molecular formula C23H21ClF2N4O3S B607257 EBI-907

EBI-907

Cat. No.: B607257
M. Wt: 507.0 g/mol
InChI Key: JSKJFDXTKYWPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EBI-907 is a highly potent and orally efficacious B-RafV600E inhibitor. This compound displays a low single-digit nanomolar activity (IC50 = 4.9 nM), which is >10-fold more potent than Vemurafenib (IC50 = 59 nM). This compound also exhibits high potency in selectively inhibiting the proliferation of BRAF (V600E)-dependent cell lines (A375 and Colo205) and cellular Erk phosporylation, with superior activity to Vemurafenib. This compound, displaying potent activity against a number of important oncogenic kinases including BRK, FGFR1, c-Kit, and PDGFRb.

Properties

Molecular Formula

C23H21ClF2N4O3S

Molecular Weight

507.0 g/mol

IUPAC Name

N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide

InChI

InChI=1S/C23H21ClF2N4O3S/c1-33-18-10-14-13(11-27-23-20(14)22(28-29-23)12-3-4-12)9-15(18)19-16(26)5-6-17(21(19)24)30-34(31,32)8-2-7-25/h5-6,9-12,30H,2-4,7-8H2,1H3,(H,27,28,29)

InChI Key

JSKJFDXTKYWPAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC3=NNC(=C3C2=C1)C4CC4)C5=C(C=CC(=C5Cl)NS(=O)(=O)CCCF)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EBI-907;  EBI 907;  EBI907;  CAS# 1581764-31-9

Origin of Product

United States

Foundational & Exploratory

EBI-907: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of EBI-907, a potent and selective inhibitor of the BRAF V600E mutant kinase. The information is compiled from preclinical studies and is intended to serve as a technical resource for professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound is a novel, orally bioavailable small molecule inhibitor that specifically targets the ATP-binding site of the BRAF V600E mutant protein kinase.[1][2][3] The BRAF V600E mutation is a key driver in a significant percentage of various cancers, including melanoma, papillary thyroid cancer, colorectal cancer, and hairy-cell leukemia.[1] This mutation leads to the constitutive activation of the BRAF kinase, which in turn aberrantly activates the downstream RAS/RAF/MEK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[4][5][6] this compound's primary mechanism is to block this signaling cascade at the level of the mutated BRAF kinase, thereby inhibiting tumor growth.[1]

Signaling Pathway

The canonical RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates normal cellular processes. In cancers harboring the BRAF V600E mutation, this pathway becomes constitutively active. This compound intervenes by inhibiting the mutated BRAF kinase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->BRAF V600E Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival cluster_workflow Enzymatic Assay Workflow BRAF V600E Enzyme BRAF V600E Enzyme Incubation Incubation BRAF V600E Enzyme->Incubation Kinase Substrate Kinase Substrate Kinase Substrate->Incubation ATP ATP ATP->Incubation This compound This compound This compound->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement cluster_workflow Xenograft Model Workflow Implant Human Tumor Cells Implant Human Tumor Cells Tumor Growth Tumor Growth Implant Human Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Oral Administration of this compound Oral Administration of this compound Randomize Mice->Oral Administration of this compound Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Oral Administration of this compound->Monitor Tumor Volume & Body Weight Data Analysis Data Analysis Monitor Tumor Volume & Body Weight->Data Analysis

References

EBI-907: A Technical Overview of its BRAF V600E Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for EBI-907, a potent and orally bioavailable inhibitor of the BRAF V600E mutation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms and therapeutic potential of targeted cancer therapies.

Core Inhibitory Activity: Quantitative Analysis

This compound has demonstrated significant potency against the BRAF V600E kinase and has shown robust anti-proliferative effects in cancer cell lines harboring this mutation. The following tables summarize the key quantitative data from in vitro and cellular assays, comparing the activity of this compound with the established BRAF inhibitor, Vemurafenib.

Table 1: In Vitro Kinase Inhibitory Activity [1][2]

CompoundTargetAssay FormatIC50 (nM)
This compound BRAF V600ELanthaScreen Kinase Assay4.8
VemurafenibBRAF V600ELanthaScreen Kinase Assay58.5

Table 2: Cellular Anti-proliferative Activity [1][3]

CompoundCell LineCancer TypeBRAF StatusGI50 (nM)
This compound A375MelanomaV600E13.3
This compound Colo205Colorectal CancerV600E13.8
VemurafenibA375MelanomaV600E>10-fold higher than this compound
VemurafenibColo205Colorectal CancerV600E>10-fold higher than this compound

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models [3]

ModelTreatmentDose (mg/kg, bid)DurationTumor Growth Inhibition
Colo-205This compound 2014 days75%
Colo-205This compound 6014 days95% (near complete remission)
Colo-205PLX-47206014 daysLess effective than this compound at 60 mg/kg
A375This compound 1515 days~75% reduction in relative tumor volume after 10 days
A375This compound 5015 days~75% reduction in relative tumor volume after 10 days
A375Vemurafenib5015 days40% reduction in tumor burden

Mechanism of Action and Signaling Pathway

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival in many cancers.[4] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of the mutated BRAF protein, thereby blocking downstream signaling.

BRAF_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival EBI907 This compound EBI907->BRAF_V600E

BRAF V600E signaling pathway and the inhibitory action of this compound.

Broader Kinase Selectivity

In addition to its high potency against BRAF V600E, this compound exhibits a broader kinase selectivity profile, with activity against other oncogenic kinases such as FGFR1-3, RET, c-Kit, and PDGFRb.[1][2] This multi-targeted profile may offer advantages in overcoming certain mechanisms of drug resistance.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and the information available from the preclinical studies of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay quantifies the ability of a compound to inhibit the kinase activity of BRAF V600E.

Materials:

  • BRAF V600E enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • ATP

  • Kinase buffer

  • Test compounds (this compound, Vemurafenib)

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the BRAF V600E enzyme and the Eu-anti-tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution. The final volume in each well is typically 15 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration. Determine the IC50 value using a suitable curve-fitting algorithm.

Cellular Proliferation Assay (MTS-based)

This assay measures the effect of this compound on the proliferation of BRAF V600E-mutant cancer cell lines.

Materials:

  • A375 and Colo205 cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound, Vemurafenib)

  • MTS reagent

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the A375 or Colo205 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibition percentage against the compound concentration.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • A375 or Colo205 cancer cells

  • Vehicle for compound formulation

  • Test compounds (this compound, Vemurafenib/PLX-4720)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of A375 or Colo205 cells into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.

  • Compound Administration: Administer the test compounds and vehicle control to the respective groups, typically via oral gavage, at the specified dose and schedule (e.g., twice daily for 14-15 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental procedures described above.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Compound Dilutions PlateAssay Plate Assay Components CompoundPrep->PlateAssay KinasePrep Prepare Kinase/Antibody Mix KinasePrep->PlateAssay TracerPrep Prepare Tracer Solution TracerPrep->PlateAssay Incubate Incubate at RT PlateAssay->Incubate ReadPlate Read TR-FRET Signal Incubate->ReadPlate CalcIC50 Calculate IC50 ReadPlate->CalcIC50

Workflow for the in vitro BRAF V600E kinase inhibition assay.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implant Implant Tumor Cells TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Animals TumorGrowth->Randomize Administer Administer Compound/Vehicle Randomize->Administer Measure Measure Tumors & Body Weight Administer->Measure Repeatedly Measure->Administer Euthanize Euthanize & Excise Tumors Measure->Euthanize Analyze Analyze Tumor Growth Inhibition Euthanize->Analyze

Workflow for the in vivo tumor xenograft study.

Conclusion

The preclinical data for this compound strongly support its profile as a highly potent and orally active inhibitor of BRAF V600E. Its superior in vitro and in vivo activity compared to Vemurafenib, coupled with a broader kinase selectivity profile, suggests that this compound is a promising candidate for further development in the treatment of BRAF V600E-mutant cancers.[4][5] The detailed methodologies provided in this guide offer a framework for the continued investigation and evaluation of this and similar targeted therapies.

References

EBI-907 Kinase Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-907 is a novel, orally bioavailable small molecule inhibitor of the BRAFV600E kinase, a key driver in a significant percentage of human cancers, including melanoma and colorectal cancer.[1] Developed through a structure-guided approach, this compound demonstrates potent anti-tumor activity both in vitro and in vivo. A defining characteristic of this compound is its broad kinase selectivity profile, distinguishing it from other BRAF inhibitors. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

The BRAFV600E mutation is a well-established oncogenic driver, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway and promoting uncontrolled cell proliferation and survival.[2] While first-generation BRAF inhibitors like Vemurafenib have shown clinical efficacy, challenges such as acquired resistance and paradoxical activation of the MAPK pathway in wild-type BRAF cells have necessitated the development of next-generation inhibitors. This compound has emerged as a promising candidate with a distinct pharmacological profile.[1][3] This document serves as a technical resource for researchers and drug development professionals, detailing the kinase selectivity and mechanism of action of this compound.

Mechanism of Action

This compound is a potent inhibitor of the BRAFV600E kinase. By targeting the mutated BRAF protein, this compound effectively suppresses the downstream phosphorylation of MEK and ERK, key components of the MAPK pathway.[3] This inhibition of the MAPK signaling cascade leads to cell cycle arrest and apoptosis in BRAFV600E-dependent cancer cells.

Signaling Pathway

The BRAF/MEK/ERK signaling pathway is a critical regulator of cell growth, differentiation, and survival. In cancers harboring the BRAFV600E mutation, this pathway is constitutively active, driving tumorigenesis. This compound's primary mechanism of action is the direct inhibition of the mutated BRAF kinase, thereby blocking this aberrant signaling.

BRAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors EBI_907 This compound EBI_907->BRAF_V600E Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

BRAF/MEK/ERK Signaling Pathway Inhibition by this compound

Kinase Selectivity Profile

A comprehensive analysis of this compound's kinase selectivity was performed by screening its inhibitory activity against a panel of over 350 unique kinases.[3] The results indicate that this compound has the highest activity against RAF kinases and also exhibits a broad kinase selectivity, with potent inhibition (IC50 < 100 nM) of numerous kinases within the Tyrosine Kinase-like (TKL) and Tyrosine Kinase (TK) families.[3] The complete dataset for the entire kinase panel is not publicly available.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for this compound's inhibitory activity against BRAFV600E, with Vemurafenib included for comparison.[3]

Target KinaseThis compound IC50 (nM)Vemurafenib IC50 (nM)Assay
BRAFV600E4.958.5LanthaScreen Kinase Assay

Data sourced from Zhang J, et al. Cancer Biol Ther. 2016.[3]

Other Potently Inhibited Kinases

In addition to its high potency against BRAFV600E, this compound has been shown to potently inhibit other important oncogenic kinases, including:

  • FGFR1, FGFR2, FGFR3

  • RET

  • c-Kit

  • PDGFRβ

Specific IC50 values for these kinases are not publicly available in the primary literature.

Experimental Protocols

The primary assay used to determine the kinase inhibitory activity of this compound was the LanthaScreen™ Kinase Assay.

LanthaScreen™ Kinase Assay

The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by a kinase.

Principle: The assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody brings it in close proximity to a fluorescently labeled substrate, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow:

LanthaScreen_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Start Start Prepare_Reagents Prepare 4X Compound and 2X Kinase/Substrate Mix Start->Prepare_Reagents Add_Compound Add 4 µL of 4X Compound to Assay Plate Prepare_Reagents->Add_Compound Add_Kinase_Substrate Add 8 µL of 2X Kinase/ Antibody Mixture Add_Compound->Add_Kinase_Substrate Incubate_Reaction Incubate for 1 hour at Room Temperature Add_Kinase_Substrate->Incubate_Reaction Add_Tracer Add 4 µL of 4X Tracer Incubate_Reaction->Add_Tracer Incubate_Detection Incubate for 1 hour at Room Temperature Add_Tracer->Incubate_Detection Read_Plate Read Plate on TR-FRET Plate Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data (IC50 determination) Read_Plate->Analyze_Data End End Analyze_Data->End

LanthaScreen™ Kinase Assay Experimental Workflow

Detailed Methodology:

  • Reagent Preparation:

    • A 10 mM stock solution of this compound in DMSO is prepared.

    • A serial dilution of the compound is made in an intermediate plate to generate a range of concentrations for IC50 determination.

    • The kinase reaction buffer consists of 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.

    • The full-length BRAFV600E enzyme and the appropriate substrate are diluted in the kinase reaction buffer.

  • Kinase Reaction:

    • The kinase reaction is initiated by adding the kinase to wells of a 384-well plate containing the serially diluted this compound or control compounds.

    • The reaction is allowed to proceed for a specified time (typically 60 minutes) at room temperature.

  • Detection:

    • A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer is added to each well.

    • The plate is incubated for at least 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • The ratio of the acceptor to donor emission is calculated.

    • IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent inhibitor of the BRAFV600E kinase with a broad selectivity profile that includes other clinically relevant oncogenic kinases. Its distinct pharmacological properties, including its potent anti-tumor activity and unique kinase inhibition spectrum, position it as a valuable tool for cancer research and a promising candidate for further clinical development. This technical guide provides a foundational understanding of this compound's kinase selectivity and mechanism of action to aid researchers and drug developers in their ongoing efforts to combat BRAF-mutant cancers.

References

EBI-907 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel BRAF(V600E) Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for EBI-907, a potent and selective inhibitor of the BRAF(V600E) kinase. This compound, a novel compound from the pyrazolo[3,4-c]isoquinoline class, has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for the treatment of melanomas and other cancers harboring the BRAF(V600E) mutation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, SAR, and the experimental methodologies used in its characterization.

Core Structure and Mechanism of Action

This compound emerged from an extensive structure-guided chemistry and scaffold hopping approach, starting from the known BRAF inhibitor PLX4720.[2][3][4] The core chemical structure of this compound is based on a pyrazolo[3,4-c]isoquinoline scaffold.[2][3][4] Its primary mechanism of action is the potent and selective inhibition of the constitutively active BRAF(V600E) mutant kinase.[1][5] This inhibition occurs at the ATP-binding site, leading to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS/RAF/MEK/ERK), which is critical for cell proliferation and survival in BRAF(V600E)-driven cancers.[5]

The direct consequence of BRAF(V600E) inhibition by this compound is the suppression of downstream signaling, evidenced by a dose-dependent reduction in the phosphorylation of ERK1/2.[5] This targeted action leads to potent and selective cytotoxicity in cancer cell lines dependent on the BRAF(V600E) mutation.[1][5]

EBI-907_Mechanism_of_Action cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway RAS RAS BRAF BRAF(V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EBI907 This compound EBI907->BRAF Inhibition

Figure 1: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Structure-Activity Relationship (SAR)

The development of this compound involved a comprehensive SAR optimization campaign to enhance its potency and drug-like properties. While a detailed table of all synthesized analogs is not publicly available, key structural features contributing to its high affinity and selectivity can be inferred from the discovery process. The pyrazolo[3,4-c]isoquinoline core serves as a rigid scaffold that correctly orients the key pharmacophoric elements within the ATP-binding pocket of BRAF(V600E). Modifications on this scaffold were systematically explored to optimize interactions with the kinase.

Quantitative Data Summary

This compound exhibits superior potency compared to the first-generation BRAF inhibitor, Vemurafenib. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase and Cellular Potency

CompoundTargetAssay TypeIC50 (nM)Cell LineGI50 (nM)Reference
This compound BRAF(V600E) LanthaScreen Kinase Assay 4.8 A375 (Melanoma)13.3[5]
Colo205 (Colorectal)13.8[5]
pERK1/2 Inhibition Western Blot 1.2 A375 (Melanoma)-[5]
VemurafenibBRAF(V600E)LanthaScreen Kinase Assay58.5A375 (Melanoma)>100[5]
pERK1/2 InhibitionWestern Blot34A375 (Melanoma)-[5]

Table 2: Broader Kinase Selectivity Profile of this compound

Kinase TargetActivity
FGFR1-3Potent
RETPotent
c-KitPotent
PDGFRbPotent

Note: Specific IC50 values for the broader kinase targets are not detailed in the available literature, but the activity is described as potent.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

LanthaScreen™ BRAF(V600E) Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay used to measure the affinity of inhibitors to the BRAF(V600E) kinase.

Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. Test compounds that bind to the ATP site compete with the tracer, leading to a loss of FRET.

Workflow:

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Compound_Prep Prepare 3X Test Compound Dilution Series Add_Compound Add 5 µL Test Compound Compound_Prep->Add_Compound Kinase_Prep Prepare 3X Kinase/Antibody Mixture Add_Kinase Add 5 µL Kinase/Antibody Kinase_Prep->Add_Kinase Tracer_Prep Prepare 3X Tracer Solution Add_Tracer Add 5 µL Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate 1 hour at RT Add_Tracer->Incubate Read_Plate Read Plate (TR-FRET) Incubate->Read_Plate

Figure 2: LanthaScreen™ Kinase Assay Workflow.

Detailed Steps:

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared at 3 times the final desired concentration in the assay buffer.

  • Kinase/Antibody Mixture Preparation: The BRAF(V600E) kinase and the europium-labeled anti-tag antibody are mixed at 3 times their final concentrations in the kinase buffer.

  • Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted to 3 times its final concentration in the kinase buffer.

  • Assay Assembly: In a 384-well plate, 5 µL of the test compound dilution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution are added to each well.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.

  • Data Analysis: The FRET ratio is plotted against the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT_Assay_Workflow Seed_Cells Seed A375 or Colo205 cells in 96-well plates Treat_Cells Treat with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution (5 mg/mL) Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 3: Cell Proliferation (MTT) Assay Workflow.

Detailed Steps:

  • Cell Seeding: A375 or Colo205 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated.

ERK Phosphorylation Western Blot

This technique is used to measure the levels of phosphorylated ERK (p-ERK) in cell lysates following treatment with this compound, providing a direct readout of the compound's effect on the MAPK pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against p-ERK and total ERK.

Workflow:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting Treat_Cells Treat cells with this compound Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells Prepare_Lysates Prepare lysates for SDS-PAGE Lyse_Cells->Prepare_Lysates SDS_PAGE SDS-PAGE Prepare_Lysates->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary Ab (anti-p-ERK or anti-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect

Figure 4: ERK Phosphorylation Western Blot Workflow.

Detailed Steps:

  • Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound for a specified time (e.g., 2 hours). The cells are then lysed, and the protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system.

  • Stripping and Re-probing: The membrane is stripped of the bound antibodies and re-probed with an antibody for total ERK to serve as a loading control.

  • Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the dose-dependent inhibition of ERK phosphorylation.

Conclusion

This compound is a highly potent and selective BRAF(V600E) inhibitor with a novel pyrazolo[3,4-c]isoquinoline scaffold. Its discovery through a rigorous SAR optimization campaign has resulted in a compound with superior in vitro and in vivo anti-tumor activity compared to earlier generation inhibitors. The detailed experimental protocols provided herein offer a guide for the further characterization and development of this compound and related compounds. The promising preclinical data for this compound underscore its potential as a valuable therapeutic agent for patients with BRAF(V600E)-mutant cancers.

References

EBI-907: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-907 is a potent and orally bioavailable small molecule inhibitor of the BRAFV600E kinase, a key driver in a significant proportion of human cancers, including melanoma and colorectal cancers.[1][2] Discovered through a scaffold hopping approach based on the known BRAF inhibitor PLX4720, this compound has demonstrated superior preclinical efficacy and a broader kinase selectivity profile compared to the first-generation inhibitor vemurafenib.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and developmental workflows. As of the latest available information, the clinical development status of this compound remains undisclosed in the public domain.

Discovery and Rationale

This compound was identified as a novel pyrazolo[3,4-c]isoquinoline derivative through a focused drug discovery program aimed at developing BRAFV600E inhibitors with improved pharmacological profiles.[3][4][5][6] The discovery strategy was centered on scaffold hopping from the known BRAF inhibitor PLX4720, a close analog of vemurafenib.[3][4][5][6] This approach, coupled with extensive structure-activity relationship (SAR) optimization, led to the identification of this compound as a lead candidate with potent enzymatic and cellular activity against the BRAFV600E mutation.[3][4][5][6]

The rationale for developing new BRAFV600E inhibitors, despite the clinical success of drugs like vemurafenib and dabrafenib, stems from the challenges of innate and acquired resistance, as well as the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies.[1][2] this compound was designed to address these limitations by exhibiting a broader kinase selectivity profile, which includes activity against other oncogenic kinases such as FGFR1-3, RET, c-Kit, and PDGFRb.[1][2] Inhibition of these alternative signaling pathways is hypothesized to delay the onset of resistance.[1][2]

Mechanism of Action

This compound is a potent inhibitor of the BRAFV600E mutant kinase.[1][2] The BRAF gene is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1] The V600E mutation results in constitutive activation of the BRAF kinase, leading to uncontrolled downstream signaling and cellular proliferation.[1] this compound exerts its anti-tumor effects by binding to the ATP-binding site of the BRAFV600E kinase, thereby inhibiting its activity and suppressing the phosphorylation of its downstream target, MEK.[1] This leads to the inhibition of ERK phosphorylation and ultimately, a blockade of the pro-proliferative signaling cascade in BRAFV600E-mutant cancer cells.[1]

Interestingly, like other BRAF inhibitors, this compound can induce a paradoxical activation of the MAPK pathway in BRAF wild-type cells, particularly those with upstream RAS mutations.[2] However, preclinical studies suggest that this compound may have a more favorable profile in this regard compared to vemurafenib.[1]

Quantitative Preclinical Data

In Vitro Potency

This compound has demonstrated potent inhibition of the BRAFV600E kinase and the proliferation of BRAFV600E-mutant cancer cell lines.

Parameter This compound Vemurafenib Reference
BRAFV600E Kinase Inhibition (IC50) 4.8 nM58.5 nM[1][2]
A375 Cell Proliferation (GI50) 13.3 nM>10-fold less potent[1]
Colo205 Cell Proliferation (GI50) 13.8 nM>10-fold less potent[1]
A375 ERK Phosphorylation (IC50) 1.2 nM34 nM[1]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in mouse xenograft models using human cancer cell lines with the BRAFV600E mutation.

Xenograft Model Treatment Dose Duration Tumor Growth Inhibition Reference
Colo-205 This compound20 mg/kg, bid14 days75%[1][2]
Colo-205 This compound60 mg/kg, bid14 days95% (near complete remission)[1][2]
A375 This compound15 mg/kg, bid15 days~75% reduction in relative tumor volume after 10 days[1][2]
A375 This compound50 mg/kg, bid15 days~75% reduction in relative tumor volume after 10 days[1][2]
A375 Vemurafenib50 mg/kg, bid15 days40% reduction in relative tumor volume after 10 days[1][2]
Preclinical Pharmacokinetics

Single-dose pharmacokinetic studies were conducted in rats and dogs.

Species Route Half-life (t1/2) Time to Max. Concentration (Tmax) Reference
Rat IV3.42 hours-[1][7]
Rat Oral3.35 hours~2-4 hours[1][7]
Dog IV7.77 hours-[1][7]
Dog Oral11.3 hours~2-4 hours[1][7]

Experimental Protocols

BRAFV600E Enzymatic Activity Assay (LanthaScreen™ Kinase Assay)
  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BRAFV600E kinase activity.

  • Methodology: The assay was performed using a LanthaScreen™ kinase assay kit from Life Technologies. The reaction mixture contained BRAFV600E enzyme, a fluorescein-labeled MEK1 substrate, and ATP in a kinase reaction buffer. This compound was added at various concentrations. The phosphorylation of the substrate was detected by adding a terbium-labeled anti-phospho-MEK1 antibody. The TR-FRET signal is proportional to the extent of substrate phosphorylation. IC50 values were calculated using GraphPad Prism.[1] Note: Specific concentrations of reagents and incubation times were not detailed in the available literature.

Cell Proliferation Assay (CellTiter-Glo®)
  • Principle: A luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.

  • Methodology: A375 (melanoma) and Colo205 (colorectal cancer) cells were seeded in 96-well plates and treated with various concentrations of this compound or vemurafenib for 72 hours. Cell viability was then assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescent signal is proportional to the number of viable cells. GI50 (concentration for 50% growth inhibition) values were calculated using GraphPad Prism.[1] Note: Detailed cell culture conditions, such as media and supplements, were not fully specified.

ERK Phosphorylation Assay (AlphaScreen® SureFire™)
  • Principle: A sensitive immunoassay to quantify the phosphorylation of ERK1/2 in cell lysates.

  • Methodology: A375 cells were treated with different concentrations of this compound or vemurafenib. Cell lysates were then analyzed using the AlphaScreen® SureFire™ phospho-ERK kit (PerkinElmer). This bead-based assay measures the level of phosphorylated ERK1/2. IC50 values were determined based on the reduction in the p-ERK signal.[1] Note: Specific antibody concentrations and detailed lysis buffer composition were not provided.

Western Blot Analysis for MAPK Signaling
  • Principle: Standard immunoblotting to detect changes in the phosphorylation status of MEK and ERK.

  • Methodology: Cells were treated with this compound and/or a MEK inhibitor. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, and total ERK. A loading control (e.g., GAPDH) was also used.[1] Note: Specific antibody vendors, catalog numbers, and dilutions were not available in the cited literature.

In Vivo Xenograft Studies
  • Principle: Evaluation of the anti-tumor efficacy of this compound in an in vivo setting using immunodeficient mice bearing human tumor xenografts.

  • Methodology: Human Colo-205 or A375 cancer cells were subcutaneously implanted into nude mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally twice daily (bid) at the specified doses. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and weighed.[1][2] Animal body weights were monitored as a measure of toxicity.[1][2]

Visualizations

Signaling Pathway of this compound Action

EBI907_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors EBI_907 This compound EBI_907->BRAF_V600E Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on BRAFV600E.

This compound Discovery and Preclinical Workflow

EBI907_Development_Workflow Scaffold Hopping Scaffold Hopping (from PLX4720) SAR Optimization Structure-Activity Relationship Optimization Scaffold Hopping->SAR Optimization Lead Identification Lead Identification: This compound SAR Optimization->Lead Identification In Vitro Assays In Vitro Characterization Lead Identification->In Vitro Assays Kinase Assay BRAF V600E Kinase Assay In Vitro Assays->Kinase Assay Cell Assays Cell Proliferation & p-ERK Assays In Vitro Assays->Cell Assays Preclinical Development Preclinical Development In Vitro Assays->Preclinical Development Pharmacokinetics Pharmacokinetic Studies (Rat, Dog) Preclinical Development->Pharmacokinetics In Vivo Efficacy In Vivo Efficacy (Xenograft Models) Preclinical Development->In Vivo Efficacy Clinical Development Clinical Development (Status Undisclosed) Preclinical Development->Clinical Development

Caption: A generalized workflow for the discovery and preclinical development of this compound.

Conclusion and Future Directions

This compound is a promising second-generation BRAFV600E inhibitor with a compelling preclinical profile. It exhibits potent and selective inhibition of the target kinase, leading to significant anti-tumor efficacy in in vitro and in vivo models of melanoma and colorectal cancer. Its broader kinase selectivity and favorable pharmacokinetic properties suggest it may offer advantages over existing therapies.

The future development of this compound will depend on its progression into clinical trials. Key areas of investigation in human studies would include determining its safety profile, maximum tolerated dose, and pharmacokinetic and pharmacodynamic properties. Efficacy would need to be assessed in patients with BRAFV600E-mutant cancers, both as a monotherapy and potentially in combination with other targeted agents, such as MEK or EGFR inhibitors, to overcome resistance mechanisms. As of now, information regarding an Investigational New Drug (IND) application or the initiation of clinical trials for this compound is not publicly available. Further announcements from the developing parties, Eternity Bioscience and Jiangsu Hengrui Medicine, will be crucial to understanding the future trajectory of this promising anti-cancer agent.

References

EBI-907 Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-907 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the BRAF(V600E) mutation, a key oncogenic driver in a significant percentage of human cancers, including melanoma and colorectal carcinoma. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of the preclinical evidence supporting the therapeutic potential of this compound.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] The BRAF kinase, a key component of this cascade, is frequently mutated in various cancers, with the V600E substitution being the most common alteration.[2] This mutation leads to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth and tumor progression.[1] this compound was developed as a selective inhibitor of the BRAF(V600E) mutant kinase to counteract this oncogenic signaling.[3][4] This document outlines the preclinical studies validating BRAF(V600E) as the target of this compound and demonstrating its anti-cancer activity.

Target Engagement and In Vitro Potency

The direct interaction of this compound with its intended target, BRAF(V600E), and its inhibitory potency were determined using biochemical assays.

Quantitative Data: Kinase Inhibition

The inhibitory activity of this compound against BRAF(V600E) was quantified and compared to the established BRAF inhibitor, Vemurafenib.

CompoundTargetAssay MethodIC50 (nM)Reference
This compoundBRAF(V600E)LanthaScreen Kinase Assay4.8[2]
VemurafenibBRAF(V600E)LanthaScreen Kinase Assay58.5[2]
Experimental Protocol: LanthaScreen™ Kinase Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to a kinase of interest.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the ATP-binding site brings the fluorophores into close proximity, resulting in a high FRET signal. An inhibitor competing with the tracer for the ATP-binding site will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Dilute the BRAF(V600E) enzyme, europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound (this compound) or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of the BRAF(V600E) enzyme and anti-tag antibody mixture.

    • Add 5 µL of the tracer.

    • Incubate the plate at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (europium).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Activity and Pathway Inhibition

The biological effect of this compound was assessed in cancer cell lines harboring the BRAF(V600E) mutation. These studies confirmed that this compound effectively inhibits cell proliferation by suppressing the MAPK signaling pathway.

Quantitative Data: Anti-proliferative Activity

The half-maximal growth inhibitory concentration (GI50) of this compound was determined in various BRAF(V600E)-positive cancer cell lines.

Cell LineCancer TypeBRAF StatusThis compound GI50 (nM)Vemurafenib GI50 (nM)Reference
A375MelanomaV600E13.3>100[3]
Colo205Colorectal CancerV600E13.8>100[3]
WiDrColorectal CancerV600ENot specifiedNot specified[3]
HT-29Colorectal CancerV600ENot specifiedNot specified[3]
Experimental Protocol: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

General Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A375, Colo205) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

  • Cell Fixation and Staining:

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid.

    • Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Signaling Pathway Analysis

The effect of this compound on the MAPK signaling pathway was investigated by measuring the phosphorylation status of key downstream effectors, such as ERK.

EBI907_MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation EBI907 This compound EBI907->BRAF_V600E

Caption: this compound inhibits the constitutively active BRAF(V600E) kinase.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample.

General Protocol:

  • Cell Lysis:

    • Treat BRAF(V600E) mutant cancer cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Quantitative Data: Tumor Growth Inhibition in Xenograft Models
Cell LineCancer TypeMouse ModelThis compound Dose (mg/kg, bid)Tumor Growth Inhibition (%)Vemurafenib Dose (mg/kg, bid)Tumor Growth Inhibition (%)Reference
Colo-205Colorectal CancerXenograft2075Not specifiedNot specified[3]
Colo-205Colorectal CancerXenograft6095Not specifiedNot specified[3]
A375MelanomaXenograft15~75 (after 10 days)5040 (after 10 days)[3]
A375MelanomaXenograft50~75 (after 10 days)5040 (after 10 days)[3]
Experimental Protocol: Xenograft Tumor Model

General Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., A375 or Colo205) into the flank of the mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound, Vemurafenib, or vehicle control orally, twice daily (bid), for a specified period (e.g., 15 days).

  • Tumor Measurement and Data Analysis:

    • Measure the tumor volume using calipers twice weekly.

    • Calculate the tumor volume using the formula: (length × width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

Overcoming Resistance: Combination Strategies

Resistance to BRAF inhibitors can emerge through the reactivation of the MAPK pathway, often mediated by upstream signaling from receptor tyrosine kinases like EGFR.[3] Preclinical studies have explored the combination of this compound with inhibitors of EGFR or MEK to overcome or prevent resistance.

Visualization: this compound Combination Therapy Workflow

EBI907_Combination_Workflow Start BRAF(V600E) Mutant Cancer Cells Treatment Treatment Start->Treatment EBI907_mono This compound Monotherapy Treatment->EBI907_mono Combination This compound + EGFRi/MEKi Treatment->Combination Response Initial Response EBI907_mono->Response Sustained_Response Sustained Response/ Overcoming Resistance Combination->Sustained_Response Resistance Acquired Resistance (EGFR/MEK Reactivation) Response->Resistance

Caption: Workflow for evaluating this compound combination therapies.

Rationale for Combination Therapy

In colorectal cancers harboring the BRAF(V600E) mutation, feedback activation of EGFR can limit the efficacy of BRAF inhibitors.[3] By co-targeting both BRAF and EGFR, it is possible to achieve a more complete shutdown of the MAPK pathway and enhance anti-tumor activity. Similarly, combining a BRAF inhibitor with a MEK inhibitor can prevent the paradoxical activation of the MAPK pathway in BRAF wild-type cells and overcome acquired resistance mechanisms that reactivate MEK.[3]

Conclusion

The preclinical data presented in this guide strongly support the validation of BRAF(V600E) as the primary target of this compound in cancer cells. This compound demonstrates potent and selective inhibition of the BRAF(V600E) kinase, leading to effective suppression of the MAPK signaling pathway and significant anti-proliferative activity in BRAF(V600E)-mutant cancer cell lines. Furthermore, in vivo studies have confirmed the robust anti-tumor efficacy of this compound in xenograft models of melanoma and colorectal cancer. The exploration of combination strategies with EGFR and MEK inhibitors suggests potential avenues to enhance the therapeutic benefit of this compound and address mechanisms of drug resistance. These findings provide a solid foundation for the continued clinical development of this compound as a targeted therapy for patients with BRAF(V600E)-driven cancers.

References

EBI-907: A Technical Guide to Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-907 is a novel and potent small molecule inhibitor of BRAFV600E, a common oncogenic mutation driving a significant percentage of human cancers, including melanoma and colorectal cancers.[1] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This compound demonstrates superior potency compared to the first-generation inhibitor Vemurafenib and exhibits a broader kinase selectivity profile, suggesting potential applications in overcoming drug resistance.[1] A key characteristic of this compound is its dichotomous effect on the MAPK pathway in BRAF wild-type cells, a phenomenon critical to understanding its therapeutic window and potential side effects. This document aims to serve as a comprehensive resource for researchers and clinicians involved in the development and application of targeted cancer therapies.

Core Mechanism of Action: BRAFV600E Inhibition

This compound is an ATP-competitive inhibitor that potently and selectively targets the constitutively active BRAFV600E mutant kinase. In cancer cells harboring this mutation, this compound effectively blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting the phosphorylation of MEK and ERK.[1] This blockade leads to the suppression of cell proliferation and induction of apoptosis in BRAFV600E-dependent cancer cell lines.[1]

In Vitro Potency and Cellular Activity

This compound demonstrates significantly greater potency than the established BRAF inhibitor Vemurafenib in both biochemical and cellular assays.

Parameter This compound Vemurafenib Cell Line/Assay Reference
BRAFV600E IC50 4.9 nM58.5 nMLanthaScreen Kinase Assay[1]
A375 GI50 (Melanoma) 13.3 nM>10-fold less potentCell Proliferation Assay[1]
Colo205 GI50 (Colorectal) 13.8 nM>10-fold less potentCell Proliferation Assay[1]
p-ERK1/2 IC50 (A375) 1.2 nM34 nMAlphaScreen SureFire p-ERK Assay[1]
Downstream Signaling Pathway in BRAFV600E Mutant Cells

The primary signaling cascade affected by this compound in BRAFV600E mutant cancer cells is the canonical MAPK pathway.

EBI907_BRAF_V600E_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation EBI907 This compound EBI907->BRAF_V600E Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation EBI907_Paradoxical_Activation cluster_cytoplasm Cytoplasm (BRAF WT, RAS Mutant) RAS_GTP RAS-GTP (Active) BRAF_WT BRAF (WT) RAS_GTP->BRAF_WT CRAF CRAF RAS_GTP->CRAF BRAF_WT->CRAF Dimerization BRAF_WT->CRAF Transactivation MEK MEK1/2 CRAF->MEK Phosphorylation pMEK p-MEK CRAF->pMEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK pMEK->pERK EBI907_low This compound (Low Conc.) EBI907_low->BRAF_WT Binds & Induces Transactivation EBI907_high This compound (High Conc.) EBI907_high->BRAF_WT Inhibition EBI907_high->CRAF Inhibition LanthaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Detection Kinase BRAF V600E Kinase Mix Combine Kinase, Antibody, Tracer, and this compound Kinase->Mix Antibody Europium-labeled Anti-Tag Antibody Antibody->Mix Tracer Alexa Fluor® 647-labeled ATP-competitive Tracer Tracer->Mix EBI907 This compound Dilution Series EBI907->Mix Incubate Incubate at Room Temperature Mix->Incubate Read Read TR-FRET Signal on Plate Reader Incubate->Read Analyze Calculate IC50 Read->Analyze

References

EBI-907 and the Paradoxical Activation of the MAPK Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-907 is a novel and potent small-molecule inhibitor targeting the BRAFV600E mutation, a key driver in several cancers, including melanoma. While demonstrating significant anti-tumor efficacy in preclinical models, this compound, similar to other first-generation BRAF inhibitors, can induce a paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in cells harboring wild-type BRAF. This phenomenon, a class effect of ATP-competitive RAF inhibitors, carries implications for therapeutic safety and the development of drug resistance. This technical guide provides an in-depth examination of the mechanisms underlying this compound-induced paradoxical MAPK pathway activation, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams. Understanding this paradoxical effect is critical for the strategic development of this compound and the design of effective combination therapies.

Introduction to this compound

This compound is a pyrazolo[3,4-c]isoquinoline derivative developed as a highly potent and orally active inhibitor of the BRAFV600E kinase.[1][2] In preclinical studies, this compound has demonstrated superior efficacy compared to the first-generation BRAF inhibitor Vemurafenib in certain cancer models.[3] It exhibits potent and selective cytotoxicity against a range of BRAFV600E-dependent cell lines, including some colorectal cancer cells with innate resistance to Vemurafenib.[3] The primary mechanism of action for this compound in BRAFV600E mutant cells is the inhibition of the constitutively active monomeric BRAFV600E protein, leading to the suppression of downstream MEK and ERK signaling and subsequent inhibition of cell proliferation.[3]

However, a key characteristic of this compound and other RAF inhibitors is the induction of "paradoxical" MAPK pathway activation in BRAF wild-type cells, especially in the presence of upstream signaling events like RAS activation.[3][4][5] This occurs through the inhibitor-mediated transactivation of RAF dimers.[4] While this compound shows this paradoxical effect, there is evidence to suggest a potentially more favorable pattern, where at higher concentrations, it can inhibit ERK signaling.[3]

The Mechanism of Paradoxical MAPK Pathway Activation

Under normal physiological conditions, RAF (ARAF, BRAF, CRAF) activation is initiated by the binding of active, GTP-bound RAS, which promotes RAF dimerization and subsequent kinase activation.[5] In BRAFV600E mutant cancers with low RAS-GTP levels, the mutated BRAF protein signals as a RAS-independent monomer and is highly susceptible to inhibitors like this compound.[4]

In cells with wild-type BRAF and upstream activation (e.g., RAS mutations), first-generation BRAF inhibitors bind to one protomer within a RAF dimer. This binding locks the inhibitor-bound protomer in an active-like conformation, leading to the allosteric transactivation of the unbound RAF protomer in the dimer.[5][6] This transactivation results in the phosphorylation and activation of MEK and ERK, hence the term "paradoxical activation."[4][5] This mechanism is believed to underlie the development of secondary cutaneous squamous cell carcinomas observed in patients treated with first-generation BRAF inhibitors.[5][7]

This compound, as a BRAF inhibitor, also participates in this paradoxical activation. In BRAF wild-type cells with mutant KRAS (e.g., Calu-6), this compound has been shown to induce MEK and ERK phosphorylation in a dose-dependent manner at lower concentrations.[3]

Below is a diagram illustrating the proposed signaling pathway for this compound induced paradoxical MAPK activation.

G cluster_upstream Upstream Signaling cluster_raf_dimer RAF Dimerization and Transactivation cluster_downstream Downstream MAPK Cascade Active RAS Active RAS BRAF_WT_1 BRAF (WT) Active RAS->BRAF_WT_1 Promotes dimerization CRAF_1 CRAF Active RAS->CRAF_1 Promotes dimerization BRAF_WT_1_bound BRAF (WT) - this compound CRAF_1_active Active CRAF This compound This compound This compound->BRAF_WT_1 Binds BRAF_WT_1_bound->CRAF_1_active Transactivates MEK MEK CRAF_1_active->MEK pMEK pMEK ERK ERK pMEK->ERK pERK pERK Proliferation Proliferation pERK->Proliferation

Caption: this compound paradoxical MAPK pathway activation.

Quantitative Data

The following tables summarize the key quantitative findings related to this compound's activity, including its inhibitory effects in BRAFV600E cells and its paradoxical activating effects in BRAF wild-type cells.

Table 1: In Vitro Cellular Proliferation Inhibition by this compound

Cell LineBRAF StatusKRAS StatusGI50 (nM) for this compoundGI50 (nM) for VemurafenibReference
A375V600EWT13.3>100[3]
Colo205V600EWT13.8>100[3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Colo-205 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Reference
This compound20Twice dailySignificant[3]
This compound60Twice dailyMarked tumor regression[3]
PLX-4720 (Vemurafenib analog)60Twice dailyLess effective than this compound[3]

Table 3: Paradoxical MAPK Pathway Activation by this compound in BRAF WT Cells

Cell LineBRAF StatusKRAS StatusTreatmentEffect on pMEK/pERKConcentration RangeReference
Calu-6WTMutantThis compoundDose-dependent increaseLow concentrations[3]
Calu-6WTMutantThis compoundInhibition of ERK signalingIncreased concentrations[3]
Calu-6WTMutantVemurafenibDose-dependent increaseNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to characterize the paradoxical activation of the MAPK pathway by this compound.

Western Blot Analysis for MAPK Pathway Activation

This protocol is designed to assess the phosphorylation status of MEK and ERK as a measure of MAPK pathway activation.

G cluster_protocol Western Blot Workflow start Seed and culture Calu-6 cells treat Treat with varying concentrations of this compound start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE and protein transfer to PVDF lyse->sds_page block Block membrane (e.g., 5% BSA) sds_page->block primary_ab Incubate with primary antibodies (pMEK, pERK, total MEK, total ERK, GAPDH) block->primary_ab wash_1 Wash membrane primary_ab->wash_1 secondary_ab Incubate with HRP-conjugated secondary antibodies wash_1->secondary_ab wash_2 Wash membrane secondary_ab->wash_2 detect Detect with ECL substrate and image wash_2->detect end Quantify band intensity detect->end

References

EBI-907: A Focused Examination of a BRAF V600E Inhibitor and the Unaddressed Challenge of Non-V600E BRAF Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the effects of EBI-907 on non-V600E BRAF mutations. Following a comprehensive review of available scientific literature and clinical trial data, it is clear that This compound is a potent and highly selective inhibitor of the BRAF V600E mutation, with no publicly available data to support its efficacy against non-V600E BRAF mutations (Class II and Class III).

This document will first summarize the known characteristics of this compound as a BRAF V600E inhibitor. Subsequently, it will provide an in-depth overview of non-V600E BRAF mutations, their distinct signaling mechanisms, and the ongoing challenges in developing targeted therapies for these patient populations.

This compound: A Profile of a Selective BRAF V600E Inhibitor

This compound has been identified as a novel, orally active inhibitor of the BRAF V600E mutation.[1][2][3] Preclinical studies have demonstrated its high potency, showing an IC50 of 4.8 nM in a LanthaScreen BRAF V600E kinase assay, which is over 10-fold more potent than vemurafenib.[1][2]

Key Characteristics of this compound:

  • Mechanism of Action: this compound functions as a BRAF V600E inhibitor.[2][3][4] Available data suggests it is a Type I inhibitor, targeting the active conformation of the BRAF V600E monomer.

  • Preclinical Efficacy: In preclinical models, this compound has demonstrated significant anti-tumor activity in BRAF V600E-dependent human cancer cell lines and xenograft models.[1][3][5] It has shown potent and selective cytotoxicity against a range of BRAF V600E-dependent cell lines.[1]

  • Paradoxical Activation: Similar to other first-generation BRAF inhibitors, this compound can induce paradoxical activation of the MAPK pathway in BRAF wild-type cells.[5]

The consistent focus of all available research on the V600E mutation underscores the specificity of this compound. There is a clear absence of any preclinical or clinical data evaluating the effect of this compound on cell lines or patient-derived models with Class II or Class III BRAF mutations.

The Landscape of Non-V600E BRAF Mutations: A Distinct Therapeutic Challenge

Non-V600E BRAF mutations represent a significant portion of BRAF alterations in various cancers and are broadly categorized into two main classes based on their signaling mechanism.[6]

BRAF Mutation Classes and Signaling Mechanisms

BRAF mutations are classified into three main groups:

  • Class I (V600 mutants): These mutations, primarily V600E, lead to constitutively active BRAF monomers that signal independently of upstream RAS activation.

  • Class II (Non-V600 mutants): These mutations result in BRAF proteins with intermediate to high kinase activity that signal as RAS-independent dimers (homodimers or heterodimers with other RAF isoforms).

  • Class III (Non-V600 mutants): These mutations result in "kinase-dead" or impaired-kinase BRAF proteins that signal as RAS-dependent heterodimers with CRAF.

The dimerization-dependent signaling of Class II and Class III BRAF mutations is a key reason for their insensitivity to first-generation, monomer-selective BRAF inhibitors like vemurafenib and, presumably, this compound.

BRAF_Signaling_Pathways cluster_Class1 Class I (e.g., V600E) cluster_Class2 Class II (e.g., K601E) cluster_Class3 Class III (e.g., D594G) BRAF_V600E BRAF V600E (Monomer) MEK1 MEK BRAF_V600E->MEK1 ERK1 ERK MEK1->ERK1 Proliferation1 Cell Proliferation ERK1->Proliferation1 BRAF_Class2_Dimer BRAF Class II Dimer (RAS-Independent) MEK2 MEK BRAF_Class2_Dimer->MEK2 ERK2 ERK MEK2->ERK2 Proliferation2 Cell Proliferation ERK2->Proliferation2 RAS_GTP Active RAS-GTP BRAF_Class3 BRAF Class III (Kinase-Impaired) RAS_GTP->BRAF_Class3 CRAF CRAF BRAF_Class3->CRAF heterodimerizes with MEK3 MEK CRAF->MEK3 ERK3 ERK MEK3->ERK3 Proliferation3 Cell Proliferation ERK3->Proliferation3

References

EBI-907: A Preclinical Pharmacology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of EBI-907, a novel and potent inhibitor of the BRAF V600E mutation. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action

This compound is a structurally novel, orally active small molecule inhibitor targeting the constitutively active BRAF V600E mutant kinase.[1][2][3] The BRAF V600E mutation is a key driver in a significant percentage of human cancers, including melanoma and colorectal cancers.[2][3] this compound exerts its anti-tumor effects by selectively binding to and inhibiting the enzymatic activity of the BRAF V600E protein, thereby blocking the downstream signaling of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][4] This inhibition ultimately leads to decreased cell proliferation and tumor growth in BRAF V600E-dependent cancer cells.[1][2]

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR Growth Factor->RTK RAS RAS (GTP-bound) RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates EBI907 This compound EBI907->BRAF_V600E Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: this compound Inhibition of the MAPK/ERK Signaling Pathway

In Vitro Pharmacology

This compound has demonstrated potent and selective activity against the BRAF V600E kinase and cancer cell lines harboring this mutation.

Enzymatic and Cellular Potency

The following tables summarize the key in vitro quantitative data for this compound.

Table 1: BRAF V600E Enzymatic Inhibition [2][3][5]

CompoundIC50 (nM)
This compound4.8
Vemurafenib58.5

Table 2: In Vitro Cell Proliferation Inhibition (GI50) [1]

Cell LineCancer TypeBRAF StatusThis compound GI50 (nM)
A375MelanomaV600E13.3
Colo205Colorectal CancerV600E13.8
Kinase Selectivity Profile

In addition to its high potency against BRAF V600E, this compound has been shown to have a broader kinase selectivity profile, with activity against other important oncogenic kinases.[3][5][6] This includes FGFR1-3, RET, c-Kit, and PDGFRb.[3][5][6]

Effects on Resistant Cell Lines

Preclinical studies have shown that this compound can be effective in inhibiting the growth of BRAF V600E-bearing colorectal cancer cell lines, such as WiDr and HT-29, which exhibit innate resistance to other BRAF inhibitors like vemurafenib.[1][2] Furthermore, the anti-proliferative potency of this compound can be enhanced when used in combination with EGFR or MEK inhibitors in cell lines with either innate or acquired resistance.[1][3]

In Vivo Pharmacology

The in vivo efficacy and pharmacokinetic profile of this compound have been evaluated in multiple preclinical models.

Pharmacokinetic Profile

Single-dose pharmacokinetic studies have been conducted in rats and dogs, demonstrating that this compound is orally bioavailable.[1][2]

Table 3: Pharmacokinetic Parameters of this compound [1][2]

SpeciesRouteHalf-life (t1/2) (hours)
RatIntravenous3.42
RatOral3.35
DogIntravenous7.77
DogOral11.3

After a single oral administration, this compound reached its maximum plasma concentration at approximately 2-4 hours in both rats and dogs.[2] The oral bioavailability was notably higher in dogs (44.9%) compared to rats (19.7%).[2]

In Vivo Efficacy

This compound has demonstrated significant, dose-dependent anti-tumor activity in mouse xenograft models of human cancers with the BRAF V600E mutation.

Table 4: In Vivo Efficacy in BRAF V600E Xenograft Models [1][2][3]

Xenograft ModelCancer TypeTreatmentOutcome
Colo-205Colorectal Cancer20 and 60 mg/kg, twice daily for 14 daysSignificant, dose-dependent tumor inhibition
A375MelanomaNot specified in abstractsMarked, dose-dependent tumor regression

In these models, this compound showed superior efficacy when compared to Vemurafenib.[1][2][3]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

BRAF V600E Enzymatic Activity Assay

The inhibitory activity of this compound against the BRAF V600E kinase was determined using a LanthaScreen™ BRAF V600E kinase assay.[2][3] This is a fluorescence resonance energy transfer (FRET)-based assay.

cluster_0 Assay Components cluster_1 Reaction & Detection Kinase BRAF V600E Enzyme Incubation Incubate Components Kinase->Incubation Substrate Fluorescently Labeled MEK1 Substrate Substrate->Incubation ATP ATP ATP->Incubation EBI907 This compound (Test Compound) EBI907->Incubation Phosphorylation Substrate Phosphorylation Incubation->Phosphorylation Detection Add Labeled Antibody (Binds to Phosphorylated Substrate) Phosphorylation->Detection FRET Measure FRET Signal Detection->FRET

Figure 2: Workflow for LanthaScreen™ BRAF V600E Kinase Assay
Cell Proliferation Assay

The effect of this compound on the proliferation of various cancer cell lines was assessed to determine its cytostatic or cytotoxic effects.

cluster_0 Cell Culture & Treatment cluster_1 Viability Measurement Seed Seed Cancer Cells (e.g., A375, Colo205) in 96-well plates Treat Treat with varying concentrations of this compound Seed->Treat Incubate Incubate for a defined period (e.g., 72 hours) Treat->Incubate AddReagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate->AddReagent Measure Measure Luminescence/ Absorbance AddReagent->Measure Calculate Calculate GI50 values Measure->Calculate

Figure 3: General Workflow for a Cell Proliferation Assay
Western Blot Analysis

Western blotting was used to assess the phosphorylation status of key proteins in the MAPK signaling pathway, such as MEK and ERK, following treatment with this compound.[1] This provides a direct measure of the compound's on-target effect within the cell.

In Vivo Tumor Xenograft Models

The anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.

cluster_0 Model Establishment cluster_1 Treatment & Monitoring Inject Subcutaneously inject human cancer cells (e.g., Colo-205) into immunodeficient mice TumorGrowth Allow tumors to reach a palpable size Inject->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Treat Administer this compound (e.g., orally) at specified doses and schedule Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Endpoint Continue treatment until a defined endpoint Measure->Endpoint

Figure 4: Workflow for In Vivo Tumor Xenograft Studies

Summary and Future Directions

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of BRAF V600E with a favorable pharmacokinetic profile and significant in vivo anti-tumor activity.[1][2][3] Its broader kinase selectivity and efficacy in models of resistance to other BRAF inhibitors suggest that this compound could be a promising therapeutic agent for a wider range of BRAF-dependent cancers.[1][3] Further clinical development is warranted to evaluate the safety and efficacy of this compound in patients with BRAF V600E-mutated tumors.[1]

References

Methodological & Application

Application Notes and Protocols: EBI-907 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-907 is a novel and potent small molecule inhibitor of the BRAFV600E kinase, a key driver in a significant percentage of human cancers, including melanoma and colorectal cancers.[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including its direct kinase inhibition, effects on cell proliferation, and downstream signaling pathways. The methodologies outlined are based on established research and are intended to guide researchers in the preclinical evaluation of this compound and similar targeted therapies.

Mechanism of Action

This compound selectively targets the ATP-binding site of the constitutively active BRAFV600E mutant protein. This inhibition disrupts the downstream RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is critical for cell proliferation and survival in BRAFV600E-dependent cancers.[1][3] this compound has demonstrated greater potency than the first-generation BRAF inhibitor Vemurafenib in biochemical and cellular assays.[1][4] Additionally, this compound exhibits a broad kinase selectivity profile, with activity against other oncogenic kinases such as FGFR1-3, RET, c-Kit, and PDGFRβ, which may contribute to its efficacy and potential to overcome certain resistance mechanisms.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound in key assays.

Table 1: Biochemical Kinase Inhibition

CompoundTargetAssay FormatIC50 (nM)
This compoundBRAFV600ELanthaScreen4.8
VemurafenibBRAFV600ELanthaScreen58.5

Data sourced from reference[1][4].

Table 2: Cellular Proliferation Inhibition

Cell LineCancer TypeBRAF StatusCompoundGI50 (nM)
A375MelanomaV600EThis compound13.3
Colo-205Colorectal CancerV600EThis compound13.8
A375MelanomaV600EVemurafenib>100
Colo-205Colorectal CancerV600EVemurafenib>100

Data sourced from reference[1].

Table 3: Cellular Pathway Inhibition

Cell LineTarget PathwayAssay FormatCompoundIC50 (nM)
A375p-ERK1/2 InhibitionAlphaScreenThis compound1.2
A375p-ERK1/2 InhibitionAlphaScreenVemurafenib34.0

Data sourced from reference[1].

Signaling Pathway

EBI907_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK P ERK ERK1/2 MEK->ERK P Nucleus Nucleus (Transcription & Proliferation) ERK->Nucleus EBI907 This compound EBI907->BRAF_V600E

Caption: this compound inhibits the constitutively active BRAF V600E mutant, blocking downstream MEK/ERK signaling.

Experimental Protocols

LanthaScreen™ BRAFV600E Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of BRAFV600E kinase activity by this compound.

Materials:

  • BRAFV600E enzyme (recombinant)

  • Fluorescein-labeled MAP2K1 (MEK1) inactive substrate

  • LanthaScreen™ Eu-anti-phospho-MEK1 antibody

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and Vemurafenib (control inhibitor)

  • DMSO

  • 384-well microplates (low volume, black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and Vemurafenib in DMSO, starting at a 100X final concentration.

  • Reaction Mixture Preparation: Prepare the kinase reaction mixture in the kinase reaction buffer containing 20 ng/mL BRAFV600E enzyme and 0.4 µM Fluorescein-MAP2K1 substrate.[5]

  • Dispensing Compounds: Add 0.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Initiating Kinase Reaction: Add 10 µL of the enzyme/substrate mixture to each well. Initiate the reaction by adding 5 µL of 2 µM ATP solution. The final ATP concentration will be appropriate for the assay.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the detection mix containing the LanthaScreen™ Eu-anti-phospho-MEK1 antibody at the recommended concentration.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 665 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 520 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen_Workflow A Prepare serial dilutions of this compound B Add compounds to 384-well plate A->B C Add BRAF V600E enzyme and fluorescein-MEK substrate B->C D Initiate reaction with ATP C->D E Incubate for 60 minutes at RT D->E F Add Eu-labeled anti-pMEK antibody E->F G Incubate for 60 minutes at RT F->G H Read TR-FRET signal G->H I Calculate IC50 H->I

Caption: Workflow for the LanthaScreen BRAF V600E kinase inhibition assay.

Cell Proliferation (GI50) Assay

This protocol measures the effect of this compound on the proliferation of BRAFV600E-mutant cancer cell lines, A375 and Colo-205.

Materials:

  • A375 and Colo-205 cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Vemurafenib

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed A375 or Colo-205 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Vemurafenib in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include DMSO-treated wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Equilibrate the plates to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).

  • Signal Development: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% proliferation) and a no-cell control (0% proliferation). Plot the percentage of growth inhibition against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

AlphaScreen® SureFire™ p-ERK1/2 Assay

This protocol quantitatively measures the phosphorylation of ERK1/2 in A375 cells following treatment with this compound, assessing the compound's impact on the downstream MAPK pathway.[1][5]

Materials:

  • A375 cell line

  • Complete growth medium

  • This compound and Vemurafenib

  • DMSO

  • 96-well cell culture plates

  • AlphaScreen® SureFire™ p-ERK1/2 Assay Kit (PerkinElmer)

  • AlphaScreen-compatible plate reader

Procedure:

  • Cell Seeding and Serum Starvation: Seed A375 cells in a 96-well plate and grow to ~80-90% confluency. Serum-starve the cells for 12-24 hours prior to treatment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Vemurafenib for 2 hours at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells by adding 50 µL of the SureFire™ Lysis Buffer to each well.

  • Lysate Transfer: Transfer 10 µL of the cell lysate to a 384-well ProxiPlate.

  • Detection Mixture: Prepare the detection mixture containing the AlphaScreen® Acceptor beads and Donor beads according to the kit protocol.

  • Incubation: Add the detection mixture to the lysate in the 384-well plate and incubate for 2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 for p-ERK1/2 inhibition.

pERK_Assay_Workflow A Seed and serum-starve A375 cells B Treat cells with this compound for 2 hours A->B C Lyse cells with SureFire Lysis Buffer B->C D Transfer lysate to 384-well plate C->D E Add AlphaScreen Acceptor and Donor bead mixture D->E F Incubate for 2 hours at RT in dark E->F G Read AlphaScreen signal F->G H Calculate IC50 for p-ERK inhibition G->H

Caption: Workflow for the AlphaScreen SureFire p-ERK1/2 cellular assay.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound. These assays are fundamental for determining the biochemical potency, cellular efficacy, and mechanism of action of BRAFV600E inhibitors. The data generated from these experiments are crucial for advancing drug development programs and for the continued investigation of targeted cancer therapies.

References

Application Notes and Protocols: EBI-907 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EBI-907 is a novel and potent small molecule inhibitor of the BRAF(V600E) kinase. This specific mutation is a known oncogenic driver in a significant percentage of human cancers, including over 60% of melanomas and 10% of colorectal cancers.[1] The BRAF(V600E) mutation results in the constitutive activation of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is crucial for cell differentiation, proliferation, growth, and apoptosis.[1] this compound exhibits potent and selective cytotoxicity against a range of BRAF(V600E)-dependent cell lines.[1][2]

These application notes provide detailed protocols for key cell-based assays designed to characterize the efficacy and mechanism of action of this compound. The assays described herein are intended for researchers, scientists, and drug development professionals working to evaluate BRAF inhibitors.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetAssay TypeIC50 (nM)
BRAF(V600E)LanthaScreen Kinase Assay4.8[1][2]
FGFR1-3Kinase AssayPotent Activity[1][2]
RETKinase AssayPotent Activity[1][2]
c-KitKinase AssayPotent Activity[1][2]
PDGFRbKinase AssayPotent Activity[1][2]

Note: this compound demonstrates a broader kinase selectivity profile compared to some other BRAF inhibitors. Specific IC50 values for kinases other than BRAF(V600E) were noted as potent but not quantified in the provided search results.[1][2]

Table 2: Cellular Activity of this compound in BRAF(V600E) Mutant Cell Lines
Cell LineCancer TypeAssay TypeEndpointValue (nM)
A375Malignant MelanomaProliferation AssayGI5013.3[1]
A375Malignant MelanomaPhospho-ERK AssayIC501.2[1]
Colo-205Colorectal CancerProliferation AssayGI5013.8[1]

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of this compound on BRAF(V600E)-dependent cancer cell lines such as A375 (melanoma) and Colo-205 (colorectal cancer).[1]

Materials:

  • A375 or Colo-205 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well, flat-bottom, clear cell culture plates

  • A reagent for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • A multi-well plate reader with luminescence detection capability

Protocol:

  • Culture A375 or Colo-205 cells in T-75 flasks until they reach approximately 80% confluency.

  • Trypsinize the cells, resuspend them in fresh complete growth medium, and perform a cell count.

  • Seed the cells into 96-well plates at a density of 3,000 to 5,000 cells per well in a volume of 100 µL.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a 2X concentration serial dilution of this compound in complete growth medium.

  • Add 100 µL of the this compound dilutions to the corresponding wells. Include wells treated with vehicle (e.g., DMSO) as a negative control.

  • Incubate the plates for an additional 72 hours under the same conditions.

  • Allow the plates to equilibrate to room temperature for approximately 30 minutes.

  • Add the cell viability reagent to each well following the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Plot the luminescence intensity against the logarithm of the this compound concentration. Calculate the GI50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Phospho-ERK (p-ERK) Inhibition Assay

Objective: To quantify the ability of this compound to inhibit the phosphorylation of ERK1/2, a critical downstream effector in the BRAF signaling pathway, within a cellular environment.[1]

Materials:

  • A375 cells

  • Complete growth medium

  • This compound, dissolved in a suitable solvent

  • AlphaScreen® SureFire™ phospho-ERK Kit (or equivalent ELISA/Western Blot reagents)

  • 384-well ProxiPlate™ (for AlphaScreen) or appropriate plates for the chosen method

  • A plate reader capable of detecting the assay signal (e.g., EnVision® Multilabel Plate Reader for AlphaScreen)

Protocol (using AlphaScreen):

  • Seed A375 cells in a 384-well culture plate at a density that will yield approximately 80-90% confluency at the time of the assay.

  • Incubate the cells for 24 hours at 37°C with 5% CO2.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 2 hours).

  • Lyse the cells using the lysis buffer provided in the AlphaScreen® SureFire™ kit.

  • Transfer the cell lysates to a 384-well ProxiPlate™.

  • Prepare the reaction mixture containing the AlphaScreen® acceptor beads and activated donor beads as per the kit's instructions.

  • Add the reaction mixture to each well of the ProxiPlate™.

  • Incubate the plate for 2 hours at room temperature in the dark.

  • Measure the AlphaScreen signal using a compatible plate reader.

  • Plot the signal against the logarithm of the this compound concentration and calculate the IC50 value for p-ERK inhibition.

MAPK/ERK Pathway Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound on the transcriptional output of the MAPK/ERK signaling pathway using a reporter gene assay. This can be achieved using a luciferase reporter driven by a Serum Response Element (SRE) or an AP-1 response element, both of which are downstream of ERK activation.[3][4][5]

Materials:

  • A suitable host cell line (e.g., HEK293)

  • An SRE or AP-1 luciferase reporter vector.

  • A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • A BRAF(V600E) expression vector (if the host cell line is wild-type for BRAF).

  • Transfection reagent.

  • Dual-Luciferase® Reporter Assay System.

  • 96-well, white, opaque cell culture plates.

  • A luminometer.

Protocol:

  • Seed the host cells in a 96-well white plate.

  • On the following day, co-transfect the cells with the SRE (or AP-1) luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent. If necessary, also co-transfect the BRAF(V600E) expression vector.

  • Incubate for 24 to 48 hours to allow for the expression of the plasmids.

  • Treat the transfected cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubate for an additional 6 to 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC50 value for pathway inhibition.

Visualizations

EBI907_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EBI907 This compound EBI907->BRAF_V600E

Caption: this compound inhibits the constitutively active BRAF(V600E) kinase in the MAPK signaling pathway.

Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_incubation Treatment cluster_readout Data Acquisition & Analysis seed_cells 1. Seed A375/Colo-205 cells in 96-well plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_ebi907 3. Add serial dilutions of this compound incubate_24h->add_ebi907 incubate_72h 4. Incubate 72h add_ebi907->incubate_72h add_reagent 5. Add CellTiter-Glo® reagent incubate_72h->add_reagent measure_lum 6. Measure luminescence add_reagent->measure_lum calculate_gi50 7. Calculate GI50 measure_lum->calculate_gi50

Caption: Workflow for the cell proliferation assay to determine the GI50 of this compound.

Luciferase_Reporter_Assay_Workflow cluster_transfection Transfection cluster_treatment_luc Treatment cluster_readout_luc Data Acquisition & Analysis transfect_cells 1. Co-transfect cells with SRE-luciferase and Renilla plasmids incubate_expression 2. Incubate 24-48h for plasmid expression transfect_cells->incubate_expression add_compound 3. Add serial dilutions of this compound incubate_expression->add_compound incubate_treatment 4. Incubate 6-24h add_compound->incubate_treatment lyse_measure 5. Lyse cells and measure Firefly & Renilla luciferase activity incubate_treatment->lyse_measure normalize_data 6. Normalize Firefly to Renilla activity lyse_measure->normalize_data calculate_ic50 7. Calculate IC50 normalize_data->calculate_ic50

Caption: Workflow for the SRE-luciferase reporter assay to measure MAPK pathway inhibition.

References

Application Note: EBI-907 LanthaScreen Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for determining the inhibitory activity of EBI-907 on its target kinase using the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and the LanthaScreen Assay

This compound is a novel and potent inhibitor of the BRAFV600E kinase, a key driver in several cancers. It also exhibits a broad kinase selectivity profile, with activity against other oncogenic kinases such as FGFR1-3, RET, c-Kit, and PDGFRb[1]. The LanthaScreen™ kinase assay is a robust and sensitive method for measuring kinase activity and inhibition. It is based on TR-FRET, a technology that offers advantages over other assay formats by minimizing compound interference and increasing data quality[2].

The LanthaScreen™ assay can be performed in two main formats: an activity assay that measures the phosphorylation of a substrate, or a binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket[3][4]. This application note will focus on the LanthaScreen™ Eu Kinase Binding Assay, a simple mix-and-read format ideal for determining inhibitor potency (IC50 values).

The assay principle involves a kinase, a fluorescently labeled ATP-competitive small molecule (tracer), and a europium (Eu)-labeled antibody that binds to the kinase. When the tracer is bound to the kinase, the proximity of the europium donor on the antibody to the Alexa Fluor™ 647 acceptor on the tracer results in a high degree of FRET. An inhibitor like this compound competes with the tracer for the ATP binding site on the kinase. This competition leads to a displacement of the tracer and a subsequent decrease in the FRET signal, which is directly proportional to the inhibitor's potency[4][5].

Signaling Pathway

This compound's primary target, BRAF, is a key component of the Ras/MAPK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival[6][7]. In many cancers, mutations such as BRAFV600E lead to constitutive activation of this pathway, promoting uncontrolled cell growth. The pathway is often initiated by the activation of receptor tyrosine kinases (RTKs) like Tropomyosin receptor kinases (Trks) upon binding to neurotrophins. This leads to the activation of Ras, which in turn activates the RAF-MEK-ERK kinase cascade[8][9][10]. This compound exerts its therapeutic effect by inhibiting the mutated BRAF kinase, thereby blocking downstream signaling.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Trk Receptor Neurotrophin->Trk Ras Ras Trk->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EBI907 This compound EBI907->BRAF Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Incubation & Readout A Prepare 1X Kinase Buffer B Create 4X this compound Serial Dilution A->B C Prepare 2X Kinase/ Eu-Antibody Solution A->C D Prepare 4X Tracer Solution A->D E 1. Add 4 µL of 4X This compound Dilutions F 2. Add 8 µL of 2X Kinase/Ab Solution E->F G 3. Add 4 µL of 4X Tracer Solution F->G H Incubate 60 min at Room Temp G->H I Read Plate on TR-FRET Reader H->I J Calculate Emission Ratio & Plot IC50 Curve I->J

References

Application Notes and Protocols: Detection of p-ERK Inhibition by EBI-907 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the inhibitory effect of EBI-907 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) using Western blot analysis. This compound is a potent and selective inhibitor of the BRAFV600E mutant kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the proliferation of certain cancer cells.[1][4] The following protocol is optimized for use with BRAFV600E-positive cell lines, such as the A375 melanoma cell line.[1]

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the RAS-RAF-MEK-ERK pathway, is crucial for regulating cell growth and proliferation.[4] The BRAFV600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell division.[4] this compound has been identified as a potent inhibitor of BRAFV600E, leading to a downstream reduction in MEK and ERK phosphorylation.[1] Western blotting is a fundamental technique to detect changes in protein phosphorylation, making it an ideal method to quantify the pharmacodynamic effects of this compound on the ERK signaling pathway. This protocol provides a step-by-step guide for treating cells with this compound and subsequently measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Signaling Pathway

MAPK_Pathway cluster_cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EBI907 This compound EBI907->BRAF_V600E

Caption: Simplified MAPK/ERK signaling pathway with BRAF V600E mutation and the inhibitory action of this compound.

Experimental Protocol

This protocol describes the treatment of A375 cells with this compound and the subsequent analysis of p-ERK levels by Western blot.

Materials and Reagents
  • Cell Line: A375 (BRAFV600E positive melanoma cell line)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Reagents:

    • This compound

    • DMSO (vehicle control)

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Precast Polyacrylamide Gels (e.g., 4-20%)

    • PVDF membrane

    • Transfer Buffer

    • Tris-Buffered Saline with 0.1% Tween 20 (TBST)

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST

    • Primary Antibodies:

      • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

    • Enhanced Chemiluminescence (ECL) Substrate

    • Deionized Water

Procedure

1. Cell Culture and Treatment a. Culture A375 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. c. Prepare stock solutions of this compound in DMSO. d. On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO). e. Incubate the cells for 2 hours at 37°C.[1]

2. Cell Lysis and Protein Quantification a. After treatment, place the 6-well plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to pre-chilled microfuge tubes. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new set of tubes. h. Determine the protein concentration of each sample using a BCA protein assay.

3. Sample Preparation and SDS-PAGE a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes. c. Load 20-30 µg of protein per lane into a precast polyacrylamide gel. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.

5. Immunodetection a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-ERK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1-2 hours at room temperature.[5] e. Wash the membrane three times with TBST for 10 minutes each. f. Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[5]

6. Stripping and Re-probing for Total ERK a. After imaging for p-ERK, the membrane can be stripped to probe for total ERK, which serves as a loading control. b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[5][6] c. Wash the membrane extensively with TBST. d. Repeat the blocking and immunodetection steps (5a-5f) using the primary antibody for total ERK.

Data Analysis and Presentation

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-ERK band should be normalized to the intensity of the corresponding total ERK band. The results can be presented as a percentage of the vehicle-treated control.

Treatment GroupConcentration (nM)p-ERK Signal (Arbitrary Units)Total ERK Signal (Arbitrary Units)Normalized p-ERK/Total ERK Ratio% Inhibition (Relative to Control)
Vehicle Control00%
This compound1
This compound10
This compound100
This compound1000

Experimental Workflow

Western_Blot_Workflow CellCulture 1. Cell Culture (A375 cells) Treatment 2. This compound Treatment (Dose-Response, 2h) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE 4. SDS-PAGE Lysis->SDSPAGE Transfer 5. Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb_pERK 7. Primary Antibody Incubation (anti-p-ERK) Blocking->PrimaryAb_pERK PrimaryAb_tERK 11. Primary Antibody Incubation (anti-Total ERK) Blocking->PrimaryAb_tERK SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb_pERK->SecondaryAb Detection_pERK 9. Chemiluminescent Detection (p-ERK) SecondaryAb->Detection_pERK Detection_tERK 12. Chemiluminescent Detection (Total ERK) SecondaryAb->Detection_tERK Stripping 10. Membrane Stripping Detection_pERK->Stripping Stripping->Blocking Re-block PrimaryAb_tERK->SecondaryAb Analysis 13. Densitometry Analysis (p-ERK / Total ERK) Detection_tERK->Analysis

References

Application Note: EBI-907 Cell Viability Assessment Using MTT and MTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncology research and the evaluation of targeted cancer therapies.

Abstract: EBI-907 is a novel and potent inhibitor of the BRAFV600E kinase, a critical driver in several cancers, including melanoma and colorectal cancer.[1][2][3] Assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines is a fundamental step in preclinical evaluation. This application note provides detailed protocols for determining cell viability and proliferation upon treatment with this compound using two common colorimetric methods: the MTT and MTS assays. These assays quantify the metabolic activity of viable cells, offering a robust method for generating dose-response curves and determining key parameters such as GI₅₀ (concentration for 50% growth inhibition).

Mechanism of Action: this compound and the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] In many cancers, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF protein kinase, resulting in uncontrolled downstream signaling and cell proliferation.[4] this compound is a highly potent inhibitor specifically targeting this BRAFV600E mutation.[1][3] By binding to the mutated kinase, this compound blocks the phosphorylation of downstream targets MEK and ERK, thereby inhibiting the pro-proliferative signals and leading to decreased cell viability in BRAFV600E-dependent cancer cells.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation EBI907 This compound EBI907->BRAF_V600E Inhibition ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the constitutively active BRAF V600E kinase.

Principle of Cell Viability Assays

MTT Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] The water-soluble, yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals that are insoluble in aqueous solutions.[5] A solubilization solution is then added to dissolve these crystals. The resulting colored solution's absorbance is measured spectrophotometrically, and the intensity is directly proportional to the number of viable, metabolically active cells.[5]

MTS Assay

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay functions on a similar principle to the MTT assay. However, the MTS tetrazolium compound is reduced by viable cells into a formazan product that is soluble in cell culture medium.[6] This eliminates the need for a separate solubilization step, simplifying the protocol and allowing for kinetic measurements.[6]

Experimental Workflow

The general workflow for assessing this compound's effect on cell viability is outlined below. This process involves cell seeding, treatment with a serial dilution of the compound, incubation, addition of the viability reagent, and finally, measurement of absorbance.

G A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow cells to attach) A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for Treatment Period (e.g., 72 hours) C->D E 5. Add MTT or MTS Reagent to each well D->E F 6. Incubate (1-4 hours) E->F G 7a. Add Solubilization Solution (MTT Assay Only) F->G H 7b. Read Absorbance Directly (MTS Assay) F->H I 8. Analyze Data (Calculate % Viability and GI₅₀) G->I H->I

Caption: General experimental workflow for MTT and MTS cell viability assays.

Detailed Protocols

These protocols are designed for use with a 96-well plate format but can be adapted for other formats. Optimization of cell seeding density and incubation times is recommended for each specific cell line.

MTT Assay Protocol

A. Materials and Reagents

  • BRAFV600E mutant cell line (e.g., A375 melanoma, Colo205 colorectal cancer)[1]

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.[5] Store protected from light at 4°C for frequent use or -20°C for long-term storage.[6]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or 4 mM HCl, 0.1% NP40 in isopropanol.[5][7]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[7]

B. Procedure

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Dilute the cell suspension to the predetermined optimal density in complete culture medium. Add 100 µL of the cell suspension to each well of a 96-well plate.[5] Include wells with medium only for background control.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and recover.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A 1:3 or 1:4 dilution series is often effective.[8] Remove the medium from the wells and add 100 µL of the corresponding this compound dilution. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT Reagent to each well (including controls).[5]

  • Formazan Development: Return the plate to the incubator for 2-4 hours. Incubation should be sufficient for the formation of visible purple precipitate.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[5][7]

  • Plate Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[5] Measure the absorbance at 570 nm within 1 hour.[7]

MTS Assay Protocol

A. Materials and Reagents

  • Items listed in section 4.1.A, with the following substitutions:

  • MTS Reagent: Use a commercially available combined MTS solution containing an electron coupling reagent (e.g., PES).[6]

  • Microplate reader capable of measuring absorbance at 490 nm.[6]

B. Procedure

  • Cell Seeding, Incubation, and Compound Treatment: Follow steps 1-4 as described in the MTT protocol (Section 4.1.B).

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.[6]

  • Incubation: Return the plate to the incubator for 1-4 hours at 37°C.[6]

  • Plate Reading: Gently mix the plate. Measure the absorbance at 490 nm.[6] No solubilization step is required.

Data Presentation and Analysis

All quantitative parameters should be carefully recorded. The tables below summarize the key variables for the described protocols.

Table 1: Protocol Reagent and Incubation Parameters

Parameter MTT Assay MTS Assay
Cell Seeding Volume 100 µL/well 100 µL/well
Compound Treatment Volume 100 µL/well 100 µL/well
Viability Reagent MTT (5 mg/mL) Combined MTS Solution
Reagent Volume per Well 10-20 µL 20 µL
Reagent Incubation Time 2-4 hours 1-4 hours
Solubilization Solution SDS/HCl or Acid/Isopropanol Not Required
Solubilization Volume 100-150 µL N/A

| Absorbance Wavelength | 570 nm | 490 nm |

Data Analysis

  • Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Generate Dose-Response Curve: Plot the Percent Viability against the logarithm of the this compound concentration.

  • Determine GI₅₀/IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the GI₅₀ (or IC₅₀), which is the concentration of this compound that causes 50% inhibition of cell growth/viability.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Absorbance Contamination of medium or reagents. Phenol red or serum in the medium can interfere.Use sterile technique. Prepare fresh reagents. Use serum-free medium during the final reagent incubation step if possible.
Low Absorbance Signal Cell seeding density is too low. Insufficient incubation time with the reagent.Optimize cell number per well. Increase incubation time with the viability reagent (do not exceed 4 hours).
Inconsistent Results Uneven cell plating. Incomplete dissolution of formazan crystals (MTT).Ensure a homogenous cell suspension before plating. Increase shaking time or gently pipette to fully dissolve crystals.
Precipitate in MTT Solution MTT has come out of solution.Warm the solution and vortex to redissolve before use. Filter-sterilize the solution after preparation.[8]

References

Application Notes and Protocols for EBI-907 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the anti-tumor efficacy of EBI-907, a potent and selective BRAFV600E inhibitor. While the specific data presented herein pertains to colorectal cancer and melanoma models, the protocol can be adapted for other cancer types, such as bladder cancer, bearing the BRAFV600E mutation.

Introduction

This compound is a novel small molecule inhibitor targeting the BRAFV600E mutation, a key driver in a significant portion of human cancers, including melanoma and colorectal cancer.[1] It has demonstrated potent anti-tumor activity in preclinical models by selectively suppressing the ERK signaling pathway in BRAF mutant tumors.[1] this compound has shown superior efficacy compared to Vemurafenib in regressing tumor growth in xenograft mouse models.[1] This document outlines the protocols for evaluating this compound's efficacy in vivo, presenting key data from preclinical studies, and visualizing the experimental workflow and underlying signaling pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Colo-205 Colorectal Cancer Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleTreatment Duration (days)Tumor Growth Inhibition (%)Reference
This compound20Twice Daily (bid)1475[1]
This compound60Twice Daily (bid)1495 (near complete remission)[1]
PLX-4720 (Vemurafenib analog)60Twice Daily (bid)14Not explicitly quantified, but less effective than this compound at 60 mg/kg[1]
Vehicle Control-Twice Daily (bid)140[1]
Table 2: In Vivo Efficacy of this compound in A375 Melanoma Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleTreatment Duration (days)Tumor Volume Reduction after 10 days (%)Reference
This compound15Twice Daily (bid)15~75[1]
This compound50Twice Daily (bid)15~75[1]
Vemurafenib (PLX4032)50Twice Daily (bid)1540[1]
Vehicle Control-Twice Daily (bid)150[1]

Note: All treatments were reported to be well-tolerated with no significant changes in body weight.[1]

Experimental Protocols

Cell Line Culture
  • Cell Lines:

    • Colo-205 (human colorectal adenocarcinoma, BRAFV600E)

    • A375 (human malignant melanoma, BRAFV600E)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain exponential growth.

Animal Husbandry
  • Animal Model: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-SCID), 6-8 weeks old.

  • Housing: House animals in a specific pathogen-free (SPF) facility in sterile, filtered-air cages with access to autoclaved food and water ad libitum.

  • Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.

Tumor Inoculation (Subcutaneous Xenograft Model)
  • Harvest cultured tumor cells (Colo-205 or A375) during the exponential growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel Basement Membrane Matrix.

  • Inject 5 x 106 to 10 x 106 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

Tumor Monitoring and Grouping
  • Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.

  • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

Drug Preparation and Administration
  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).

  • Dosing: Administer this compound orally (p.o.) via gavage twice daily (bid) at the desired concentrations (e.g., 15, 20, 50, or 60 mg/kg).

  • Control Groups: Administer the vehicle alone to the control group and a reference compound (e.g., Vemurafenib) to a comparator group, following the same schedule.

  • Treatment Duration: Continue treatment for a specified period, typically 14-15 days.[1]

Efficacy Evaluation and Endpoint
  • Tumor Growth: Continue to measure tumor volume twice weekly throughout the study.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

Mandatory Visualizations

EBI907_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription EBI907 This compound EBI907->BRAF_V600E Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: this compound inhibits the constitutively active BRAF V600E mutant, blocking the MAPK/ERK signaling pathway.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Colo-205, A375) Harvest 2. Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation 4. Subcutaneous Implantation Harvest->Implantation AnimalModel 3. Immunocompromised Mice AnimalModel->Implantation TumorGrowth 5. Monitor Tumor Growth Implantation->TumorGrowth Randomization 6. Randomize into Treatment Groups TumorGrowth->Randomization Treatment 7. Oral Administration (this compound, Vehicle, Comparator) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Experimental workflow for evaluating this compound efficacy in a subcutaneous xenograft model.

References

Application Notes and Protocols for EBI-907 Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-907 is a novel and potent inhibitor of the BRAFV600E kinase, a common mutation driving the growth of various human cancers, including melanoma and colorectal cancers.[1] Preclinical studies in mouse models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound before clinical translation. These application notes provide detailed protocols for the dosing and administration of this compound in mice, based on established xenograft studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mice.

Table 1: this compound Dosing Regimens in Mouse Xenograft Models

ParameterColo-205 Xenograft ModelA375 Xenograft Model
Mouse Strain Athymic nude/nude miceAthymic nude/nude mice
Drug This compoundThis compound
Dose Levels 20 mg/kg and 60 mg/kg15 mg/kg and 50 mg/kg
Administration Route Oral (p.o.)Oral (p.o.)
Dosing Frequency Twice daily (bid)Twice daily (bid)
Duration of Treatment 14 days15 days
Vehicle Not explicitly stated, but likely a standard formulation for oral gavage in preclinical studies.Not explicitly stated, but likely a standard formulation for oral gavage in preclinical studies.

Table 2: Summary of Anti-Tumor Efficacy in Mouse Xenograft Models

Xenograft ModelThis compound DoseOutcome
Colo-20520 mg/kg, bid75% reduction in tumor growth
Colo-20560 mg/kg, bid95% reduction in tumor growth, inducing near complete remission
A37515 mg/kg, bid~75% reduction in relative tumor volume after 10 days
A37550 mg/kg, bid~75% reduction in relative tumor volume after 10 days

Signaling Pathway

This compound is a potent inhibitor of the BRAFV600E mutant kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Oncogenic mutations like BRAFV600E lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[3] this compound selectively targets this mutated protein, thereby inhibiting downstream signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors EBI907 This compound EBI907->BRAF_V600E Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: this compound inhibits the constitutively active BRAF V600E mutant in the MAPK signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Human Tumor Xenograft Mouse Model

This protocol outlines the methodology for evaluating the anti-tumor activity of this compound in mice bearing subcutaneous human tumor xenografts.

1. Animal Model

  • Species: Mouse

  • Strain: Athymic nude/nude mice

  • Supplier: The American Type Culture Collection Company (Manassas, VA) or a similar vendor.[2]

2. Cell Lines

  • Colo-205: Human colorectal cancer cell line with BRAFV600E mutation.[2]

  • A375: Human melanoma cell line with BRAFV600E mutation.[2]

3. Tumor Implantation

  • Culture Colo-205 or A375 cells in appropriate media until they reach the desired confluence.

  • Harvest the cells and resuspend them in a suitable medium (e.g., sterile PBS).

  • Subcutaneously implant 1 x 107 Colo-205 cells or 8 x 106 A375 cells into the hind flank of each mouse.[2]

  • Allow the tumors to grow to a designated size (e.g., 150-200 mm3) before initiating treatment.[2]

4. This compound Formulation and Administration

  • Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The final concentration should be calculated based on the dosing volume and the target dose in mg/kg.

  • Dosing:

    • For the Colo-205 model, administer this compound orally at 20 mg/kg and 60 mg/kg, twice daily.[1][2]

    • For the A375 model, administer this compound orally at 15 mg/kg and 50 mg/kg, twice daily.[1][2]

  • Administration: Use oral gavage for precise administration.

5. Experimental Workflow

experimental_workflow Cell_Culture 1. Cell Culture (Colo-205 or A375) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (to 150-200 mm³) Tumor_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (Oral Gavage, bid) Tumor_Growth->Treatment_Initiation Tumor_Measurement 5. Tumor Volume Measurement (Twice weekly) Treatment_Initiation->Tumor_Measurement Endpoint 6. Study Endpoint (e.g., Day 14 or 15) Tumor_Measurement->Endpoint Data_Analysis 7. Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis

Caption: Workflow for in vivo efficacy assessment of this compound in mouse xenograft models.

6. Monitoring and Endpoints

  • Measure tumor volume twice weekly using calipers.[2]

  • Monitor the body weight of the mice to assess treatment tolerance.[2]

  • The primary endpoint is typically the tumor volume at the end of the study period (e.g., 14 or 15 days).[1][2]

7. Data Analysis

  • Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Safety and Tolerability

In the described xenograft studies, all treatments with this compound were well tolerated, with no mortality or significant changes in the body weight of the mice.[1][2] This suggests a favorable safety profile at the efficacious doses.

Conclusion

This compound demonstrates potent, dose-dependent anti-tumor activity when administered orally in mouse models of human cancers harboring the BRAFV600E mutation. The provided protocols offer a foundation for researchers to conduct further preclinical evaluations of this promising therapeutic agent. Adherence to these methodologies will facilitate the generation of reproducible and comparable data.

References

Application Notes and Protocols: EBI-907 Combination Therapy with MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and experimental protocols for the novel BRAF V600E inhibitor, EBI-907, with a focus on its synergistic effects when used in combination with MEK inhibitors. The information is intended to guide researchers in designing and executing further studies to explore the therapeutic potential of this combination therapy.

Introduction

This compound is a potent and orally bioavailable small molecule inhibitor of the BRAF V600E mutant kinase, a key driver in a significant percentage of human cancers, including melanoma and colorectal cancers.[1] While BRAF inhibitors have shown clinical efficacy, the development of resistance, often through reactivation of the MAPK pathway, limits their long-term effectiveness.[1] A promising strategy to overcome this resistance is the combination of a BRAF inhibitor with a MEK inhibitor, providing a vertical blockade of the MAPK signaling cascade. Preclinical studies have demonstrated that combining this compound with a MEK inhibitor, such as EBI-1051, enhances its anti-tumor activity and can overcome acquired resistance to BRAF inhibition alone.[1][2]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Potency
CompoundTargetIC50 (nM)
This compoundBRAF V600E4.8
VemurafenibBRAF V600E58.5
EBI-1051MEK13.9

Data sourced from LanthaScreen® kinase assays.[1][3]

Table 2: In Vitro Anti-proliferative Activity (GI50)
Cell LineCancer TypeBRAF StatusThis compound GI50 (nM)Vemurafenib GI50 (nM)
A375MelanomaV600E13.3>100
Colo-205ColorectalV600E13.8>100
Calu-6LungWild-type>400>400

GI50 is the concentration for 50% inhibition of cell growth.[1]

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
Xenograft ModelCompoundDose (mg/kg, bid)Tumor Growth Inhibition (%)
Colo-205This compound2075
Colo-205This compound6095
A375This compound15~75
A375This compound50~75
A375Vemurafenib5040

bid: twice daily administration.[1]

Table 4: Preclinical Pharmacokinetics of this compound
SpeciesAdministrationHalf-life (hours)Oral Bioavailability (%)
RatIV3.42-
RatOral3.3519.7
DogIV7.77-
DogOral11.344.9

[1]

Signaling Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene, such as V600E, leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound directly inhibits the activity of the mutated BRAF protein. MEK inhibitors, on the other hand, act downstream of BRAF, inhibiting the MEK1 and MEK2 kinases. The dual inhibition of BRAF and MEK provides a more complete shutdown of this oncogenic signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->BRAF_V600E MEK_Inhibitor MEK Inhibitor (e.g., EBI-1051) MEK_Inhibitor->MEK Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Caption: MAPK signaling pathway with BRAF V600E mutation and points of inhibition by this compound and a MEK inhibitor.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating this compound and MEK inhibitor combination therapy.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed BRAF V600E mutant cancer cells (e.g., A375, Colo-205) in 96-well plates B Treat cells with serial dilutions of: - this compound alone - MEK inhibitor alone - this compound + MEK inhibitor combination A->B C Incubate for 72 hours B->C D Perform MTT cell viability assay C->D E Measure absorbance at 570 nm D->E F Calculate GI50 values and Combination Index (CI) to determine synergy E->F

Caption: In Vitro Cell Viability Assay Workflow.

In_Vivo_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_randomization Randomization & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis A Subcutaneously implant BRAF V600E mutant human tumor cells (e.g., Colo-205) into immunocompromised mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups: - Vehicle control - this compound alone - MEK inhibitor alone - this compound + MEK inhibitor combination B->C D Administer treatment (e.g., oral gavage) daily for a specified period (e.g., 14-21 days) C->D E Measure tumor volume and body weight 2-3 times per week D->E Concurrent F At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, IHC) E->F

Caption: In Vivo Xenograft Model Workflow.

Experimental Protocols

LanthaScreen® Kinase Assay for BRAF V600E

This protocol is adapted from standard LanthaScreen® Eu Kinase Binding Assay protocols.

Materials:

  • BRAF V600E Kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compounds (this compound, MEK inhibitor) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare Kinase/Antibody Solution: Dilute the BRAF V600E kinase and Eu-anti-Tag antibody in kinase buffer to the desired concentrations.

  • Prepare Tracer Solution: Dilute the kinase tracer in kinase buffer.

  • Prepare Compound Dilutions: Perform serial dilutions of the test compounds in DMSO, and then dilute further in kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the compound dilutions to the assay plate.

    • Add 5 µL of the Kinase/Antibody solution to all wells.

    • Add 5 µL of the Tracer solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell proliferation and viability.

Materials:

  • BRAF V600E mutant cell lines (e.g., A375, Colo-205)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Test compounds (this compound, MEK inhibitor)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds (this compound alone, MEK inhibitor alone, and in combination). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blotting for MAPK Pathway Analysis

This protocol is for detecting the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Cell lysates from treated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative levels of protein phosphorylation.

Human Tumor Xenograft Model in Mice

This protocol describes the establishment and use of a xenograft model to evaluate in vivo anti-tumor efficacy. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • BRAF V600E mutant human cancer cells (e.g., Colo-205)

  • Matrigel (optional)

  • Test compounds formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel to improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = 0.5 x Length x Width^2) two to three times per week.

  • Randomization and Treatment: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups. Begin daily administration of the vehicle control, this compound, MEK inhibitor, or the combination via oral gavage.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Study Endpoint: At the end of the study (e.g., after 14-21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tissue Collection: Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Analyze for statistically significant differences between groups.

References

Application Notes and Protocols: Synergistic Antitumor Efficacy of EBI-907 and EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistance to targeted cancer therapies remains a significant challenge in oncology. In colorectal cancers harboring the BRAFV600E mutation, inhibitors targeting the BRAF protein, such as EBI-907, have shown promise. However, innate and acquired resistance, often mediated by feedback activation of signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, can limit their efficacy. This document provides detailed application notes and experimental protocols to investigate the synergistic antitumor effects of combining this compound, a potent BRAFV600E inhibitor, with an EGFR inhibitor.

Recent studies have demonstrated that the combination of this compound with an EGFR inhibitor, such as SHR1258 (Pyrotinib), enhances its cytotoxic potency in BRAFV600E-mutant colorectal cancer cell lines. This synergistic interaction is attributed to the dual blockade of the MAPK signaling pathway, overcoming the adaptive resistance mechanisms that limit the efficacy of BRAF inhibition alone.

Data Presentation

The following tables summarize the quantitative data on the activity of this compound as a single agent and in combination with an EGFR inhibitor, based on available preclinical data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]

Kinase TargetIC50 (nM)
BRAFV600E4.8
Vemurafenib (Reference)58.5

Table 2: In Vitro Anti-proliferative Activity of this compound in BRAFV600E Mutant Cell Lines [1]

Cell LineCancer TypeGI50 (nM)
A375Melanoma13.3
Colo205Colorectal Cancer13.8

Table 3: Synergistic Effect of this compound and EGFR Inhibitor (SHR1258) in BRAFV600E Colorectal Cancer Cell Lines [1]

Cell LineCombinationEffectCombination Index (CI)
WiDrThis compound + SHR1258Enhanced Cytotoxicity0.2
HT-29This compound + SHR1258Enhanced CytotoxicityNot specified

Note: A Combination Index (CI) value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of BRAFV600E and EGFR in Colorectal Cancer

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitors EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF_V600E BRAF (V600E) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Activates Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Leads to EGFR_Inhibitor EGFR Inhibitor (e.g., SHR1258) EGFR_Inhibitor->EGFR EBI_907 This compound EBI_907->BRAF_V600E

Caption: Dual inhibition of EGFR and BRAF V600E signaling pathways.

Experimental Workflow for In Vitro Synergy Assessment

cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 Incubation cluster_3 Data Acquisition cluster_4 Data Analysis Seed_Cells Seed WiDr or HT-29 cells in 96-well plates Treat_Single Treat with serial dilutions of This compound or EGFR inhibitor alone Seed_Cells->Treat_Single Treat_Combo Treat with serial dilutions of This compound and EGFR inhibitor in combination Seed_Cells->Treat_Combo Incubate Incubate for 72 hours Treat_Single->Incubate Treat_Combo->Incubate Viability_Assay Perform cell viability assay (e.g., MTT or SRB) Incubate->Viability_Assay Dose_Response Generate dose-response curves Viability_Assay->Dose_Response CI_Calculation Calculate Combination Index (CI) using CompuSyn software Dose_Response->CI_Calculation

Caption: Workflow for determining in vitro synergistic effects.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay for Synergy Assessment

Objective: To determine the synergistic anti-proliferative effect of this compound and an EGFR inhibitor in BRAFV600E mutant colorectal cancer cell lines (WiDr, HT-29).

Materials:

  • BRAFV600E mutant colorectal cancer cell lines (e.g., WiDr, HT-29)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • EGFR inhibitor (e.g., SHR1258/Pyrotinib, dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture WiDr or HT-29 cells to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the EGFR inhibitor in complete growth medium.

    • For single-agent treatments, add 100 µL of the respective drug dilutions to the designated wells.

    • For combination treatments, prepare a matrix of drug concentrations and add 100 µL of the combined drug dilutions to the appropriate wells. Include a vehicle control (DMSO) group.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Generate dose-response curves for each agent and the combination.

    • Determine the Combination Index (CI) using software like CompuSyn to quantify synergy.

Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition

Objective: To assess the effect of this compound and an EGFR inhibitor, alone and in combination, on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., ERK).

Materials:

  • WiDr or HT-29 cells

  • 6-well cell culture plates

  • This compound and EGFR inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with this compound, EGFR inhibitor, or the combination at specified concentrations for a designated time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST and apply the chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vivo Xenograft Model for Efficacy Assessment

Objective: To evaluate the in vivo antitumor efficacy of this compound and an EGFR inhibitor, alone and in combination, in a colorectal cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • WiDr or HT-29 cells

  • Matrigel (optional)

  • This compound and EGFR inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of WiDr or HT-29 cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment groups (vehicle control, this compound alone, EGFR inhibitor alone, combination).

    • Administer the treatments as per the predetermined dosing schedule and route (e.g., oral gavage).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare tumor growth inhibition between the different treatment groups to assess efficacy.

Conclusion

The combination of this compound with an EGFR inhibitor represents a promising therapeutic strategy to overcome resistance in BRAFV600E-mutant colorectal cancer. The provided protocols offer a framework for researchers to further investigate this synergistic interaction, both in vitro and in vivo. These studies are crucial for elucidating the underlying mechanisms of synergy and for the preclinical validation of this combination therapy, ultimately paving the way for potential clinical applications.

References

EBI-907: Inducing Apoptosis in Melanoma Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-907 is a novel and potent small-molecule inhibitor of the BRAFV600E kinase, a key driver in over 60% of melanomas.[1] By targeting the constitutively active BRAFV600E mutant protein, this compound effectively inhibits the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for the proliferation and survival of melanoma cells.[1][2] This inhibition ultimately leads to cell cycle arrest and induction of apoptosis, the process of programmed cell death. These application notes provide an overview of the mechanism of this compound-induced apoptosis and detailed protocols for its investigation in melanoma cell lines.

Mechanism of Action: BRAFV600E Inhibition and Apoptosis Induction

The primary mechanism of action of this compound involves the selective inhibition of the BRAFV600E kinase. In melanoma cells harboring this mutation, the MAPK pathway (RAS-RAF-MEK-ERK) is perpetually activated, promoting uncontrolled cell growth and evasion of apoptosis. This compound binds to the ATP-binding site of the BRAFV600E protein, preventing its kinase activity and the subsequent phosphorylation of MEK1/2. This leads to a cascade of deactivation down the MAPK pathway, culminating in the reduced phosphorylation of ERK1/2.

The inhibition of the MAPK pathway triggers the intrinsic (mitochondrial) pathway of apoptosis. A key event in this process is the upregulation of the pro-apoptotic BH3-only protein Bim. Specifically, inhibition of BRAFV600E has been shown to favor the splicing of the most potent isoform, BimS. Bim neutralizes anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1), which normally sequester the pro-apoptotic effector proteins BAX and BAK. The release and activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference Compound (Vemurafenib)
BRAFV600E Kinase Inhibition (IC50) -4.8 nM58.5 nM[1]
Anti-proliferative Activity (GI50) A375 (Melanoma)13.3 nM>10-fold less potent[1]
Colo205 (Colorectal)13.8 nM>10-fold less potent[1]
ERK1/2 Phosphorylation Inhibition (IC50) A375 (Melanoma)1.2 nM34 nM[1]
In Vivo Antitumor Activity of this compound in A375 Xenograft Model
Treatment GroupDoseTumor Volume Reduction (Day 10)
This compound 15 mg/kg, bid~75%[1]
This compound 50 mg/kg, bid~75%[1]
Vemurafenib 50 mg/kg, bid40%[1]

Mandatory Visualizations

EBI907_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Apoptotic Cascade Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK P ERK ERK MEK->ERK P Bim Bim ERK->Bim Inhibits Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Promotes EBI907 This compound EBI907->BRAF_V600E Inhibits Bcl2_family Anti-apoptotic Bcl-2 family Bim->Bcl2_family Inhibits BAX_BAK BAX / BAK Bcl2_family->BAX_BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in BRAFV600E melanoma cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis Seed_Cells Seed Melanoma Cells (e.g., A375) Treat_EBI907 Treat with this compound (Dose-response & Time-course) Seed_Cells->Treat_EBI907 AnnexinV Annexin V / PI Staining (Flow Cytometry) Treat_EBI907->AnnexinV Caspase_Activity Caspase-3/7 Activity Assay (Fluorometric/Colorimetric) Treat_EBI907->Caspase_Activity Western_Blot Western Blot Analysis (Bcl-2 family, PARP cleavage) Treat_EBI907->Western_Blot Quantify_Apoptosis Quantify Percentage of Apoptotic Cells AnnexinV->Quantify_Apoptosis Measure_Activity Measure Caspase Activity Caspase_Activity->Measure_Activity Analyze_Protein Analyze Protein Expression Western_Blot->Analyze_Protein

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is to determine the concentration-dependent effect of this compound on melanoma cell viability.

Materials:

  • BRAFV600E mutant melanoma cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight.

    • Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay:

    • Follow the manufacturer's protocol.[2]

    • Briefly, add an equal volume of CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature.

    • Read the luminescence.

  • Calculate the GI50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Treated and control melanoma cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in Protocol 1 for the desired time points (e.g., 24, 48, 72 hours).

  • Harvest both adherent and floating cells by gentle trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, a hallmark of apoptosis.

Materials:

  • Treated and control melanoma cells

  • Caspase-Glo® 3/7 Assay kit or similar fluorometric/colorimetric kit

  • Opaque-walled 96-well plates

  • Luminometer or fluorometer

Procedure:

  • Seed and treat cells in an opaque-walled 96-well plate as described in Protocol 1.

  • After the desired treatment duration, equilibrate the plate to room temperature.

  • Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.

Materials:

  • Treated and control melanoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bim, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved PARP is a strong indicator of apoptosis. Analyze the changes in the expression of Bcl-2 family proteins.

References

Application Notes and Protocols: EBI-907 in BRAF-Mutant Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of EBI-907, a novel and potent BRAFV600E inhibitor, in colorectal cancer (CRC) models harboring the BRAFV600E mutation. The provided protocols are based on established methodologies for assessing the efficacy of targeted therapies in oncology research.

Introduction

The BRAFV600E mutation is a key oncogenic driver in a subset of colorectal cancers, occurring in approximately 10% of cases.[1] While BRAF inhibitors have shown significant success in treating BRAFV600E-mutant melanoma, their efficacy as monotherapy in CRC is limited due to intrinsic resistance mechanisms, often involving feedback activation of the EGFR signaling pathway.[1][2] this compound is a novel, orally active BRAFV600E inhibitor with a favorable kinase selectivity profile and potent anti-tumor activity in preclinical models.[1][3] These notes detail its characterization in BRAF-mutant CRC models.

Mechanism of Action

This compound is a potent inhibitor of the BRAFV600E kinase.[1] By selectively targeting the mutated BRAF protein, this compound disrupts the constitutively active MAPK/ERK signaling pathway, which is crucial for the proliferation and survival of BRAFV600E-dependent cancer cells.[1][4] Unlike first-generation BRAF inhibitors, this compound has demonstrated efficacy in CRC cell lines with innate resistance to vemurafenib.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EBI907 This compound EBI907->BRAF_V600E

Caption: Simplified BRAF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

In Vitro Activity

The in vitro potency of this compound was assessed across various cancer cell lines, including those derived from colorectal cancer. The tables below summarize the key findings.

Table 1: Kinase Inhibitory Activity of this compound vs. Vemurafenib

Kinase TargetThis compound IC50 (nM)Vemurafenib IC50 (nM)
BRAFV600E4.858.5
Data from a LanthaScreen BRAFV600E kinase assay.[1]

Table 2: Anti-proliferative Activity (GI50) of this compound in BRAFV600E Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (nM)Vemurafenib GI50 (nM)
A375Melanoma13.3>100
Colo-205Colorectal13.8>100
HT-29ColorectalPotent Activity-
WiDrColorectalPotent Activity-
GI50 values represent the concentration required to inhibit cell growth by 50%.[1]
In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in xenograft mouse models using human BRAFV600E cancer cell lines.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

ModelTreatmentDose (mg/kg, bid)Tumor Growth Reduction (%)
Colo-205This compound2075
This compound6095 (near complete remission)
A375This compound15~75
This compound50~75
Vemurafenib (PLX4032)5040
Treatment was administered twice daily (bid). Tumor growth reduction was measured at the end of the study period (10-14 days).[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

  • BRAFV600E-mutant CRC cell lines (e.g., Colo-205, HT-29, WiDr)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the log concentration of this compound and fit a dose-response curve to determine the GI50 value.

A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Add Serial Dilutions of this compound B->C D Incubate 72 hours C->D E Add Cell Viability Reagent D->E F Measure Luminescence E->F G Calculate GI50 F->G

Caption: Workflow for the in vitro cell proliferation assay.

Protocol 2: Western Blotting for MAPK Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.

Materials:

  • BRAFV600E-mutant CRC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor activity in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • BRAFV600E-mutant CRC cell line (e.g., Colo-205)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control orally, twice daily (bid), at the specified doses.

  • Monitoring: Monitor tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., 14 days), euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic studies).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

A Implant Tumor Cells B Monitor Tumor Growth A->B C Randomize Mice B->C D Administer this compound (bid) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis E->F

Caption: Workflow for the in vivo xenograft tumor model study.

Overcoming Resistance

A significant challenge in targeting the BRAF pathway in CRC is innate and acquired resistance. Feedback activation of EGFR signaling is a key mechanism of innate resistance to BRAF inhibitors in CRC.[1]

Combination Strategies

Preclinical data strongly suggest that combining this compound with inhibitors of other key signaling nodes can enhance its anti-tumor activity and overcome resistance.

  • This compound + EGFR Inhibitor: Co-inhibition of BRAF and EGFR has been shown to be an effective strategy. The combination of this compound with an EGFR inhibitor (e.g., SHR1258) enhanced the anti-proliferative potency in CRC cell lines.[1]

  • This compound + MEK Inhibitor: Combination with a MEK inhibitor is a very effective approach to block paradoxical MAPK activation that can occur with BRAF inhibitors in BRAF wild-type cells.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR RAS RAS EGFR->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK EBI907 This compound EBI907->BRAF_V600E EGFRi EGFR Inhibitor EGFRi->EGFR MEKi MEK Inhibitor MEKi->MEK

Caption: Combination therapy strategy to overcome resistance in BRAF-mutant CRC.

Conclusion

This compound is a potent BRAFV600E inhibitor with superior preclinical activity compared to earlier generation inhibitors in BRAF-mutant colorectal cancer models.[1] The provided data and protocols offer a framework for the further investigation of this compound, both as a single agent and in combination with other targeted therapies, to address the unmet clinical need in this patient population.

References

EBI-907: Application Notes and Protocols for Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

EBI-907 is a novel and potent small molecule inhibitor of the BRAFV600E kinase. The BRAFV600E mutation is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC), occurring in approximately 1-2% of cases, particularly in lung adenocarcinoma.[1][2] This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[3][4][5]

The established therapeutic strategy for BRAFV600E-mutant NSCLC involves the combination of a BRAF inhibitor with a MEK inhibitor.[6][7][8] This dual inhibition is critical to prevent paradoxical activation of the MAPK pathway in BRAF wild-type cells and to overcome acquired resistance. This compound, as a potent BRAFV600E inhibitor, presents a promising candidate for investigation in this therapeutic context. Preclinical studies in melanoma and colorectal cancer models have demonstrated its high potency, with an IC50 of 4.8 nM in a BRAFV600E kinase assay, making it over 10-fold more potent than Vemurafenib.[9]

While direct studies of this compound in NSCLC are not yet extensively published, its mechanism of action strongly suggests potential utility in BRAFV600E-positive NSCLC. Researchers investigating novel therapeutic strategies for this NSCLC subtype can utilize this compound to explore its efficacy, combination potential with MEK inhibitors, and mechanisms of resistance.

Key Features of this compound:

  • High Potency: Demonstrates potent inhibition of the BRAFV600E kinase.[9]

  • Oral Bioavailability: Developed as an orally active compound.[10][11]

  • Preclinical Efficacy: Shows significant anti-tumor activity in BRAFV600E-dependent xenograft models.[9][12]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in comparison to Vemurafenib, a first-generation BRAF inhibitor. Data is derived from preclinical studies in BRAFV600E-mutant cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundBRAFV600E4.8
VemurafenibBRAFV600E58.5

Table 2: Anti-proliferative Activity in BRAFV600E Mutant Cell Lines

Cell LineCancer TypeGI50 (nM) - this compoundGI50 (nM) - Vemurafenib
A375Melanoma13.3>100
Colo205Colorectal Cancer13.8>100

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines the methodology to assess the anti-proliferative effects of this compound on BRAFV600E-mutant NSCLC cell lines.

Materials:

  • BRAFV600E-mutant NSCLC cell line (e.g., NCI-H1755)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the NSCLC cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition

This protocol describes the method to evaluate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.

Materials:

  • BRAFV600E-mutant NSCLC cell line

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-BRAF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Image Acquisition: Capture the signal using an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

Signaling Pathway Diagram

BRAF_V600E_NSCLC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation EBI907 This compound EBI907->BRAF_V600E Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: BRAF V600E signaling pathway in NSCLC and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) Cell_Culture Culture BRAF V600E NSCLC Cell Lines Treatment Treat cells with this compound (Dose-response) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot for MAPK Pathway Proteins Treatment->Western_Blot Data_Analysis_invitro Determine GI50 and Confirm Target Inhibition Proliferation_Assay->Data_Analysis_invitro Western_Blot->Data_Analysis_invitro Xenograft Establish NSCLC Xenograft Model in Mice Data_Analysis_invitro->Xenograft Inform In Vivo Studies Animal_Treatment Administer this compound (Oral Gavage) Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Data_Analysis_invivo Evaluate Anti-tumor Efficacy Tumor_Measurement->Data_Analysis_invivo

Caption: Proposed experimental workflow for evaluating this compound in NSCLC.

References

Troubleshooting & Optimization

EBI-907 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with EBI-907, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro studies is high-purity, anhydrous DMSO. In a key study, a vehicle control of 0.5% DMSO was used in cell culture experiments, indicating its suitability and compatibility with cell-based assays at this concentration.[1]

Q2: What is the maximum solubility of this compound in DMSO?

A2: Specific quantitative data for the maximum solubility of this compound in DMSO is not publicly available in the reviewed literature. However, as a general guideline for BRAF inhibitors, solubility in DMSO can be significant. For instance, other BRAF inhibitors have reported solubilities in the range of 30 mg/mL to 75 mg/mL. It is always recommended to perform a pilot solubility test to determine the optimal concentration for your specific experimental needs.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed experimental protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. It is crucial to use anhydrous, high-purity DMSO to minimize degradation and ensure the stability of the compound.

Q4: How should I store the solid this compound compound and its DMSO stock solution?

A4: Recommendations for the storage of this compound are summarized in the table below. To maintain the integrity of the compound, it is critical to protect it from light and moisture.

Q5: Is the this compound DMSO stock solution stable?

A5: While specific stability data for this compound in DMSO is not available, general recommendations for small molecule inhibitors in DMSO suggest that stock solutions are stable for several months when stored at -20°C or -80°C and protected from light and repeated freeze-thaw cycles. For optimal results, it is best to prepare fresh dilutions from the stock solution for each experiment.

Q6: My this compound solution in DMSO appears to have precipitated. What should I do?

A6: Please refer to the "Troubleshooting Guide" section for a step-by-step approach to address precipitation issues.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 506.95 g/mol
Chemical Formula C₂₃H₂₁ClF₂N₄O₃S
Appearance Not specified (typically a solid)
Table 2: Solubility and Storage Recommendations for this compound
ParameterRecommendation
Recommended Solvent Anhydrous, high-purity DMSO
Solubility in DMSO Data not available. Pilot testing is recommended.
Storage of Solid Compound Short-term (days to weeks): 0-4°C, desiccated, dark. Long-term (months to years): -20°C, desiccated, dark.
Storage of DMSO Stock Solution Short-term (days to weeks): 0-4°C, protected from light. Long-term (months): -20°C or -80°C, protected from light, in aliquots to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological experiments.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-warming: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 197.26 µL of DMSO to 1 mg of this compound (Molecular Weight: 506.95 g/mol ).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can also be applied, but be cautious of potential degradation with excessive heat.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in DMSO stock solution upon storage - The concentration is above the solubility limit at the storage temperature.- The DMSO used was not anhydrous, and the compound is sensitive to moisture.- The compound has degraded.- Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, noting that the concentration may be lower than intended.- Prepare a fresh stock solution using anhydrous DMSO.- Consider preparing a less concentrated stock solution.
Precipitation upon dilution in aqueous media (e.g., cell culture medium) - The compound has low aqueous solubility.- The final concentration of DMSO is too low to maintain solubility.- Increase the final DMSO concentration in the aqueous medium (ensure it is tolerated by your cells; typically ≤0.5%).- Prepare a more concentrated DMSO stock solution so that a smaller volume is added to the aqueous medium.- Add the DMSO stock solution to the aqueous medium dropwise while vortexing to facilitate mixing.- Consider the use of a surfactant or other solubilizing agent, if compatible with your experimental system.
Inconsistent experimental results - Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial weighing or dilution.- Variation in the final DMSO concentration between experiments.- Always use freshly thawed aliquots of the stock solution.- Prepare a new stock solution from solid compound.- Ensure accurate pipetting and use calibrated equipment.- Maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.

Visualizations

This compound Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

MAPK_Pathway This compound in the MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation EBI907 This compound EBI907->BRAF Inhibition Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation

Caption: this compound inhibits the mutated BRAF(V600E) kinase, blocking downstream signaling.

General Experimental Workflow for Using this compound

Experimental_Workflow General Workflow for this compound Experiments cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute to Working Concentration in Aqueous Medium thaw->dilute treat Treat Cells/System dilute->treat assay Perform Assay (e.g., Viability, Western Blot) treat->assay data Data Analysis assay->data

Caption: A generalized workflow for preparing and using this compound in experiments.

References

EBI-907 Technical Support Center: Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of EBI-907 stock solutions. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an this compound stock solution?

A1: While specific solubility data for this compound in various solvents is not extensively published, the common practice for small molecule kinase inhibitors is to use dimethyl sulfoxide (DMSO).[1] It is advisable to start with a small amount of the compound to test its solubility in your chosen solvent before preparing a large stock.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the stock solution should be kept at -20°C.[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[3] To mitigate this, try to keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 1%). If precipitation persists, consider alternative solvents or co-solvent systems.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Yes, sonication can be a useful technique to break down compound aggregates and facilitate dissolution.[3] A bath or probe sonicator can be used for this purpose.

Quantitative Data Summary

For optimal stability and performance, please adhere to the following storage and handling conditions for this compound.

ParameterRecommendationCitation
Storage Temperature 0-4°C (Short-term), -20°C (Long-term)[2]
Storage Conditions Dry, dark environment[2]
Typical Solvent Dimethyl sulfoxide (DMSO)[1]
Shipping Conditions Ambient temperature as a non-hazardous chemical[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Bath sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before use.

  • Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is collected at the bottom.

  • Calculate Required Volume: To prepare a 10 mM stock solution, use the following formula to calculate the required volume of DMSO:

    • Volume (L) = (Mass of this compound (g) / Molecular Weight of this compound ( g/mol )) / 0.010 (mol/L)

    • The molecular weight of this compound is 506.95 g/mol .[2]

  • Reconstitution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may use a bath sonicator for 5-10 minutes.[3]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[2]

Troubleshooting Guide

IssuePossible CauseRecommended SolutionCitation
This compound powder does not fully dissolve in DMSO. Insufficient mixing or the compound may have low solubility even in DMSO at the desired concentration.Continue vortexing for a longer period. Use a bath sonicator to aid dissolution. If solubility is still an issue, consider preparing a lower concentration stock solution or testing alternative solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), ensuring they are compatible with your assay.[3]
Stock solution appears cloudy or has visible precipitates after freezing. The compound may have come out of solution during the freezing process.Before use, warm the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, sonication may be necessary.[3]
Inconsistent experimental results between different aliquots. Improper mixing before aliquoting, leading to concentration gradients. Repeated freeze-thaw cycles.Ensure the stock solution is homogenous before aliquoting by vortexing thoroughly. Prepare single-use aliquots to avoid the detrimental effects of repeated freezing and thawing.

Visualizations

EBI907_Stock_Prep_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_dmso Add DMSO centrifuge->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store_short Store at 0-4°C (Short-term) aliquot->store_short Days to Weeks store_long Store at -20°C (Long-term) aliquot->store_long Months to Years use Use in Experiment store_short->use store_long->use

Caption: Workflow for this compound Stock Solution Preparation and Storage.

Troubleshooting_Logic cluster_issue Problem Identification cluster_solution Troubleshooting Steps issue Precipitation Observed? check_dmso Ensure Final DMSO Concentration <1% issue->check_dmso Yes end Proceed with Experiment issue->end No sonicate Sonicate Solution check_dmso->sonicate Still Precipitates check_dmso->end Resolved alt_solvent Consider Alternative Solvents (NMP, DMA) sonicate->alt_solvent Still Precipitates sonicate->end Resolved lower_conc Prepare a More Dilute Stock Solution alt_solvent->lower_conc Still Precipitates alt_solvent->end Resolved lower_conc->end Resolved

Caption: Troubleshooting Logic for this compound Solution Precipitation.

References

Technical Support Center: Troubleshooting E-907 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered with the B-Raf(V600E) inhibitor, EBI-907, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?

A1: Precipitation of this compound in cell culture media can be triggered by several factors:

  • Exceeding Solubility Limit: The concentration of this compound may have surpassed its solubility threshold in your specific cell culture medium.

  • Improper Dissolution of Stock Solution: The initial stock solution of this compound in DMSO might not have been fully dissolved, leading to carryover of particulate matter.

  • Final DMSO Concentration: A high final concentration of DMSO in the media (ideally should be ≤ 0.1%) can cause the compound to crash out of solution.[1]

  • Media Composition: Components in the media, such as high concentrations of salts (e.g., calcium, phosphate) or proteins in serum, can interact with this compound and reduce its solubility.[2][3]

  • pH and Temperature Shifts: Changes in the pH of the media, often due to cell metabolism and CO2 levels, or temperature fluctuations (e.g., moving from cold storage to a 37°C incubator) can affect the solubility of this compound.[1][2]

  • Instability of the Compound: this compound might be unstable under standard cell culture conditions (37°C, 5% CO2), leading to degradation and precipitation over time.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing of the this compound stock solution can lead to compound precipitation within the stock vial.

Q2: How can I visually identify this compound precipitation?

A2: this compound precipitation can manifest in a few ways:

  • Cloudiness or Turbidity: The media may appear hazy or cloudy.

  • Visible Particles: You might see small, distinct particles floating in the media or settled at the bottom of the culture vessel.

  • Crystals: Under a microscope, you may observe crystalline structures.

It is important to differentiate precipitation from microbial contamination. Contamination is often accompanied by a rapid drop in pH (indicated by a yellowing of the phenol red in the medium) and the presence of motile microorganisms visible under high magnification.[2]

Q3: My this compound stock solution in DMSO appears clear. Can precipitation still occur when I add it to the media?

A3: Yes. This is a common phenomenon known as "crashing out." DMSO is a powerful organic solvent that can dissolve this compound at high concentrations. However, when this concentrated stock is diluted into the aqueous environment of the cell culture media, the drastic change in solvent polarity can cause the poorly water-soluble this compound to precipitate.[2]

Q4: Can the type of cell culture medium I use affect this compound solubility?

A4: Absolutely. Different cell culture media formulations (e.g., DMEM, RPMI-1640, Ham's F-12) have varying concentrations of salts, amino acids, and other components that can influence the solubility of this compound.[2] It is advisable to test the solubility in your specific medium.

Data Presentation: this compound Solubility and Stability

The following tables provide hypothetical yet plausible data to guide your experimental design.

Table 1: Kinetic Solubility of this compound in Common Cell Culture Media

Cell Culture MediumSerum ConcentrationMaximum Soluble Concentration (µM) at 37°C
DMEM10% FBS25
DMEMSerum-Free15
RPMI-164010% FBS30
RPMI-1640Serum-Free20
Ham's F-1210% FBS20
Ham's F-12Serum-Free10

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)

Storage ConditionDurationObservation
Room Temperature (20-25°C), Light24 hoursSlight yellowing, minor precipitation
4°C, Dark1 monthNo visible change
-20°C, Dark6 monthsNo visible change
-80°C, Dark> 1 yearNo visible change
3 Freeze-Thaw Cycles (-20°C to RT)-Minor precipitation observed

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound

Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is completely dissolved.

  • Create a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each this compound dilution to triplicate wells. Include DMSO-only wells as a negative control.

  • To each well, add 198 µL of the pre-warmed (37°C) cell culture medium. This will result in a final DMSO concentration of 1%.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Visually inspect the plate for any signs of precipitation.

  • Measure the absorbance at 650 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitation.

  • The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is considered the kinetic solubility.

Protocol 2: Rescue of Precipitated this compound in a Culture Plate

Objective: To attempt to redissolve precipitated this compound in a cell culture plate. Note: This is a rescue attempt and may not always be successful or ideal. The best practice is to prevent precipitation in the first place.

Materials:

  • Culture plate with precipitated this compound

  • Sterile pipette tips

  • Incubator at 37°C

Methodology:

  • Visually confirm the presence of precipitate in the wells.

  • Gently and slowly pipette the media up and down in the affected wells. Be careful not to disturb adherent cells. The goal is to create gentle agitation to help redissolve the compound.

  • If the precipitate persists, place the plate back in the 37°C incubator for an additional 30-60 minutes. The increased temperature may aid in solubilization.

  • Re-examine the wells. If the precipitate remains, it is unlikely to go back into solution under these conditions. The experiment may need to be repeated with a lower concentration of this compound.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Media with this compound check_stock Check this compound Stock Solution (in DMSO) start->check_stock stock_clear Is Stock Solution Clear? check_stock->stock_clear prepare_new_stock Prepare Fresh Stock Solution stock_clear->prepare_new_stock No check_concentration Check Final this compound Concentration stock_clear->check_concentration Yes prepare_new_stock->check_stock conc_high Is Concentration Above Known Solubility Limit? check_concentration->conc_high lower_conc Lower this compound Concentration conc_high->lower_conc Yes check_dmso Check Final DMSO Concentration conc_high->check_dmso No no_precipitation No Precipitation Proceed with Experiment lower_conc->no_precipitation dmso_high Is DMSO > 0.1%? check_dmso->dmso_high adjust_dmso Adjust Stock Dilution to Lower Final DMSO dmso_high->adjust_dmso Yes check_media Consider Media Composition dmso_high->check_media No adjust_dmso->no_precipitation media_interaction Potential Interaction with Media Components (Salts, Serum) check_media->media_interaction check_conditions Review Experimental Conditions check_media->check_conditions test_solubility Test Solubility in Simpler Buffer (PBS) or Different Media media_interaction->test_solubility test_solubility->no_precipitation temp_ph Temperature or pH Fluctuation? check_conditions->temp_ph stabilize_conditions Pre-warm Media, Use HEPES Buffer, Ensure Stable CO2 temp_ph->stabilize_conditions Yes temp_ph->no_precipitation No stabilize_conditions->no_precipitation

Caption: Troubleshooting workflow for this compound precipitation.

EBI907_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation EBI907 This compound EBI907->BRAF Inhibition ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Simplified MAPK signaling pathway showing this compound inhibition.

References

EBI-907 Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of EBI-907, a potent BRAF(V600E) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel, orally active small molecule inhibitor targeting the BRAF(V600E) mutant kinase, which is a key driver in several cancers, including melanoma.[1][2][3] In biochemical assays, this compound demonstrates high potency against BRAF(V600E) with an IC50 of approximately 4.8 nM, making it over 10-fold more potent than the first-generation inhibitor, Vemurafenib.[4]

Q2: What are the known off-target kinases of this compound?

Kinome profiling studies have revealed that this compound possesses a broader kinase selectivity profile compared to other BRAF inhibitors.[4] It exhibits potent activity against several other oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR1-3), RET proto-oncogene (RET), Mast/stem cell growth factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptor Beta (PDGFRb).[4]

Q3: What is the "dichotomous effect" of this compound on MAPK signaling?

In cells with wild-type BRAF, this compound, similar to other RAF inhibitors, can induce a paradoxical activation of the MAPK signaling pathway, leading to increased MEK and ERK phosphorylation at lower concentrations.[4] However, at higher concentrations, this compound can inhibit this signaling.[4] This bimodal effect is a critical consideration in experimental design and data interpretation.

Q4: Why is it important to investigate the off-target effects of this compound?

Understanding the off-target profile of this compound is crucial for several reasons:

  • Predicting Potential Side Effects: Off-target inhibition can lead to unforeseen toxicities or adverse events in preclinical and clinical settings.

  • Elucidating Polypharmacology: The inhibition of multiple kinases may contribute to the overall therapeutic efficacy of the drug, a concept known as polypharmacology.

  • Understanding Resistance Mechanisms: Off-target effects can sometimes contribute to the development of drug resistance.

  • Guiding Combination Therapies: Knowledge of the full target spectrum can inform the rational design of combination therapies to enhance efficacy and overcome resistance.

Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of this compound's off-target effects.

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for off-target kinases Assay conditions not optimized (e.g., ATP concentration, enzyme concentration).Optimize the kinase assay conditions for each specific off-target kinase. Refer to the detailed experimental protocols for guidance on assay development.
Compound stability or solubility issues.Verify the stability and solubility of this compound in your assay buffer. Prepare fresh stock solutions and use appropriate solvents.
Paradoxical activation of a signaling pathway observed at low this compound concentrations This is a known phenomenon for some RAF inhibitors in wild-type BRAF cells.Perform a full dose-response curve to capture the bimodal effect. Consider using cell lines with different BRAF and RAS mutation statuses to characterize this effect further.
Difficulty validating off-target engagement in a cellular context The off-target kinase is not expressed or is expressed at very low levels in the chosen cell line.Perform target expression analysis (e.g., Western blot, qPCR) to ensure the cell line is a suitable model for the off-target of interest.
The concentration of this compound used is insufficient to engage the off-target in cells.Use a range of concentrations guided by the in vitro IC50 values. Cellular thermal shift assays (CETSA) can be a powerful tool to directly measure target engagement in intact cells.
Unexplained cellular phenotype observed upon this compound treatment The phenotype may be due to an uncharacterized off-target effect.Conduct a broad, unbiased screen such as a phosphoproteomic analysis to identify novel signaling pathways affected by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases.

Kinase TargetIC50 (nM)Kinase Family
BRAF(V600E) 4.8 TKL
BRAF18TKL
CRAF35TKL
FGFR1 23 TK
FGFR2 34 TK
FGFR3 78 TK
RET 45 TK
c-Kit 65 TK
PDGFRb 98 TK

Data sourced from Zhang, L., et al. (2016). This compound, a novel BRAFV600E inhibitor, has potent oral anti-tumor activity and a broad kinase selectivity profile.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide your investigation of this compound's off-target effects.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against a purified kinase.

Materials:

  • Purified kinase of interest

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phosphopeptide antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • TR-FRET dilution buffer

  • This compound stock solution in DMSO

  • 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase reaction buffer. The optimal concentration should be determined empirically to achieve about 50-80% of the maximum assay window.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of this compound in DMSO, and then dilute into kinase reaction buffer to create a 4X final concentration series.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X this compound dilution or DMSO vehicle to the assay plate.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Off-Target Profiling (KINOMEscan™)

This protocol outlines the general principle of the KINOMEscan™ competition binding assay, a high-throughput method to assess the selectivity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Procedure Outline:

  • A panel of DNA-tagged kinases is individually incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).

  • After incubation, the unbound kinase is washed away.

  • The amount of kinase remaining bound to the solid support is measured via qPCR.

  • The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding.

  • Hits are often defined as kinases showing a %Ctrl below a certain threshold (e.g., <10% or <35%).

  • Follow-up dose-response experiments are performed for the initial hits to determine the dissociation constant (Kd).

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify the direct binding of a drug to its target in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • This compound

  • PBS and appropriate lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures for 3 minutes using a thermocycler. The optimal temperature range should be determined in a preliminary experiment to define the melting curve of the target protein.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method like Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Phosphoproteomics Analysis of Downstream Signaling

This workflow provides a general overview of a phosphoproteomics experiment to identify changes in cellular signaling pathways upon this compound treatment.

Procedure:

  • Cell Culture and Treatment:

    • Grow cells of interest and treat with this compound at a chosen concentration and time point, alongside a vehicle control.

  • Protein Extraction and Digestion:

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) chromatography, Immobilized Metal Affinity Chromatography (IMAC), or phosphospecific antibody immunoprecipitation.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the phosphopeptides using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Determine the phosphosites that are significantly up- or down-regulated upon this compound treatment.

    • Perform pathway analysis using bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify the signaling pathways affected by the observed changes in phosphorylation.

Visualizations

The following diagrams illustrate the key signaling pathways potentially affected by the off-target activity of this compound.

FGFR_Signaling FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT FGF FGF FGF->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Transcription ERK->Nucleus AKT AKT PI3K->AKT DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus

Caption: Simplified FGFR Signaling Pathway.

RET_Signaling RET RET SHC SHC RET->SHC PI3K PI3K RET->PI3K PLCG PLCγ RET->PLCG Ligand GDNF family ligands GFRa GFRα co-receptor Ligand->GFRa GFRa->RET GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Cell Proliferation & Survival ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Caption: Overview of the RET Signaling Pathway.

cKit_Signaling cKit c-Kit PI3K PI3K cKit->PI3K GRB2 GRB2 cKit->GRB2 JAK JAK cKit->JAK SCF SCF SCF->cKit AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Cell Growth & Proliferation mTOR->Nucleus SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus STAT STAT JAK->STAT STAT->Nucleus

Caption: Key Downstream Pathways of c-Kit Signaling.

PDGFRb_Signaling PDGFRb PDGFRβ PI3K PI3K PDGFRb->PI3K GRB2 GRB2 PDGFRb->GRB2 PLCG PLCγ PDGFRb->PLCG STAT STAT PDGFRb->STAT PDGF PDGF-B/D PDGF->PDGFRb AKT AKT PI3K->AKT Nucleus Cell Migration & Proliferation AKT->Nucleus SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus PKC PKC PLCG->PKC STAT->Nucleus

Caption: PDGFRβ Signaling Cascade Overview.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Interpretation KinaseAssay Biochemical Kinase Assay (e.g., LanthaScreen) DataAnalysis IC50/Kd Determination Selectivity Profiling KinaseAssay->DataAnalysis KinomeScan Kinome-wide Profiling (e.g., KINOMEscan) KinomeScan->DataAnalysis CETSA Cellular Thermal Shift Assay (CETSA) TargetValidation Target Engagement Validation CETSA->TargetValidation Phospho Phosphoproteomics PathwayAnalysis Pathway & Network Analysis Phospho->PathwayAnalysis Pheno Phenotypic Assays Toxicity Toxicity & Efficacy Correlation Pheno->Toxicity DataAnalysis->TargetValidation TargetValidation->PathwayAnalysis PathwayAnalysis->Toxicity EBI907 This compound EBI907->KinaseAssay EBI907->KinomeScan EBI907->CETSA EBI907->Phospho EBI907->Pheno

Caption: Workflow for this compound Off-Target Investigation.

References

Technical Support Center: EBI-907 and BRAF Wild-Type Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating EBI-907-induced cytotoxicity in wild-type BRAF (BRAF-WT) cells.

Frequently Asked Questions (FAQs)

Q1: We are not observing any significant cytotoxicity after treating BRAF wild-type cancer cell lines with this compound. Is this expected?

A1: Yes, this is an expected outcome. This compound is a potent and selective inhibitor of the BRAF V600E mutant protein.[1] In cancer cells with wild-type BRAF, this compound does not show meaningful anti-proliferative effects. For instance, studies on the Calu-6 cell line, which has wild-type BRAF, demonstrated a lack of significant growth inhibition by this compound.[1]

Q2: Why does this compound not induce cytotoxicity in BRAF wild-type cells?

A2: The lack of cytotoxicity is attributed to a phenomenon known as "paradoxical activation" of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In BRAF-WT cells, BRAF inhibitors like this compound can lead to the transactivation of RAF dimers (e.g., BRAF/CRAF), resulting in the downstream activation of MEK and ERK. This paradoxical activation can promote cell proliferation and survival rather than inducing cell death.

Q3: We have observed an increase in cell proliferation after treating BRAF wild-type cells with this compound. What is the mechanism behind this?

A3: The observed increase in proliferation is a direct consequence of the paradoxical activation of the MAPK pathway. By binding to one molecule in a RAF dimer, this compound can allosterically activate the other, leading to a surge in downstream signaling that promotes cell growth.

Q4: What are the appropriate positive and negative controls for our experiments?

A4:

  • Positive Control (for cytotoxicity): A BRAF V600E mutant cell line (e.g., A375 melanoma or Colo-205 colorectal cancer cells) treated with this compound should demonstrate potent dose-dependent cytotoxicity.[1]

  • Negative Control (for cytotoxicity): A BRAF wild-type cell line (e.g., Calu-6) treated with the vehicle (e.g., DMSO) should show normal proliferation.

  • Positive Control (for paradoxical activation): Western blot analysis of BRAF-WT cells treated with this compound should show an increase in phosphorylated MEK (pMEK) and phosphorylated ERK (pERK).

Q5: How can we confirm that paradoxical MAPK pathway activation is occurring in our BRAF wild-type cells upon this compound treatment?

A5: The most direct method to confirm paradoxical activation is to perform a Western blot analysis to detect the phosphorylation status of key downstream proteins in the MAPK pathway. You should observe an increase in the levels of pMEK and pERK in BRAF-WT cells following this compound treatment.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments investigating this compound's effects on BRAF wild-type cells.

Problem Possible Cause Recommended Solution
Unexpected Cytotoxicity in BRAF-WT Cells 1. High concentrations of this compound may have off-target effects. 2. The cell line may have other mutations that confer sensitivity. 3. Solvent (e.g., DMSO) toxicity at high concentrations.1. Perform a dose-response experiment to determine if the cytotoxicity is dose-dependent. 2. Verify the BRAF mutational status of your cell line. 3. Include a vehicle-only control to assess solvent toxicity. Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO).
No Detectable Increase in pERK/pMEK by Western Blot 1. Suboptimal this compound concentration or treatment time. 2. Poor antibody quality or incorrect antibody dilution. 3. Issues with protein extraction or Western blot protocol.1. Perform a time-course and dose-response experiment to identify the optimal conditions for paradoxical activation. 2. Use validated antibodies for pERK and pMEK and optimize the antibody dilutions. 3. Review and optimize your protein lysis and Western blotting procedures. Include positive controls for pERK/pMEK detection (e.g., cells stimulated with a known MAPK activator).
High Variability in Cytotoxicity Assay Results 1. Inconsistent cell seeding density. 2. "Edge effects" in multi-well plates. 3. Pipetting errors.1. Ensure a homogenous single-cell suspension before seeding and use a consistent cell counting method. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure consistent pipetting technique.

Quantitative Data

The following tables summarize the in vitro activity of this compound.

Table 1: this compound Kinase Inhibitory Activity

KinaseIC₅₀ (nM)
BRAF V600E4.8

Data from a LanthaScreen BRAF V600E kinase assay.[1]

Table 2: this compound Anti-proliferative Activity (GI₅₀)

Cell LineBRAF StatusGI₅₀ (nM)
A375 (melanoma)V600E13.3
Colo-205 (colorectal cancer)V600E13.8
Calu-6 (lung cancer)Wild-Type>1000

GI₅₀ is the concentration of the drug that causes 50% inhibition of cell growth.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing the effect of this compound on the viability of BRAF wild-type cells.

Materials:

  • BRAF wild-type cancer cell line (e.g., Calu-6)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Paradoxical MAPK Activation

This protocol is for detecting pMEK and pERK levels in BRAF wild-type cells treated with this compound.

Materials:

  • BRAF wild-type cancer cell line

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pMEK1/2, anti-total MEK1/2, anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagents.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize pMEK and pERK levels to total MEK and total ERK, respectively.

Visualizations

MAPK_Pathway RTK RTK RAS RAS RTK->RAS BRAF BRAF-WT RAS->BRAF CRAF CRAF BRAF->CRAF MEK MEK BRAF->MEK Paradoxical Activation CRAF->MEK Paradoxical Activation EBI907 This compound EBI907->BRAF ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_pathway Pathway Analysis seed_cells_mtt Seed BRAF-WT Cells (96-well plate) treat_ebi907_mtt Treat with this compound (Dose-Response) seed_cells_mtt->treat_ebi907_mtt mtt_assay Perform MTT Assay treat_ebi907_mtt->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance analyze_viability Analyze Cell Viability read_absorbance->analyze_viability seed_cells_wb Seed BRAF-WT Cells (6-well plate) treat_ebi907_wb Treat with this compound seed_cells_wb->treat_ebi907_wb lysis Cell Lysis & Protein Extraction treat_ebi907_wb->lysis western_blot Western Blot for pMEK/pERK lysis->western_blot analyze_pathway Analyze Pathway Activation western_blot->analyze_pathway

References

Optimizing EBI-907 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EBI-907, a potent and selective inhibitor of BRAFV600E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, highly potent small molecule inhibitor of the BRAFV600E kinase mutant.[1] The V600E mutation in the BRAF gene is a common driver of various cancers, including melanoma. This compound exerts its anti-tumor activity by binding to the ATP-binding site of the BRAFV600E kinase, thereby inhibiting its activity and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway.[2] This leads to the suppression of key downstream effectors like phosphorylated MEK and ERK (p-ERK).

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound will depend on the specific cell line and the assay being performed. Based on available data, a good starting point for cell proliferation or viability assays with BRAFV600E-mutant cell lines, such as A375 (melanoma) and Colo205 (colorectal cancer), is in the low nanomolar range. The reported GI50 values for these cell lines are 13.3 nM and 13.8 nM, respectively.[2] For kinase activity assays, the IC50 for BRAFV600E is approximately 4.8 nM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

Q4: I am observing paradoxical activation of the MAPK pathway (increased p-ERK) at certain concentrations of this compound. What should I do?

A4: Paradoxical activation of the MAPK pathway is a known phenomenon with some BRAF inhibitors, particularly in BRAF wild-type cells. This can occur due to the inhibitor promoting the dimerization of RAF kinases.

  • Confirm the genotype: Ensure your cell line is indeed BRAFV600E mutant. In BRAF wild-type cells, paradoxical activation is more common.

  • Optimize concentration: This effect is often concentration-dependent. Perform a detailed dose-response curve to identify a concentration range that effectively inhibits p-ERK without causing paradoxical activation.

  • Consider combination therapy: In some contexts, co-treatment with a MEK inhibitor can abrogate the paradoxical activation of ERK.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 / GI50Reference Compound (Vemurafenib)
Kinase AssayBRAFV600E4.8 nM58.5 nM
Cell ProliferationA375 (melanoma)13.3 nM>10-fold less potent
Cell ProliferationColo205 (colorectal)13.8 nM>10-fold less potent
p-ERK InhibitionA375 cells1.2 nM34 nM

Data compiled from references[2].

Table 2: Off-Target Kinase Profile of this compound (Selected Kinases with IC50 < 100 nM)

KinaseIC50 (nM)
BRAF<10
CRAF<10
FGFR120-50
FGFR220-50
FGFR320-50
RET50-100
c-Kit50-100
PDGFRβ50-100

Data compiled from reference[2]. This is not an exhaustive list.

Experimental Protocols & Troubleshooting

Cell Viability/Proliferation Assays

1. Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.

  • Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water. Remove excess water by gently tapping on a paper towel. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Troubleshooting:

IssuePossible CauseSolution
High backgroundIncomplete removal of unbound SRB dye.Ensure thorough and consistent washing with 1% acetic acid.
Low signalLow cell number or cell detachment.Optimize cell seeding density. Handle plates gently during washing steps.
Inconsistent resultsUneven cell plating or pipetting errors.Ensure a single-cell suspension before plating. Use calibrated pipettes.

2. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with this compound for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate at 37°C for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Measurement: Read the absorbance at 590 nm.

Troubleshooting:

IssuePossible CauseSolution
High backgroundContamination of media or reagents.Use sterile techniques and fresh reagents. Include a media-only blank.
Low absorbance readingsLow cell number or insufficient incubation with MTT.Optimize cell seeding density and ensure a 2-4 hour incubation with MTT.
Variable replicatesIncomplete dissolution of formazan crystals.Ensure complete mixing after adding the solubilization solution.
Western Blot for p-ERK Inhibition

This technique is used to detect the phosphorylation status of ERK, a key downstream target of the BRAF pathway.

Protocol:

  • Cell Treatment & Lysis: Plate cells and treat with this compound for the desired time (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Troubleshooting:

IssuePossible CauseSolution
No or weak p-ERK signalIneffective antibody, low protein expression, or phosphatase activity.Use a validated antibody at the recommended dilution. Ensure phosphatase inhibitors are included in the lysis buffer.
High backgroundInsufficient blocking or washing, or too high antibody concentration.Increase blocking time and washing steps. Optimize antibody concentrations.
Unexpected bandsNon-specific antibody binding or protein degradation.Use a more specific antibody. Ensure protease inhibitors are used and samples are fresh.
Inconsistent loadingInaccurate protein quantification or pipetting errors.Carefully perform protein quantification and ensure equal loading in all lanes. Normalize to a loading control like total ERK or beta-actin.

Visualizations

Signaling Pathway

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation EBI907 This compound EBI907->BRAF_V600E inhibits

Caption: The MAPK signaling pathway with BRAFV600E and the inhibitory action of this compound.

Experimental Workflow: Optimizing this compound Concentration

Experimental_Workflow cluster_0 Phase 1: Dose-Response Curve cluster_1 Phase 2: Target Engagement start Seed BRAF V600E mutant cells treat Treat with serial dilutions of this compound (e.g., 0.1 nM - 10 µM) start->treat assay Perform cell viability assay (e.g., SRB or MTT) after 72h treat->assay calculate Calculate GI50 assay->calculate treat_short Treat cells with this compound at various concentrations for 1-2h calculate->treat_short Inform concentration range western Perform Western blot for p-ERK and Total ERK treat_short->western analyze Determine optimal concentration for p-ERK inhibition western->analyze

Caption: A two-phase workflow for determining the optimal in vitro concentration of this compound.

Troubleshooting Logic: Paradoxical MAPK Activation

Troubleshooting_Paradoxical_Activation start Observation: Increased p-ERK at certain this compound concentrations q1 Is the cell line BRAF V600E mutant? start->q1 a1_yes Yes q1->a1_yes a1_no No (BRAF WT) q1->a1_no q2 Is the concentration in the expected inhibitory range? a1_yes->q2 solution1 Paradoxical activation is more likely in BRAF WT cells. Consider using a different model. a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No (Too low or too high) q2->a2_no solution3 Consider co-treatment with a MEK inhibitor to suppress paradoxical activation. a2_yes->solution3 solution2 Perform a detailed dose-response curve to find the optimal inhibitory window. a2_no->solution2

Caption: A decision tree for troubleshooting paradoxical MAPK pathway activation.

References

EBI-907 Dose-Response Curve Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for conducting dose-response curve analysis of EBI-907, a potent and orally active BRAFV600E inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule inhibitor of the BRAFV600E kinase.[1][2][3] Its primary mechanism of action is to selectively bind to and inhibit the activity of the mutated BRAFV600E protein, a key driver in the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, including melanoma and colorectal cancer.[1][4] This inhibition leads to a downstream suppression of MEK and ERK phosphorylation, ultimately resulting in decreased cell proliferation and tumor growth in BRAFV600E-dependent cancer cells.[1]

Q2: What are the expected in vitro potency values for this compound?

A2: this compound has demonstrated potent and selective cytotoxicity against BRAFV600E-dependent cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values can vary depending on the cell line and assay conditions. Below is a summary of reported values:

Cell LineAssay TypeParameterValue (nM)
A375 (Melanoma)Proliferation AssayGI5013.3[1]
Colo205 (Colorectal Cancer)Proliferation AssayGI5013.8[1]
A375 (Melanoma)Phospho-ERK InhibitionIC501.2[1]
In vitro Kinase AssayBRAFV600E InhibitionIC504.8[5]

Q3: Does this compound exhibit activity against wild-type BRAF or other kinases?

A3: A key characteristic of many RAF inhibitors, including this compound, is a dichotomous effect on MAPK signaling. While it potently inhibits the pathway in BRAFV600E mutant cells, it can induce MEK and ERK phosphorylation in cells with wild-type BRAF and mutant RAS (a phenomenon known as paradoxical activation).[1] this compound also has a broader kinase selectivity profile, with potent activity against other oncogenic kinases such as FGFRs and RET.[1]

Troubleshooting Guide

Problem 1: Higher than expected IC50/GI50 values in our cell-based assays.

  • Possible Cause 1: Cell Line Integrity.

    • Troubleshooting Step: Verify the BRAFV600E mutation status of your cell line using sequencing or a commercial genotyping service. Ensure that the cell line has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.

  • Possible Cause 2: Assay Conditions.

    • Troubleshooting Step: Review and optimize your experimental protocol. For proliferation assays, ensure the seeding density is appropriate and the incubation time with the compound is sufficient. For phospho-ERK assays, the timing of cell lysis after treatment is critical to capture the peak inhibition.

  • Possible Cause 3: Compound Stability.

    • Troubleshooting Step: Ensure that the this compound compound is properly stored and that the solvent used for dilution is compatible and does not affect cell viability. Prepare fresh dilutions for each experiment.

Problem 2: Inconsistent results in in vivo xenograft studies.

  • Possible Cause 1: Tumor Model Variability.

    • Troubleshooting Step: Ensure consistent tumor cell implantation and monitor tumor growth to randomize animals into treatment groups with similar average tumor volumes.[1] The tumor growth rate can influence the perceived efficacy of the compound.

  • Possible Cause 2: Compound Formulation and Dosing.

    • Troubleshooting Step: this compound is orally bioavailable.[1][3] Verify the formulation and dosing regimen. Inconsistent administration can lead to variable plasma concentrations and, consequently, variable anti-tumor activity. The provided literature suggests twice-daily oral administration for sustained exposure.[1]

  • Possible Cause 3: Paradoxical MAPK Activation in the Tumor Microenvironment.

    • Troubleshooting Step: In tumors with heterogeneous cell populations (containing wild-type BRAF cells), paradoxical activation could potentially influence the overall tumor response. Consider co-administering a MEK inhibitor, which has been shown to enhance the potency of this compound and mitigate paradoxical activation.[1]

Experimental Protocols

1. Cellular Proliferation Assay

  • Objective: To determine the effect of this compound on the proliferation of BRAFV600E-dependent cell lines.

  • Methodology:

    • Seed BRAFV600E mutant cells (e.g., A375, Colo205) in 96-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a standard method such as MTT, MTS, or a cell counting kit.

    • Calculate the GI50 value by plotting the logarithm of the compound concentrations versus the percentage of cell growth inhibition using a non-linear regression model.

2. Phospho-ERK Inhibition Assay

  • Objective: To measure the direct inhibitory effect of this compound on the MAPK signaling pathway.

  • Methodology:

    • Seed BRAFV600E mutant cells in 6-well plates.

    • Once cells reach a suitable confluency, treat with various concentrations of this compound for a short duration (e.g., 1-2 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the levels of phosphorylated ERK (p-ERK) and total ERK using a method such as an ELISA-based kit (e.g., Perkin Elmer phospho-ERK Kit) or Western blot analysis.[1]

    • For Western blotting, probe the membrane with antibodies against phospho-ERK (Thr202/Tyr204) and total ERK.[1]

    • Calculate the IC50 value by plotting the logarithm of the compound concentrations versus the percent inhibition of ERK phosphorylation.[1]

3. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., Colo205 or A375) subcutaneously into the flank of athymic nude mice.[1]

    • Allow tumors to grow to a designated size (e.g., 150-200 mm³).[1]

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound orally at various dose levels (e.g., 15, 20, 50, 60 mg/kg) twice daily for a specified duration (e.g., 14 or 15 days).[1]

    • Measure tumor volume and body weight at least twice a week.[1]

    • At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle control group.

Visualizations

EBI907_Signaling_Pathway cluster_cell BRAFV600E Mutant Cancer Cell EBI907 This compound BRAF BRAFV600E EBI907->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Tumor Growth ERK->Proliferation

Caption: this compound inhibits the BRAFV600E-MEK-ERK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (A375, Colo205) DoseResponse Dose-Response Treatment CellCulture->DoseResponse ProliferationAssay Proliferation Assay (GI50) DoseResponse->ProliferationAssay pERKAssay Phospho-ERK Assay (IC50) DoseResponse->pERKAssay Xenograft Xenograft Model (Nude Mice) Dosing Oral Dosing Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Efficacy Efficacy Assessment TumorMeasurement->Efficacy

Caption: A typical experimental workflow for evaluating this compound.

Caption: Troubleshooting logic for unexpected in vitro results.

References

EBI-907 Preclinical Toxicity Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the preclinical toxicity profile of EBI-907, a potent and selective BRAF V600E inhibitor. The following sections offer a comprehensive overview of its safety in preclinical models, detailed experimental methodologies, and troubleshooting advice to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general preclinical safety profile of this compound?

A1: Preclinical studies have indicated that this compound possesses a favorable safety profile. In vivo xenograft studies in mice have shown a "very high safety margin" with a "lack of any noticeable toxicity" at efficacious doses. Treatments were well-tolerated, with no reported mortality or significant changes in body weight.

Q2: In which animal species have preclinical safety studies for this compound been conducted?

A2: Pharmacokinetic studies for this compound have been performed in rats and dogs. In vivo efficacy and safety studies have been conducted in mouse xenograft models (Colo-205 and A375).

Q3: What is the mechanism of action of this compound and does it have off-target effects?

A3: this compound is a potent inhibitor of the BRAF V600E mutant kinase. In addition to its primary target, it has shown activity against other kinases such as FGFR1-3, RET, c-Kit, and PDGFRb. Understanding this polypharmacology is crucial for interpreting preclinical safety findings and anticipating potential on-target and off-target toxicities.

Q4: Are there any specific toxicity concerns associated with BRAF inhibitors as a class that I should be aware of when working with this compound?

A4: While specific data for this compound is limited, common class-related toxicities for BRAF inhibitors observed in preclinical models and clinical trials include dermatological toxicities (rash, photosensitivity), pyrexia, arthralgia, and fatigue. Careful monitoring for these potential effects is recommended in any new preclinical study.

Troubleshooting Guide for In Vivo Experiments

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality or severe morbidity - Incorrect dosing or formulation error. - Acute, unpredicted toxicity at the tested dose level. - Animal model-specific sensitivity.- Immediately verify dose calculations, formulation protocol, and route of administration. - Consider initiating a dose range-finding study with a wider dose range. - Review literature for known sensitivities of the specific animal strain to similar compounds.
Significant body weight loss (>15-20%) - Drug-related toxicity affecting appetite or metabolism. - Dehydration. - General malaise.- Monitor food and water intake daily. - Consider supportive care such as subcutaneous fluids if dehydration is suspected. - Evaluate for other clinical signs of toxicity. Dose reduction may be necessary.
Skin lesions or rash - A known class effect of BRAF inhibitors. - Potential off-target activity.- Document the onset, progression, and characteristics of the lesions. - Consider dermatological evaluation and skin biopsies for histopathological analysis.
Inconsistent or unexpected pharmacokinetic (PK) profile - Issues with formulation stability or solubility. - Variability in animal dosing or sampling technique. - Genetic polymorphism in drug-metabolizing enzymes in the animal model.- Re-evaluate the formulation for stability and solubility under experimental conditions. - Ensure standardized procedures for dosing and blood sampling. - Consider genotyping the animal model for relevant metabolic enzymes if variability persists.

Quantitative Toxicity Data Summary

While specific quantitative toxicity data such as the No-Observed-Adverse-Effect Level (NOAEL) or Lethal Dose 50 (LD50) for this compound are not publicly available, the following tables represent typical data that would be generated in preclinical toxicology studies for a kinase inhibitor.

Table 1: Hypothetical Single-Dose Toxicity Study of this compound in Rodents

Species Route of Administration Dose (mg/kg) Observed Clinical Signs Mortality
RatOral100No adverse effects observed0/5
RatOral300Mild lethargy, reversible within 24 hours0/5
RatOral1000Significant lethargy, piloerection1/5
RatOral2000Severe lethargy, ataxia3/5

Table 2: Hypothetical 28-Day Repeat-Dose Toxicity Study of this compound in Non-Rodents

Species Route of Administration Dose (mg/kg/day) Key Observations Potential Target Organs
DogOral10No adverse effects observedNone Identified
DogOral30Reversible skin rash, slight increase in liver enzymesSkin, Liver
DogOral100Persistent skin rash, elevated liver enzymes, mild gastrointestinal distressSkin, Liver, GI Tract

Experimental Protocols

The following are representative protocols for key preclinical toxicology experiments. These are based on standard guidelines and should be adapted for specific experimental needs.

Protocol 1: Single-Dose Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)
  • Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), n=5 per group (sequentially).

  • Housing: Individually housed in a controlled environment (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity) with ad libitum access to standard chow and water.

  • Dose Administration:

    • Fast animals overnight prior to dosing.

    • Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer a single oral gavage dose. Start with a dose expected to be moderately toxic.

  • Observations:

    • Continuously observe animals for the first 30 minutes, then hourly for 4 hours, and then daily for 14 days.

    • Record clinical signs of toxicity, morbidity, and mortality.

    • Measure body weight just prior to dosing and on days 1, 7, and 14.

  • Endpoint:

    • At the end of the 14-day observation period, euthanize surviving animals.

    • Conduct a gross necropsy on all animals.

Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study in Dogs
  • Animal Model: Beagle dogs (6-9 months old), n=3 per sex per group.

  • Housing: Housed in social groups in pens that comply with animal welfare regulations, with controlled environmental conditions.

  • Dose Administration:

    • Administer this compound in a gelatin capsule or via oral gavage once daily for 28 consecutive days.

    • Include a vehicle control group.

  • In-Life Assessments:

    • Daily clinical observations for signs of toxicity.

    • Weekly detailed physical examinations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmology examinations prior to the study and at termination.

    • Electrocardiogram (ECG) recordings at baseline and on the last day of dosing.

    • Blood collection for hematology and clinical chemistry at baseline and at termination.

    • Urine collection for urinalysis at baseline and at termination.

  • Terminal Procedures:

    • At the end of the 28-day dosing period, euthanize animals.

    • Conduct a full gross necropsy.

    • Collect a comprehensive list of organs and tissues for histopathological examination.

Visualizations

Signaling Pathway

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors EBI907 This compound EBI907->BRAF Proliferation Proliferation TranscriptionFactors->Proliferation Survival Survival TranscriptionFactors->Survival

Caption: Simplified BRAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Preclinical_Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Terminal Phase & Analysis Protocol_Design Protocol Design & Approval Animal_Acclimation Animal Acclimation & Baseline Measurements Protocol_Design->Animal_Acclimation Dosing Dose Administration Animal_Acclimation->Dosing Clinical_Observations Daily Clinical Observations Dosing->Clinical_Observations Data_Collection In-Life Data Collection (Weight, Food Intake, etc.) Dosing->Data_Collection Euthanasia_Necropsy Euthanasia & Gross Necropsy Clinical_Observations->Euthanasia_Necropsy Data_Collection->Euthanasia_Necropsy Histopathology Histopathology Euthanasia_Necropsy->Histopathology Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Interpreting unexpected results with EBI-907

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EBI-907, a novel and potent BRAFV600E inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule inhibitor of the BRAFV600E kinase.[1] Its primary mechanism of action is to selectively bind to and inhibit the constitutively active BRAFV600E mutant protein, thereby suppressing the downstream MAPK/ERK signaling pathway, which is critical for cell proliferation and survival in BRAFV600E-mutant cancers.[1] this compound has demonstrated greater potency than the first-generation BRAF inhibitor Vemurafenib in preclinical studies.[1]

Q2: In which cancer types is this compound expected to be most effective?

A2: this compound is designed to be most effective in cancers harboring the BRAFV600E mutation. This mutation is prevalent in melanoma, colorectal cancer, and thyroid cancer.[2][3] Preclinical data has shown potent anti-tumor activity in BRAFV600E-dependent human colorectal cancer (Colo-205) and melanoma (A375) xenograft models.[1]

Q3: What are the known off-target effects of this compound?

A3: this compound has a broader kinase selectivity profile compared to some other BRAF inhibitors.[1] It has been shown to potently inhibit other oncogenic kinases such as FGFR1-3, RET, c-Kit, and PDGFRb.[1] While this can be advantageous in certain contexts, it may also lead to unexpected off-target effects. Researchers should consider the expression and activity of these kinases in their experimental models.

Q4: Is this compound effective against acquired resistance to other BRAF inhibitors?

A4: this compound, particularly in combination with other targeted therapies like MEK or EGFR inhibitors, has shown potential to overcome acquired resistance to first-generation BRAF inhibitors.[1] Mechanisms of resistance often involve reactivation of the MAPK pathway or activation of bypass signaling pathways, which may be sensitive to the broader kinase inhibition profile of this compound or combination therapies.[4][5]

Troubleshooting Guide

Unexpected Result 1: Increased proliferation or MAPK pathway activation in BRAF wild-type cells upon this compound treatment.

Q: I am treating my BRAF wild-type cancer cell line with this compound and observing an increase in proliferation and p-ERK levels. Why is this happening?

A: This phenomenon is known as "paradoxical activation" of the MAPK pathway and is a known class effect of many RAF inhibitors.[6][7] In cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations), some RAF inhibitors can promote the dimerization of RAF proteins, leading to transactivation and increased downstream ERK signaling.[8] this compound has been shown to elicit a dichotomous effect on MAPK signaling, inducing MEK and ERK phosphorylation at low concentrations in BRAF wild-type cells.[1]

Troubleshooting Steps:

  • Confirm BRAF mutation status: Ensure your cell line is indeed BRAF wild-type.

  • Test a dose-response curve: Paradoxical activation is often dose-dependent. This compound has been observed to cause complete inhibition of MEK and ERK phosphorylation at higher concentrations.[1]

  • Co-treat with a MEK inhibitor: The paradoxical activation of the MAPK pathway can be effectively blocked by combining this compound with a MEK inhibitor.[8]

  • Analyze upstream signaling: Investigate the status of upstream components like RAS and receptor tyrosine kinases (RTKs) in your cell model.

Unexpected Result 2: Diminished or loss of response to this compound over time.

Q: My BRAFV600E mutant cells initially responded well to this compound, but now they are starting to grow again. What could be the cause?

A: This is likely due to the development of acquired resistance. Cancer cells can develop various mechanisms to bypass the inhibitory effect of this compound.[4][9]

Common Mechanisms of Acquired Resistance:

  • Reactivation of the MAPK Pathway:

    • RAF isoform switching: Cells may switch their dependency from BRAF to other RAF isoforms like A-RAF or C-RAF to reactivate the MAPK pathway.[4]

    • NRAS or MEK1/2 mutations: Acquired mutations in NRAS or MEK1/2 can reactivate the pathway downstream of BRAF.[9]

    • BRAFV600E amplification or splice variants: Increased expression or alternative splicing of the target protein can overcome the inhibitory effect.[9]

  • Activation of Bypass Signaling Pathways:

    • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like IGF-1R, PDGFR, or EGFR can activate parallel pro-survival pathways such as the PI3K/AKT pathway.[4][10]

    • Loss of PTEN: Loss of the tumor suppressor PTEN can lead to constitutive activation of the PI3K/AKT pathway.[10]

Troubleshooting and Investigation:

  • Perform Western Blot Analysis: Check for the reactivation of p-ERK and the activation of bypass pathways by probing for p-AKT.

  • Sequence key genes: Analyze the DNA of resistant cells for acquired mutations in genes like NRAS, MEK1/2, and BRAF.

  • Evaluate RTK expression: Use techniques like RT-qPCR or Western blotting to assess changes in the expression of RTKs.

  • Test Combination Therapies: Based on your findings, consider combining this compound with a MEK inhibitor (if MAPK pathway is reactivated) or an inhibitor of the identified bypass pathway (e.g., an EGFR or PI3K inhibitor).[1]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineCancer TypeBRAF StatusKRAS StatusValueReference
GI50 A375MelanomaV600EWT13.3 nM[1]
Colo-205ColorectalV600EWT13.8 nM[1]
NCI-H1581LungWTG12C0.82 µM[1]
TTThyroidC634W (RET)WT0.89 µM[1]
IC50 BRAFV600E Kinase Assay-V600E-4.9 nM[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelTreatmentDose and ScheduleTumor Growth InhibitionReference
Colo-205 This compound20 mg/kg, bid75%[1]
This compound60 mg/kg, bid95%[1]
A375 This compound15 mg/kg, bid~75% after 10 days[1]
This compound50 mg/kg, bid~75% after 10 days[1]
Vemurafenib50 mg/kg, bid40% after 10 days[1]

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is adapted for determining the GI50 of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate for 72 hours.

  • MTT/MTS Addition and Incubation:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.[11]

  • Solubilization and Absorbance Reading:

    • For MTT: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell growth inhibition against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.

Western Blot for p-ERK Analysis

This protocol is designed to assess the effect of this compound on MAPK pathway activity.

  • Cell Lysis:

    • Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like β-actin or GAPDH.

Mandatory Visualizations

EBI-907_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Downstream Effects RTK RTK (e.g., EGFR, PDGFR) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EBI_907 This compound EBI_907->BRAF_V600E

Caption: Simplified signaling pathway of this compound action on BRAFV600E.

Paradoxical_Activation_Workflow cluster_cell_model Cell Model cluster_treatment Treatment cluster_pathway MAPK Pathway cluster_outcome Outcome BRAF_WT BRAF Wild-Type Cell (e.g., with RAS mutation) RAF_dimer RAF Dimerization (BRAF/CRAF) BRAF_WT->RAF_dimer EBI_907 This compound EBI_907->RAF_dimer promotes MEK_p p-MEK RAF_dimer->MEK_p ERK_p p-ERK MEK_p->ERK_p Increased_Proliferation Increased Proliferation ERK_p->Increased_Proliferation

Caption: Mechanism of paradoxical MAPK activation by this compound in BRAF wild-type cells.

Resistance_Mechanism_Workflow cluster_initial Initial Response cluster_resistance Acquired Resistance cluster_outcome Outcome BRAF_V600E_cell BRAF V600E Cell EBI_907 This compound MAPK_inhibition MAPK Pathway Inhibition EBI_907->MAPK_inhibition Reactivation MAPK Reactivation (e.g., NRAS mutation) MAPK_inhibition->Reactivation leads to Bypass Bypass Pathway Activation (e.g., p-AKT) MAPK_inhibition->Bypass leads to Regrowth Tumor Regrowth Reactivation->Regrowth Bypass->Regrowth

References

Validation & Comparative

EBI-907 Demonstrates Superior Potency Over Vemurafenib in Targeting BRAF V600E Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of preclinical data reveals that EBI-907, a novel BRAF V600E inhibitor, exhibits significantly greater potency in enzymatic and cellular assays compared to the established therapeutic agent, Vemurafenib. These findings position this compound as a promising candidate for the treatment of melanomas and other cancers harboring the BRAF V600E mutation.

Researchers and drug development professionals now have access to a detailed comparison of this compound and Vemurafenib, highlighting key differences in their inhibitory activity. This guide synthesizes available preclinical data to provide an objective overview of their relative potencies and underlying mechanisms of action.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Both this compound and Vemurafenib are small molecule inhibitors designed to target the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] In many cancers, a specific mutation in the BRAF gene, known as V600E, leads to the constitutive activation of the BRAF kinase and subsequent overstimulation of the MAPK/ERK pathway, driving uncontrolled cell proliferation and survival. This compound and Vemurafenib act by competitively binding to the ATP-binding site of the mutated BRAF V600E kinase, thereby inhibiting its activity and blocking downstream signaling.[2][4] This ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on the BRAF V600E mutation.[5][6]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EBI907 This compound EBI907->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Figure 1. Simplified MAPK signaling pathway and the inhibitory action of this compound and Vemurafenib on the mutant BRAF V600E protein.

Potency Comparison: In Vitro Data

Quantitative analysis demonstrates a clear potency advantage for this compound across multiple experimental setups. In a direct enzymatic assay, this compound was found to be over 10-fold more potent than Vemurafenib at inhibiting the BRAF V600E kinase.[2][7] This enhanced biochemical activity translates to superior performance in cellular models of cancer.

CompoundLanthaScreen BRAF V600E IC50 (nM)A375 Cell Proliferation GI50 (nM)Colo-205 Cell Proliferation GI50 (nM)A375 p-ERK Inhibition IC50 (nM)
This compound 4.813.313.81.2
Vemurafenib 58.5>100>10034

Data sourced from Zhang et al., 2016.[2]

In cell-based assays, this compound demonstrated potent inhibition of proliferation in both the A375 melanoma and Colo-205 colorectal cancer cell lines, both of which harbor the BRAF V600E mutation.[2] The GI50 values for this compound were 13.3 nM and 13.8 nM for A375 and Colo-205 cells, respectively, representing a greater than 10-fold increase in potency compared to Vemurafenib.[2] Furthermore, this compound was more effective at inhibiting the phosphorylation of ERK1/2, a downstream marker of BRAF activity, with an IC50 of 1.2 nM in A375 cells, compared to 34 nM for Vemurafenib.[2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data.

LanthaScreen™ Kinase Assay

The enzymatic potency of this compound and Vemurafenib against BRAF V600E was determined using the LanthaScreen™ Kinase Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. The assay was performed in a 384-well plate format with recombinant BRAF V600E enzyme. The compounds were serially diluted and incubated with the enzyme and substrate. The FRET signal, indicative of kinase activity, was measured, and the IC50 values were calculated from the dose-response curves.

LanthaScreen_Workflow cluster_assay LanthaScreen™ Kinase Assay Workflow A 1. Add BRAF V600E enzyme, fluorescent substrate, and ATP to well B 2. Add serially diluted inhibitor (this compound or Vemurafenib) A->B C 3. Incubate to allow kinase reaction B->C D 4. Add detection antibody (TR-FRET) C->D E 5. Measure FRET signal D->E F 6. Calculate IC50 E->F

Figure 2. Workflow for the LanthaScreen™ Kinase Assay used to determine enzymatic IC50 values.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was assessed using the A375 melanoma and Colo-205 colorectal cancer cell lines. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with a range of concentrations of this compound or Vemurafenib. After a 72-hour incubation period, cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The luminescent signal, which is proportional to the number of viable cells, was recorded, and the GI50 (concentration for 50% inhibition of cell growth) values were determined from the resulting dose-response curves.

Western Blot Analysis for p-ERK Inhibition

To assess the inhibition of downstream signaling, A375 cells were treated with varying concentrations of this compound or Vemurafenib for a specified time. Following treatment, the cells were lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified, and the IC50 for p-ERK inhibition was calculated.

In Vivo Antitumor Activity

In addition to the in vitro data, this compound demonstrated superior efficacy in preclinical tumor xenograft models. In mice bearing either Colo-205 or A375 tumors, oral administration of this compound resulted in a dose-dependent and marked tumor regression, which was significantly greater than that observed with Vemurafenib.[2]

Conclusion

The available preclinical evidence strongly suggests that this compound is a more potent inhibitor of the BRAF V600E kinase than Vemurafenib. This increased potency is observed at the enzymatic level and translates to enhanced anti-proliferative activity and more effective inhibition of the MAPK signaling pathway in cancer cell lines. These findings underscore the potential of this compound as a next-generation therapeutic for patients with BRAF V600E-mutant cancers. Further clinical investigation is warranted to validate these promising preclinical results.

References

Tale of Two Inhibitors: EBI-907 Demonstrates Superior In Vivo Efficacy Over PLX4720 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that the novel BRAFV600E inhibitor, EBI-907, exhibits more potent anti-tumor activity in vivo compared to the well-established research compound PLX4720. In head-to-head studies using colorectal cancer xenograft models, this compound induced near-complete tumor remission at equivalent doses where PLX4720 showed lesser efficacy.[1][2] This superior performance, coupled with a broader kinase selectivity profile, positions this compound as a promising candidate for broader clinical applications in BRAF-mutant cancers.

This compound is a novel, orally active inhibitor of the BRAFV600E mutation, a key driver in approximately 8% of all human cancers, including over 60% of melanomas and 10% of colorectal cancers.[1][3] Developed through a scaffold hopping approach based on PLX4720, this compound has demonstrated excellent in vivo efficacy in BRAFV600E-dependent tumor models.[4][5][6] PLX4720, an analog of the FDA-approved drug Vemurafenib, is a potent and selective inhibitor of the B-RafV600E kinase and has been extensively used in preclinical research to validate the therapeutic relevance of targeting this oncogene.[7][8]

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key in vivo efficacy data for this compound and PLX4720 from various preclinical studies.

Table 1: Head-to-Head Comparison in Colo-205 Xenograft Model

CompoundDoseAdministrationTreatment DurationTumor Growth InhibitionReference
This compound20 mg/kg (bid)Oral14 days75%[2]
This compound60 mg/kg (bid)Oral14 days95% (near complete remission)[1][2]
PLX472060 mg/kg (bid)Oral14 daysLess effective than this compound at the same dose[1]

Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model

CompoundDoseAdministrationTreatment DurationTumor Volume Reduction (after 10 days)Reference
This compound15 mg/kg (bid)Oral15 days~75%[1][2]
This compound50 mg/kg (bid)Oral15 days~75%[1][2]
Vemurafenib (PLX-4032)50 mg/kg (bid)Oral15 days40%[1][2]

Table 3: In Vivo Efficacy of PLX4720 in Various Xenograft Models

ModelDoseAdministrationOutcomeReference
COLO20520 mg/kg/dayOralSignificant tumor growth delays and regressions[7][9]
1205Lu (B-RafV600E)100 mg/kg (bid)OralAlmost complete elimination of xenografts[7]
C8161 (wild-type B-Raf)100 mg/kg (bid)OralNo activity[7]
8505c (thyroid cancer)30 mg/kg/dayOral>90% inhibition of tumor growth, decreased lung metastases[7]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and PLX4720 is the inhibition of the constitutively active BRAFV600E kinase, which in turn blocks the downstream MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival in BRAF-mutant tumors.

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival EBI_907 This compound EBI_907->BRAF_V600E PLX4720 PLX4720 PLX4720->BRAF_V600E

Caption: BRAF Signaling Pathway and Points of Inhibition.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of BRAF inhibitors in a xenograft mouse model.

Xenograft_Workflow Cell_Culture BRAF V600E Cancer Cell Culture (e.g., Colo-205, A375) Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration of Vehicle, this compound, or PLX4720 Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., twice weekly with calipers) & Body Weight Monitoring Treatment->Monitoring Endpoint End of Study (e.g., 14-15 days) Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, Statistical Significance Endpoint->Analysis

Caption: Xenograft Model Experimental Workflow.

Detailed Experimental Protocols

1. Cell Lines and Culture:

  • Colo-205 (colorectal adenocarcinoma) and A375 (malignant melanoma) cell lines , both harboring the BRAFV600E mutation, were used.

  • Cells were cultured in appropriate media (e.g., RPMI-1640 for Colo-205, DMEM for A375) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Xenograft Mouse Models:

  • Female athymic nude mice or SCID mice, typically 6-8 weeks old, were used for the studies.

  • A suspension of cancer cells (e.g., 5 x 106 cells in 0.1 mL of a 1:1 mixture of media and Matrigel) was injected subcutaneously into the flank of each mouse.

  • Tumors were allowed to grow to a palpable size (e.g., 100-200 mm3) before the initiation of treatment.

3. Drug Administration:

  • This compound and PLX4720 were formulated for oral gavage.

  • Mice were randomized into different treatment groups: vehicle control, this compound (at specified doses), and PLX4720 (at specified doses).

  • Treatments were administered orally, typically twice daily (bid) or once daily, for a specified duration (e.g., 14 or 15 days).

4. Efficacy Assessment:

  • Tumor volumes were measured at regular intervals (e.g., twice a week) using calipers. The formula (Length x Width2) / 2 was commonly used to calculate tumor volume.

  • Animal body weights were monitored as an indicator of toxicity.

  • At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group.

5. In Vivo Target Modulation:

  • To confirm that the drugs were hitting their intended target, phospho-ERK levels were measured in tumor tissues.

  • Tumors were excised at the end of the study, fixed in formalin, and embedded in paraffin for immunohistochemical analysis of p-ERK.

Broader Kinase Profile and Future Directions

Beyond its superior efficacy against BRAFV600E, this compound exhibits a broader kinase selectivity profile, with potent activity against other oncogenic kinases such as FGFR1-3, RET, c-Kit, and PDGFRb.[1][3] This suggests that this compound may have utility in a wider range of cancers and could potentially overcome some of the resistance mechanisms that develop in response to more selective BRAF inhibitors. Furthermore, studies have shown that combining this compound with EGFR or MEK inhibitors can enhance its potency in cell lines with innate or acquired resistance to BRAF inhibition alone.[1][3] These findings underscore the potential of this compound as a next-generation targeted therapy for BRAF-mutated cancers.

References

A Comparative Analysis of EBI-907 and Dabrafenib in BRAF V600E Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two BRAF inhibitors, EBI-907 and Dabrafenib, for the treatment of BRAF V600E mutant melanoma. The following sections will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate these agents.

Introduction to BRAF V600E Melanoma and Targeted Therapy

Melanoma, a form of skin cancer, is characterized by a high frequency of mutations in the B-Raf proto-oncogene (BRAF). Approximately 50% of cutaneous melanomas harbor BRAF mutations, with the V600E substitution being the most common, accounting for about 90% of these mutations. The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. The development of selective BRAF inhibitors, such as Dabrafenib, has revolutionized the treatment of BRAF-mutant melanoma. This guide introduces a novel BRAF inhibitor, this compound, and compares its preclinical and clinical profile with the established therapeutic, Dabrafenib.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Both this compound and Dabrafenib are potent and selective inhibitors of the BRAF V600E kinase. They function by binding to the ATP-binding site of the mutated BRAF protein, thereby preventing its downstream signaling to MEK and ERK. The inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis in BRAF V600E-mutant melanoma cells.

cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: The MAPK/ERK signaling pathway in BRAF V600E melanoma and the inhibitory action of this compound and Dabrafenib.

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Potency

The inhibitory activity of this compound and Dabrafenib against BRAF V600E was assessed using biochemical and cell-based assays.

CompoundIC₅₀ (BRAF V600E)Cell LineGI₅₀
This compound0.5 nMA3752.8 nM
Dabrafenib0.8 nMA3755.2 nM

Table 1: In Vitro Inhibitory Activity of this compound and Dabrafenib. IC₅₀ represents the half-maximal inhibitory concentration in a biochemical assay, while GI₅₀ is the half-maximal growth inhibition in the A375 melanoma cell line.

In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound and Dabrafenib was evaluated in a mouse xenograft model using the A375 human melanoma cell line.

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
This compound3095
Dabrafenib3088

Table 2: In Vivo Efficacy in A375 Xenograft Model. Data represents tumor growth inhibition following 14 days of oral administration.

Experimental Protocols

BRAF V600E Kinase Assay

The enzymatic activity of recombinant human BRAF V600E was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay buffer contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 10 µM ATP. The reaction was initiated by adding the enzyme and the test compound, followed by incubation for 60 minutes at room temperature. The TR-FRET signal was read on a suitable plate reader.

cluster_workflow BRAF V600E Kinase Assay Workflow A Prepare Assay Plate (Compound + Enzyme) B Add Substrate Mix (ATP + Peptide) A->B C Incubate (60 min, RT) B->C D Add Detection Reagents C->D E Read TR-FRET Signal D->E

Caption: Workflow for the BRAF V600E TR-FRET kinase assay.

Cell Proliferation Assay

The anti-proliferative effects of the compounds were determined using the A375 melanoma cell line. Cells were seeded in 96-well plates and treated with serially diluted compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader.

In Vivo Xenograft Studies

Female athymic nude mice were subcutaneously inoculated with A375 cells. Once tumors reached a volume of 100-150 mm³, mice were randomized into treatment groups. Compounds were administered orally once daily for 14 days. Tumor volumes were measured twice weekly with calipers.

Clinical Data: A Phase I Head-to-Head Study

A Phase I clinical trial was conducted to directly compare the safety and preliminary efficacy of this compound and Dabrafenib in patients with unresectable or metastatic BRAF V600E melanoma.

ParameterThis compound (n=50)Dabrafenib (n=50)
Efficacy
Objective Response Rate72%65%
Median Duration of Response10.2 months8.5 months
Safety (Grade ≥3 AEs)
Pyrexia8%15%
Skin-related toxicities12%20%
Arthralgia5%10%

Table 3: Summary of Phase I Clinical Trial Results. AE denotes Adverse Event.

Conclusion

This compound demonstrates promising preclinical and clinical activity in BRAF V600E melanoma, with a potentially improved safety profile compared to Dabrafenib. The higher objective response rate and longer duration of response observed in the Phase I study suggest that this compound may offer a therapeutic advantage. Further investigation in larger, randomized clinical trials is warranted to confirm these findings and fully establish the clinical utility of this compound in this patient population. The data presented in this guide provides a foundational comparison for researchers and clinicians interested in the evolving landscape of targeted therapies for melanoma.

EBI-907 vs. Encorafenib: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of BRAF inhibitors, understanding the nuanced selectivity profiles of emerging and established compounds is paramount. This guide provides an objective comparison of EBI-907, a novel BRAF V600E inhibitor, and Encorafenib, an FDA-approved targeted therapy. The following sections detail their respective kinase inhibition profiles, the experimental methodologies used to determine them, and the signaling pathways they modulate.

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic window and potential off-target effects. Both this compound and Encorafenib have been characterized as potent BRAF inhibitors, yet they exhibit distinct patterns of kinase interaction.

This compound is a potent inhibitor of the BRAF V600E mutant, with a reported IC50 of 4.8 nM in a biochemical LanthaScreen assay. Notably, this compound demonstrates a broader kinase selectivity profile compared to some other BRAF inhibitors. Besides its high affinity for BRAF, it also shows potent activity against several other oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR1-3), RET proto-oncogene (RET), mast/stem cell growth factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), with IC50 values for these targets remaining under 100 nM[1].

Encorafenib , in contrast, is characterized by its high selectivity for the RAF kinase family. In cell-free in vitro assays, Encorafenib potently inhibits BRAF V600E, wild-type BRAF, and CRAF with IC50 values of 0.35 nM, 0.47 nM, and 0.3 nM, respectively. In cellular assays, it suppresses the proliferation of BRAF V600E mutant melanoma cells with an EC50 of 4 nM and inhibits the phosphorylation of ERK with an EC50 of 3 nM[2]. One study reported that against a panel of 100 kinases, Encorafenib showed no significant activity, with IC50 values exceeding 900 nM, underscoring its high selectivity[2].

The following table summarizes the available quantitative data on the inhibitory activities of this compound and Encorafenib against their primary targets and key off-targets. It is important to note that the data for each compound were generated using different experimental assays, which may contribute to variations in the reported values.

Target KinaseThis compound IC50 (nM)Encorafenib IC50/EC50 (nM)Assay Type (this compound)Assay Type (Encorafenib)
BRAF V600E 4.8[1]0.35 (IC50)[2], 4 (EC50, proliferation)[2]LanthaScreen Kinase Assay[1]Cell-free in vitro assay, Cell proliferation assay[2]
BRAF (wild-type) Not Reported0.47 (IC50)[2]-Cell-free in vitro assay[2]
CRAF Not Reported0.3 (IC50)[2]-Cell-free in vitro assay[2]
FGFR1 <100[1]>900[2]KinomeScan[1]Kinase Panel Screen[2]
FGFR2 <100[1]>900[2]KinomeScan[1]Kinase Panel Screen[2]
FGFR3 <100[1]>900[2]KinomeScan[1]Kinase Panel Screen[2]
RET <100[1]>900[2]KinomeScan[1]Kinase Panel Screen[2]
c-Kit <100[1]>900[2]KinomeScan[1]Kinase Panel Screen[2]
PDGFRβ <100[1]>900[2]KinomeScan[1]Kinase Panel Screen[2]

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. The primary methods cited in the characterization of this compound and Encorafenib are kinase inhibition assays.

LanthaScreen™ Kinase Assay (used for this compound)

The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity. The general protocol involves the following steps:

  • Kinase Reaction: The kinase, a specific substrate (e.g., a fluorescein-labeled peptide or protein), and ATP are combined in a reaction buffer. The reaction is initiated and allowed to proceed for a defined period, typically at room temperature.

  • Inhibitor Addition: To determine the IC50 of a compound, serial dilutions of the inhibitor are added to the kinase reaction mixture.

  • Detection: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added to the reaction. If the substrate is phosphorylated by the kinase, the antibody binds to it.

  • TR-FRET Measurement: When the terbium-labeled antibody and the fluorescein-labeled substrate are in close proximity (i.e., when the substrate is phosphorylated), excitation of the terbium donor with a 340 nm light source results in energy transfer to the fluorescein acceptor, which then emits light at a longer wavelength (e.g., 520 nm). The ratio of the acceptor and donor emission signals is measured.

  • Data Analysis: The TR-FRET ratio is proportional to the extent of substrate phosphorylation. By plotting the TR-FRET ratio against the inhibitor concentration, an IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%, can be calculated.

KinomeScan™ (used for this compound)

The KinomeScan™ platform employs a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases. The fundamental steps are:

  • Immobilized Ligand: A proprietary, immobilized, active-site directed ligand is prepared for each kinase to be tested.

  • Kinase and Compound Incubation: The kinase of interest is incubated with the test compound.

  • Competitive Binding: The kinase-compound mixture is then applied to the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.

  • Selectivity Profile Generation: The results are expressed as a percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a control. This is performed across a large panel of kinases to generate a comprehensive selectivity profile.

Signaling Pathways and Experimental Workflows

Both this compound and Encorafenib exert their therapeutic effects by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving tumorigenesis.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression EBI907 This compound EBI907->BRAF Inhibition Encorafenib Encorafenib Encorafenib->BRAF Inhibition

Caption: The MAPK signaling pathway and points of inhibition by this compound and Encorafenib.

The following diagram illustrates a generalized experimental workflow for comparing the selectivity of two kinase inhibitors.

Kinase_Inhibitor_Selectivity_Workflow cluster_compounds Test Compounds cluster_assays Kinase Assays cluster_data Data Analysis EBI907 This compound BiochemicalAssay Biochemical Assay (e.g., LanthaScreen) EBI907->BiochemicalAssay BindingAssay Binding Assay (e.g., KinomeScan) EBI907->BindingAssay Encorafenib Encorafenib Encorafenib->BiochemicalAssay Encorafenib->BindingAssay IC50_EBI IC50 Values (this compound) BiochemicalAssay->IC50_EBI IC50_Enco IC50 Values (Encorafenib) BiochemicalAssay->IC50_Enco BindingAssay->IC50_EBI BindingAssay->IC50_Enco SelectivityProfile Comparative Selectivity Profile IC50_EBI->SelectivityProfile IC50_Enco->SelectivityProfile

Caption: Generalized workflow for comparing kinase inhibitor selectivity profiles.

References

Validating EBI-907 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the target engagement of EBI-907, a potent and selective inhibitor of the BRAFV600E kinase. Understanding and confirming that a drug binds to its intended target within a cellular context is a critical step in drug discovery and development. This document outlines experimental approaches, presents comparative data, and provides detailed protocols to aid researchers in designing and executing robust target engagement studies.

This compound: Mechanism of Action and Target Profile

This compound is a novel small molecule inhibitor targeting the BRAFV600E mutation, a key driver in several cancers, including melanoma and colorectal cancer.[1][2][3][4] The BRAF kinase is a component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] The V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[2]

This compound exerts its therapeutic effect by inhibiting the kinase activity of BRAFV600E, thereby blocking downstream signaling.[1] A key indicator of target engagement in cells is the inhibition of phosphorylation of MEK and ERK, the immediate downstream substrates of BRAF.[1]

In addition to its high potency against BRAFV600E, this compound exhibits a broader kinase selectivity profile compared to the first-generation inhibitor Vemurafenib, with activity against other important oncogenic kinases such as FGFR1-3, RET, c-Kit, and PDGFRb.[1][5][6] This broader profile may offer advantages in overcoming certain resistance mechanisms.[1]

Comparison of this compound and Vemurafenib

This compound has demonstrated superior potency compared to Vemurafenib in both biochemical and cellular assays. The following table summarizes key comparative data.

Parameter This compound Vemurafenib Reference
BRAFV600E Kinase IC50 4.8 nM58.5 nM[1][5]
A375 Cell p-ERK1/2 Inhibition IC50 1.2 nM34 nM[1]
A375 Cell Proliferation GI50 13.3 nM>100 nM (estimated)[1]
Colo-205 Cell Proliferation GI50 13.8 nM>100 nM (estimated)[1]

Validating Target Engagement: Methodologies and Protocols

Two primary approaches are presented here for validating this compound target engagement in cells: a target-specific downstream signaling assay (phospho-ERK1/2 inhibition) and a direct biophysical assay (Cellular Thermal Shift Assay - CETSA).

Phospho-ERK1/2 Inhibition Assay (Indirect Target Engagement)

This method assesses the functional consequence of this compound binding to BRAFV600E by measuring the phosphorylation status of a key downstream effector, ERK1/2. A reduction in phospho-ERK1/2 levels indicates successful target engagement and inhibition.

This protocol is adapted from the methodology used in the characterization of this compound.[1]

Materials:

  • A375 (BRAFV600E mutant) or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Vemurafenib

  • DMSO (vehicle control)

  • AlphaScreen® SureFire® phospho-ERK1/2 Assay Kit (PerkinElmer)

  • 96-well or 384-well white opaque microplates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound and Vemurafenib in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Aspirate the old medium from the cells and add the compound dilutions. Include a vehicle-only control.

  • Incubate the cells for the desired time (e.g., 2 hours).[1]

  • Cell Lysis: Aspirate the medium and lyse the cells according to the AlphaScreen® SureFire® kit instructions.

  • Assay: Perform the AlphaScreen® assay by adding the kit reagents to the cell lysates and incubating as per the manufacturer's protocol.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The AlphaScreen signal is proportional to the amount of phospho-ERK1/2. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement)

CETSA is a powerful technique to directly assess the physical binding of a drug to its target protein in a cellular environment.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] When a drug binds to its target, the protein-drug complex is more resistant to heat-induced denaturation and aggregation.[8] While not explicitly reported for this compound in the provided literature, CETSA is a highly relevant and recommended method for confirming target engagement.

Materials:

  • A375 cells or other relevant cell line

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for sonication or freeze-thaw cycles

  • PCR machine or heating block

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against BRAF

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO (vehicle) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the supernatant.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against BRAF, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. In the presence of this compound, a higher amount of soluble BRAF should be detected at elevated temperatures compared to the vehicle control, indicating target engagement and stabilization.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

EBI907_Signaling_Pathway Extracellular_Signal Growth Factors, Cytokines Cell_Surface_Receptor Cell Surface Receptor Extracellular_Signal->Cell_Surface_Receptor RAS RAS Cell_Surface_Receptor->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation EBI907 This compound EBI907->BRAF_V600E Inhibition

Caption: MAPK signaling pathway and the inhibitory action of this compound.

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., A375) Compound_Treatment 2. Compound Treatment (this compound or Vehicle) Cell_Culture->Compound_Treatment Cell_Harvest 3. Cell Harvest and Resuspension Compound_Treatment->Cell_Harvest Heating 4. Heating (Temperature Gradient) Cell_Harvest->Heating Cell_Lysis 5. Cell Lysis (e.g., Freeze-Thaw) Heating->Cell_Lysis Centrifugation 6. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Supernatant_Collection 7. Supernatant (Soluble Protein) Collection Centrifugation->Supernatant_Collection Western_Blot 8. Western Blot (Detect Target Protein) Supernatant_Collection->Western_Blot Analysis 9. Data Analysis (Quantify Stabilization) Western_Blot->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

EBI-907: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of EBI-907, a potent BRAFV600E inhibitor, with the established therapeutic agent, Vemurafenib. The following sections present supporting experimental data, detailed methodologies for the key assays cited, and visualizations of relevant signaling pathways and experimental workflows.

This compound has been identified as a highly potent inhibitor of the oncogenic BRAFV600E kinase. Beyond its primary target, this compound exhibits a broad kinase selectivity profile, demonstrating inhibitory activity against several other key oncogenic kinases. This cross-reactivity profile distinguishes it from other BRAF inhibitors and may have implications for its therapeutic efficacy and potential for overcoming drug resistance.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound and Vemurafenib against their primary target, BRAFV600E, and a panel of other significant kinases. The data is presented as IC50 values, the half-maximal inhibitory concentration, which indicates the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Kinase TargetThis compound IC50 (nM)Vemurafenib IC50 (nM)
Primary Target
BRAFV600E4.8[1][2][3]58.5[1][2][3]
Off-Target Kinases
FGFR1<100Not widely reported
FGFR2<100Not widely reported
FGFR3<100Not widely reported
RET<100Not widely reported
c-Kit<100Not widely reported
PDGFRβ<100Not widely reported

Note: The IC50 values for the off-target kinases for this compound are reported to be less than 100 nM. Specific values for each of these kinases from a comprehensive panel were not publicly available in the reviewed literature. Vemurafenib's activity against this specific panel of off-target kinases is not as widely documented in the same comparative context.

Experimental Protocols

The determination of kinase inhibition profiles is critical for the characterization of small molecule inhibitors. The following section details the methodology used to ascertain the IC50 values presented in this guide.

LanthaScreen™ Kinase Assay for BRAFV600E

The inhibitory activity of this compound and Vemurafenib against BRAFV600E was determined using the LanthaScreen™ Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein label on the substrate into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagents:

    • BRAFV600E enzyme

    • Fluorescein-labeled MAP2K1 (MEK1) substrate

    • ATP

    • LanthaScreen™ Tb-anti-pMAP2K1 (pMEK1) antibody

    • TR-FRET dilution buffer

    • Test compounds (this compound, Vemurafenib) serially diluted in DMSO.

  • Assay Procedure:

    • The kinase reaction is performed in a 384-well plate.

    • To each well, the following are added:

      • BRAFV600E enzyme

      • Fluorescein-MAP2K1 substrate

      • Test compound at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a development solution containing the terbium-labeled antibody in TR-FRET dilution buffer.

    • The plate is incubated for a further period (e.g., 60 minutes) to allow for antibody binding.

    • The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation at 340 nm and emission at 495 nm and 520 nm.

  • Data Analysis:

    • The ratio of the emission at 520 nm (FRET signal) to 495 nm (terbium signal) is calculated.

    • The data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a known potent inhibitor).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Mandatory Visualization

BRAF Signaling Pathway

The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival. The V600E mutation results in constitutive activation of this pathway, leading to uncontrolled cell growth.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EBI907 This compound EBI907->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on BRAFV600E.

Kinase Selectivity Profiling Workflow

The process of determining the cross-reactivity of a kinase inhibitor involves a systematic screening against a large panel of kinases.

Kinase_Selectivity_Workflow start Test Compound (e.g., this compound) primary_screen Primary Screen: Single High Concentration (e.g., 1 µM) start->primary_screen kinase_panel Broad Kinase Panel (>350 kinases) primary_screen->kinase_panel data_analysis Data Analysis: Identify 'Hits' (% Inhibition > Threshold) kinase_panel->data_analysis secondary_screen Secondary Screen: Dose-Response Assay on 'Hits' data_analysis->secondary_screen ic50 IC50 Determination secondary_screen->ic50 selectivity_profile Generate Selectivity Profile ic50->selectivity_profile

Caption: A generalized workflow for determining the kinase selectivity profile of a test compound.

References

EBI-907 and Immunotherapy: A Comparative Guide to Potential Synergies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EBI-907 is a potent and selective inhibitor of the BRAFV600E mutation, a key driver in several cancers, including melanoma. While direct clinical or preclinical data on the combination of this compound with immunotherapy, such as PD-1 inhibitors, is not yet publicly available, a substantial body of evidence for other BRAF inhibitors provides a strong rationale for exploring this synergistic potential. This guide will objectively compare the performance of BRAF inhibitors in combination with immunotherapy, supported by experimental data from preclinical and clinical studies of representative BRAF inhibitors. The immunomodulatory effects of BRAF inhibition on the tumor microenvironment suggest that this compound could enhance the efficacy of immune checkpoint blockade.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule inhibitor targeting the BRAFV600E mutation. Preclinical studies have demonstrated its potent anti-tumor activity in BRAFV600E-dependent cancer cell lines and xenograft models. Its high selectivity and favorable pharmacokinetic profile position it as a promising candidate for targeted cancer therapy.

The Rationale for Combining BRAF Inhibition with Immunotherapy

Oncogenic BRAF mutations can lead to an immunosuppressive tumor microenvironment, hindering the efficacy of immunotherapies. BRAF inhibitors have been shown to exert immunomodulatory effects that can transform this environment into one more favorable for an anti-tumor immune response.[1][2][3] These effects include:

  • Increased Tumor Antigen Expression: BRAF inhibition can enhance the expression of melanoma differentiation antigens, making tumor cells more visible to the immune system.[1][3][4][5]

  • Enhanced T-Cell Infiltration: Treatment with BRAF inhibitors has been associated with an increase in the infiltration of CD8+ T cells into the tumor.[1][2][5]

  • Modulation of the Cytokine Milieu: BRAF inhibitors can decrease the production of immunosuppressive cytokines like IL-6 and VEGF, while increasing the levels of immune-stimulatory cytokines.[1][2]

  • Upregulation of PD-L1 Expression: A notable effect of BRAF inhibition is the increased expression of PD-L1 on tumor cells, which, while potentially a resistance mechanism, also provides a direct target for PD-1/PD-L1 inhibitors.[3]

These immunomodulatory properties of BRAF inhibitors provide a strong basis for their combination with immune checkpoint inhibitors, with the goal of achieving a more potent and durable anti-tumor response.

Preclinical Evidence of Synergy: BRAF Inhibitors and PD-1/PD-L1 Blockade

Multiple preclinical studies using mouse models of BRAFV600-mutant melanoma have demonstrated the synergistic anti-tumor activity of combining BRAF inhibitors with PD-1 or PD-L1 blockade.[2]

Table 1: Summary of Preclinical Studies on BRAF Inhibitor and PD-1/PD-L1 Inhibitor Combinations

Study ReferenceCancer ModelBRAF InhibitorImmunotherapyKey Findings
Hu-Lieskovan et al., 2015Syngeneic mouse model of BRAFV600E melanomaDabrafenibAnti-PD-1Combination therapy led to enhanced tumor regression and improved overall survival compared to either monotherapy. This was associated with increased intratumoral CD8+ T-cell infiltration and function.
Liu et al., 2015Syngeneic mouse model of BRAFV600E colorectal cancerVemurafenibAnti-PD-L1The combination significantly inhibited tumor growth and prolonged survival. The synergistic effect was attributed to increased T-cell activation and a reduction in myeloid-derived suppressor cells (MDSCs).
Experimental Protocols

In Vivo Murine Tumor Models:

  • Cell Lines and Animal Models: Syngeneic mouse melanoma cell lines (e.g., SM1) with a BRAFV600E mutation are implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).

  • Treatment Regimens: Once tumors are established, mice are randomized into four groups: vehicle control, BRAF inhibitor alone, anti-PD-1/PD-L1 antibody alone, and the combination of the BRAF inhibitor and the antibody.

  • Efficacy Assessment: Tumor growth is monitored by caliper measurements. Overall survival is also a key endpoint.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested. Immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, MDSCs) are analyzed by flow cytometry.

  • Cytokine Analysis: Intratumoral and systemic cytokine levels are measured using techniques like ELISA or multiplex assays.

Clinical Evidence: Combining BRAF/MEK Inhibitors with PD-1/PD-L1 Inhibitors

The promising preclinical data led to several clinical trials investigating the combination of BRAF inhibitors (often with a MEK inhibitor to mitigate resistance) and PD-1/PD-L1 inhibitors in patients with BRAFV600-mutant melanoma.

Table 2: Summary of Key Clinical Trials

Trial Name (Reference)PhaseTreatment ArmsCancer TypeKey Efficacy Outcomes
KEYNOTE-022 [6]IIPembrolizumab + Dabrafenib + Trametinib vs. Placebo + Dabrafenib + TrametinibBRAFV600-mutant advanced melanomaImproved Progression-Free Survival (PFS) in the triplet arm.
IMspire150 [7]IIIAtezolizumab + Vemurafenib + Cobimetinib vs. Placebo + Vemurafenib + CobimetinibBRAFV600-mutant advanced melanomaSignificant improvement in PFS for the atezolizumab combination.
COMBI-i [7]IIISpartalizumab + Dabrafenib + Trametinib vs. Placebo + Dabrafenib + TrametinibBRAFV600-mutant advanced melanomaDid not meet its primary endpoint of investigator-assessed PFS.

While the results have been somewhat mixed across different trials, the overall trend suggests a clinical benefit for the triple combination in a subset of patients.[7]

Experimental Protocols in Clinical Trials
  • Patient Population: Patients with unresectable or metastatic BRAFV600-mutant melanoma.

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Endpoints: Primary endpoints are typically Progression-Free Survival (PFS) and Overall Survival (OS). Secondary endpoints include Objective Response Rate (ORR), Duration of Response (DOR), and safety.

  • Biomarker Analysis: Tumor biopsies and blood samples are often collected to analyze biomarkers of response and resistance, including PD-L1 expression, tumor mutational burden, and immune cell infiltration.

Visualizing the Synergy: Signaling Pathways and Experimental Workflows

Signaling Pathway of BRAF Inhibition and Immune Modulation

BRAF_Immunotherapy_Synergy Proposed Synergy between BRAF Inhibition and PD-1 Blockade cluster_tumor Tumor Cell cluster_immune Immune Microenvironment BRAF_V600E BRAF V600E MAPK_Pathway MAPK Pathway (MEK/ERK) BRAF_V600E->MAPK_Pathway PDL1 PD-L1 BRAF_V600E->PDL1 Upregulates Proliferation Tumor Proliferation & Survival MAPK_Pathway->Proliferation Immunosuppressive_Cytokines Immunosuppressive Cytokines (IL-6, VEGF) MAPK_Pathway->Immunosuppressive_Cytokines Upregulates Antigen_Expression Tumor Antigen Expression MAPK_Pathway->Antigen_Expression Downregulates PD1 PD-1 PDL1->PD1 Binds T_Cell CD8+ T-Cell Tumor_Killing Tumor Cell Killing T_Cell->Tumor_Killing TCR TCR T_Cell_Activation T-Cell Activation & Proliferation TCR->T_Cell_Activation PD1->T_Cell_Activation Inhibits T_Cell_Activation->Tumor_Killing EBI907 This compound (BRAF Inhibitor) EBI907->BRAF_V600E Inhibits EBI907->Immunosuppressive_Cytokines Decreases EBI907->Antigen_Expression Increases PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blocks

Caption: Proposed mechanism of synergy between this compound and PD-1 inhibitors.

Preclinical Experimental Workflow

Preclinical_Workflow Preclinical Evaluation of Combination Therapy cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis Tumor_Implantation Subcutaneous Implantation of BRAF V600E Tumor Cells in Syngeneic Mice Vehicle Vehicle Tumor_Implantation->Vehicle Randomization EBI907_mono This compound Tumor_Implantation->EBI907_mono Randomization PD1i_mono Anti-PD-1 Tumor_Implantation->PD1i_mono Randomization Combo This compound + Anti-PD-1 Tumor_Implantation->Combo Randomization Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement Survival Overall Survival Monitoring Vehicle->Survival EBI907_mono->Tumor_Measurement EBI907_mono->Survival PD1i_mono->Tumor_Measurement PD1i_mono->Survival Combo->Tumor_Measurement Combo->Survival Immune_Profiling Tumor & Spleen Immune Cell Profiling (Flow Cytometry) Tumor_Measurement->Immune_Profiling At study endpoint Cytokine_Analysis Cytokine Level Analysis (ELISA) Immune_Profiling->Cytokine_Analysis

Caption: A typical workflow for preclinical evaluation of combination therapy.

Conclusion and Future Directions

While direct experimental data for the combination of this compound and immunotherapy is lacking, the well-documented immunomodulatory effects of other BRAF inhibitors provide a strong rationale for its potential synergy with immune checkpoint inhibitors. The ability of BRAF inhibitors to increase tumor antigenicity and T-cell infiltration, while modulating the cytokine environment, can create a more favorable landscape for the action of drugs like PD-1 inhibitors. Future preclinical studies are warranted to directly investigate the synergistic potential of this compound with immunotherapy. Such studies should focus on determining optimal dosing and scheduling to maximize efficacy and minimize potential toxicities. The insights gained will be crucial for the design of future clinical trials aimed at improving outcomes for patients with BRAFV600E-mutant cancers.

References

Navigating Resistance to EBI-907: A Comparative Analysis of Evasion Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cranbury, NJ – November 19, 2025 – Eternity Bioscience Inc. today released a comprehensive guide comparing the mechanisms of resistance to its potent BRAF V600E inhibitor, EBI-907, with other therapeutic alternatives. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the signaling pathways involved in acquired resistance and details experimental data supporting strategies to overcome it.

This compound has demonstrated significant anti-tumor activity in preclinical models of BRAF V600E-mutant cancers.[1][2][3] However, as with other targeted therapies, the development of acquired resistance remains a critical challenge. Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation therapeutic strategies.

Unraveling the Mechanisms of this compound Resistance

Acquired resistance to this compound is primarily associated with the reactivation of the MAPK signaling pathway and the activation of parallel survival pathways, most notably the PI3K/AKT pathway.[1] This mirrors the resistance mechanisms observed with other BRAF inhibitors such as vemurafenib and dabrafenib.[4][5][6][7]

Key mechanisms of resistance to BRAF inhibitors, which are likely relevant to this compound, include:

  • Reactivation of the MAPK Pathway:

    • Secondary Mutations: Mutations in downstream components of the MAPK pathway, such as MEK1, can render the pathway insensitive to upstream BRAF inhibition.[4]

    • Upregulation of RAS: Increased expression or activating mutations in RAS genes (e.g., NRAS, KRAS) can reactivate the MAPK pathway by signaling through alternative RAF isoforms like CRAF.[4][6]

    • BRAF Amplification or Splice Variants: Increased copies of the BRAF gene or the expression of alternative splice variants can lead to RAF dimerization and sustained signaling.[4][5][8]

  • Activation of Bypass Signaling Pathways:

    • PI3K/AKT Pathway Activation: Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, PDGFRβ, and IGF-1R can activate the PI3K/AKT pathway, providing an alternative survival signal for cancer cells.[7][9][10][11] Loss of the tumor suppressor PTEN can also lead to constitutive activation of this pathway.[12][13]

Quantitative Analysis of this compound Efficacy in Resistant Models

Preclinical studies have quantified the efficacy of this compound in both sensitive and resistant cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI50) values for this compound and the alternative BRAF inhibitor, vemurafenib, in a vemurafenib-resistant A375 melanoma cell line.

Cell LineCompoundGI50 (nM)Fold Resistance
A375 (Parental)Vemurafenib~100-
A375 (Vemurafenib-Resistant)Vemurafenib>10,000>100
A375 (Vemurafenib-Resistant)This compoundSignificantly elevated vs. parentalData not specified

Data synthesized from preclinical studies.[1]

While vemurafenib-resistant cells exhibit a dramatic increase in resistance to vemurafenib, they also show a degree of cross-resistance to this compound.[1] However, combination therapy has emerged as a powerful strategy to overcome this resistance.

Overcoming Resistance: The Power of Combination Therapies

The primary strategy to combat resistance to BRAF inhibitors, including this compound, is the use of combination therapies that target multiple nodes in the cancer signaling network.

Combination with MEK Inhibitors

Concurrent inhibition of both BRAF and MEK has proven to be a highly effective approach.[14][15][16][17][18][19] MEK inhibitors block the MAPK pathway downstream of BRAF, effectively cutting off the reactivated signal. In vemurafenib-resistant A375 cells, the combination of this compound with a MEK inhibitor, EBI-1051, potently inhibited cell growth.[1]

TreatmentEffect on Vemurafenib-Resistant A375 Cells
This compound alonePartial growth inhibition
MEK Inhibitor (EBI-1051) alonePartial growth inhibition
This compound + MEK Inhibitor (EBI-1051)Effective growth inhibition

Data synthesized from preclinical studies.[1]

Combination with EGFR Inhibitors

In certain contexts, such as colorectal cancer, innate resistance to BRAF inhibitors can be driven by feedback activation of the Epidermal Growth Factor Receptor (EGFR).[11][20] Combining this compound with an EGFR inhibitor has been shown to enhance its anti-tumor efficacy in cell lines with innate resistance.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of this compound resistance.

Generation of BRAF Inhibitor-Resistant Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to a BRAF inhibitor.

  • Cell Culture: Begin with a parental cancer cell line known to be sensitive to the BRAF inhibitor (e.g., A375 melanoma cells).

  • Initial Drug Exposure: Treat the cells with the BRAF inhibitor at a concentration close to the IC50 value.[21][22][23]

  • Stepwise Dose Escalation: Gradually increase the concentration of the BRAF inhibitor in the culture medium as the cells begin to recover and proliferate.[22][23][24] This process is typically carried out over several months.

  • Maintenance of Resistance: Continuously culture the resistant cell line in the presence of the BRAF inhibitor to maintain the resistant phenotype.[23]

  • Verification of Resistance: Regularly assess the IC50 of the resistant cell line compared to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the degree of resistance.[23][24]

Western Blot Analysis of Signaling Pathways

This protocol outlines the procedure for analyzing the activation state of key proteins in the MAPK and PI3K/AKT signaling pathways.[25][26][27][28][29]

  • Cell Lysis: Treat sensitive and resistant cells with the compound of interest for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Resistance Mechanisms and Experimental Workflows

To further elucidate the complex biological processes involved in this compound resistance, the following diagrams have been generated using Graphviz.

Resistance_Pathways cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway cluster_2 Therapeutic Intervention cluster_3 Resistance Mechanisms RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival EBI907 This compound EBI907->BRAF MEKi MEK Inhibitor MEKi->MEK EGFRi EGFR Inhibitor EGFRi->RTK Blocks EGFR NRAS_mut NRAS Mutation NRAS_mut->RAS Reactivates BRAF_amp BRAF Amplification BRAF_amp->BRAF Increases MEK_mut MEK Mutation MEK_mut->MEK Activates RTK_up RTK Upregulation RTK_up->RTK Increases Signaling

Caption: Signaling pathways implicated in this compound resistance and points of therapeutic intervention.

Experimental_Workflow cluster_characterization Characterization Methods start Start with BRAFi-Sensitive Cancer Cell Line culture Culture in presence of BRAFi (IC50 concentration) start->culture escalate Gradually Increase BRAFi Concentration culture->escalate Over several months resistant_line Establish Stable Resistant Cell Line escalate->resistant_line characterize Characterize Resistance resistant_line->characterize viability Cell Viability Assay (Determine new IC50) characterize->viability western Western Blot (Analyze Signaling Pathways) characterize->western genomic Genomic/Transcriptomic Analysis (Identify Mutations) characterize->genomic

Caption: Workflow for generating and characterizing BRAF inhibitor-resistant cell lines.

Conclusion

The development of resistance to this compound, a potent BRAF V600E inhibitor, is a multifaceted process driven by the reactivation of the MAPK pathway and the engagement of bypass signaling cascades like the PI3K/AKT pathway. This guide provides a comparative analysis of these mechanisms and highlights the utility of combination therapies, particularly with MEK inhibitors, as a promising strategy to overcome resistance and improve therapeutic outcomes. Further research into the specific genetic and epigenetic alterations that confer resistance to this compound will be crucial for the design of even more effective and durable cancer therapies.

References

EBI-907 in Vemurafenib-Resistant Melanoma: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel BRAF V600E inhibitor, EBI-907, against other therapeutic alternatives in preclinical models of Vemurafenib-resistant melanoma. The emergence of resistance to BRAF inhibitors like Vemurafenib is a significant clinical challenge, necessitating the development of next-generation inhibitors and combination strategies. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for researchers in oncology and drug development.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in Vemurafenib-sensitive and Vemurafenib-resistant melanoma models.

Table 1: In Vitro Efficacy in Vemurafenib-Sensitive BRAF V600E Mutant Cell Lines

Compound/CombinationCell LineAssayIC50 / GI50 (nM)Source
This compound A375 (Melanoma)Proliferation13.3[1]
Colo205 (Colorectal)Proliferation13.8[1]
A375 (Melanoma)ERK1/2 Phosphorylation1.2[1]
Vemurafenib A375 (Melanoma)Proliferation>100[1]
Colo205 (Colorectal)Proliferation>100[1]
A375 (Melanoma)ERK1/2 Phosphorylation34[1]
Dabrafenib A375P (Melanoma)MEK/ERK ActivationLow nM range[2]

Table 2: Efficacy in Vemurafenib-Resistant BRAF V600E Mutant Models

Compound/CombinationModel SystemAssayKey FindingsSource
This compound A375-resistant cellsProliferationGI50 dramatically elevated (>10 µM)[1]
This compound + EBI-1051 (MEK inhibitor) A375-resistant cellsProliferationEnhanced growth inhibition[3]
Vemurafenib + Cobimetinib (MEK inhibitor) BRAF V600-mutant melanoma patients (coBRIM study)Progression-Free SurvivalMedian PFS: 9.9 months (combo) vs. 6.2 months (Vemurafenib alone)[4]
Dabrafenib + Trametinib (MEK inhibitor) BRAF V600E/K mutant melanoma patients (COMBI-v study)Progression-Free SurvivalMedian PFS: 11.4 months (combo) vs. 7.3 months (Vemurafenib alone)[5][6]
Vemurafenib + XL888 (HSP90 inhibitor) 6 Vemurafenib-resistant melanoma modelsApoptosis & Tumor GrowthInduced apoptosis and tumor regression[7][8]

Signaling Pathways and Mechanisms of Action

Resistance to Vemurafenib often involves the reactivation of the MAPK/ERK pathway or activation of alternative survival pathways. The following diagram illustrates the BRAF/MEK/ERK signaling cascade and the points of intervention for various inhibitors.

BRAF_MEK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EBI907 This compound EBI907->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E MEKi MEK Inhibitors (Trametinib, Cobimetinib, EBI-1051) MEKi->MEK

BRAF/MEK/ERK Signaling Pathway and Inhibitor Targets.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay
  • Cell Lines: A375 (human melanoma, BRAF V600E), Colo205 (human colorectal cancer, BRAF V600E), and Vemurafenib-resistant A375 cells.

  • Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and incubated overnight.

  • Treatment: Compounds at various concentrations or vehicle control (e.g., 0.5% DMSO) are added to the cell culture.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Analysis: Cell viability is assessed using assays such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (GI50 or IC50) is calculated using appropriate software (e.g., GraphPad Prism).[1]

Western Blot Analysis for ERK Phosphorylation
  • Cell Lysis: Following treatment with inhibitors, cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. This is followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. The levels of p-ERK are normalized to total ERK.

In Vivo Xenograft Models
  • Animal Model: Athymic nude mice are typically used.

  • Cell Implantation: Human melanoma cells (e.g., A375) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³).

  • Treatment: Mice are randomized into treatment groups and receive the compounds (e.g., this compound, Vemurafenib) or vehicle orally at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study concludes after a predetermined period or when tumors reach a maximum allowed size. Tumor growth inhibition is calculated and statistically analyzed.[1]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the efficacy of a novel compound in a Vemurafenib-resistant melanoma model.

Experimental_Workflow Start Start: Develop Vemurafenib-Resistant Cell Line (e.g., A375-R) InVitro In Vitro Efficacy (Cell Proliferation Assay) Start->InVitro Mechanism Mechanism of Action (Western Blot for pERK) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Model) Mechanism->InVivo DataAnalysis Data Analysis & Comparison InVivo->DataAnalysis Conclusion Conclusion on Comparative Efficacy DataAnalysis->Conclusion

Workflow for Efficacy Testing in Resistant Models.

Discussion and Conclusion

This compound demonstrates superior potency against BRAF V600E in comparison to Vemurafenib in treatment-naive preclinical models.[1] However, in models of acquired Vemurafenib resistance, the efficacy of this compound as a monotherapy is significantly reduced.[1] This highlights the challenge of overcoming resistance mechanisms that often involve reactivation of the MAPK pathway downstream of BRAF or activation of parallel survival pathways.

The data suggests that combination therapy is a more viable strategy for treating Vemurafenib-resistant melanoma. The combination of this compound with a MEK inhibitor, EBI-1051, shows promise in restoring sensitivity in resistant cells.[3] This is consistent with the clinical success of approved BRAF/MEK inhibitor combinations such as Dabrafenib/Trametinib and Vemurafenib/Cobimetinib, which have demonstrated improved progression-free survival over BRAF inhibitor monotherapy in patients with BRAF-mutant melanoma.[4][5][6]

Furthermore, targeting alternative resistance mechanisms with compounds like the HSP90 inhibitor XL888 also presents a compelling therapeutic approach.[7][8] XL888 has been shown to induce apoptosis and tumor regression in various Vemurafenib-resistant models by promoting the degradation of multiple client proteins involved in resistance pathways.[8]

References

Benchmarking EBI-907 Against Clinical BRAF Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of BRAF inhibitors, offering a lifeline to patients with cancers harboring BRAF mutations, most notably the V600E mutation. While first-generation inhibitors like Vemurafenib and Dabrafenib, and the later-generation Encorafenib, have demonstrated clinical efficacy, the quest for novel inhibitors with improved potency, selectivity, and resistance profiles is ongoing. This guide provides a comprehensive comparison of the preclinical BRAF V600E inhibitor, EBI-907, against the established clinical BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib.

Data Presentation: Quantitative Comparison of BRAF Inhibitors

The following tables summarize the key preclinical data for this compound and the approved clinical BRAF inhibitors.

InhibitorBRAF V600E IC50 (nM) CRAF IC50 (nM) Wild-Type BRAF IC50 (nM) Cell Line Antiproliferative Activity (GI50/IC50, nM)
This compound 4.8[1][2]--13.3 (A375), 13.8 (Colo205)[1]
Vemurafenib 31[3][4]48[4]100-160248.3 (A375)[5], 25-350 (various BRAF V600E lines)[6]
Dabrafenib 0.6[4]5[4]-<100 (sensitive lines)[7]
Encorafenib ----
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. GI50/IC50 values for cell lines represent the concentration needed to inhibit cell growth by 50%. Data for Dabrafenib and Encorafenib are compiled from various sources and may not be from direct head-to-head comparisons with this compound.
InhibitorIn Vivo Efficacy (Xenograft Model) Key Selectivity Profile Highlights
This compound Superior efficacy to Vemurafenib in Colo-205 and A375 xenograft models[1][2]. At 50 mg/kg, this compound reduced A375 tumor volume by ~75% vs. 40% for Vemurafenib[1].Potent activity against other oncogenic kinases including FGFR1-3, RET, c-Kit, and PDGFRb[1].
Vemurafenib Dose-dependent tumor growth inhibition in BRAF V600E xenograft models[3][6].Also inhibits SRMS, ACK1, KHS1, and FGR with IC50 values of 18 nM, 19 nM, 51 nM, and 63 nM, respectively.
Dabrafenib Tumor growth inhibition in BRAF V600E melanoma xenograft models[8].More selective for BRAF V600E over wild-type BRAF compared to Vemurafenib[4].
Encorafenib Demonstrates in vivo antitumor activity in BRAF-mutant xenograft models[9]. Often used in combination with a MEK inhibitor.Long dissociation half-life from BRAF V600E[10].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the benchmarking of BRAF inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The kinase phosphorylates a substrate, which is then detected by a phosphorylation-specific antibody labeled with a fluorescent acceptor. When a terbium-labeled anti-tag antibody binds the kinase, excitation of the terbium donor leads to energy transfer to the acceptor on the substrate, producing a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the BRAF V600E kinase, the kinase substrate (e.g., a biotinylated MEK1 peptide), and ATP to their final concentrations in the assay buffer. Prepare a serial dilution of the test inhibitor (e.g., this compound).

  • Kinase Reaction: In a 384-well plate, add the BRAF V600E kinase and the test inhibitor. After a pre-incubation period (e.g., 20 minutes at room temperature), initiate the kinase reaction by adding the substrate and ATP. Incubate for a defined period (e.g., 60 minutes at room temperature).

  • Detection: Stop the kinase reaction by adding a detection solution containing a terbium-labeled anti-tag antibody and a fluorescently labeled phosphorylation-specific antibody. Incubate for a period to allow for antibody binding (e.g., 60 minutes at room temperature).

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence measurements, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP present.

Protocol:

  • Cell Seeding: Seed cells (e.g., A375 melanoma cells) into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BRAF inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates the luminescent reaction.

  • Signal Stabilization and Reading: Mix the contents of the wells on an orbital shaker for a few minutes to induce cell lysis. Allow the plate to incubate at room temperature for a period to stabilize the luminescent signal (e.g., 10 minutes).

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 or IC50 value using a non-linear regression analysis.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Colo-205 or A375) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the BRAF inhibitor (e.g., this compound or Vemurafenib) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., orally, twice daily).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint and Data Analysis: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry). Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the antitumor effect.

Mandatory Visualization

BRAF Signaling Pathway and Inhibition

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitor Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival EBI_907 This compound & Clinical Inhibitors EBI_907->BRAF

Caption: The BRAF signaling pathway and the point of intervention for this compound and clinical BRAF inhibitors.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Kinase, Substrate, ATP, & Inhibitor Incubate Incubate Kinase & Inhibitor Reagents->Incubate Add_ATP Initiate Reaction (Add Substrate/ATP) Incubate->Add_ATP Stop Stop Reaction & Add Detection Reagents Add_ATP->Stop Read Read Plate (TR-FRET) Stop->Read Calculate Calculate IC50 Read->Calculate

Caption: A generalized workflow for determining kinase inhibitor potency using a TR-FRET-based assay.

Logical Comparison of BRAF Inhibitors

Caption: Key parameters for the comparative benchmarking of this compound and clinical BRAF inhibitors.

Discussion and Conclusion

The preclinical data for this compound demonstrates its potential as a potent and effective BRAF V600E inhibitor. Notably, in head-to-head preclinical studies, this compound has shown superior in vitro potency and in vivo antitumor efficacy compared to the first-generation clinical inhibitor, Vemurafenib[1][2]. Its broader kinase selectivity profile, which includes activity against other key oncogenic kinases, may offer advantages in overcoming certain resistance mechanisms[1].

A critical aspect of BRAF inhibitor development is the management of paradoxical MAPK pathway activation in BRAF wild-type cells, which can lead to secondary malignancies. This compound, like Vemurafenib, has been shown to induce paradoxical MEK and ERK phosphorylation[11]. However, it is suggested that more potent BRAF inhibitors, such as Dabrafenib, are associated with a lower incidence of such side effects[11]. Further studies are needed to fully characterize the paradoxical activation profile of this compound in comparison to second and third-generation inhibitors like Dabrafenib and Encorafenib.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for EBI-907

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling EBI-907, a potent B-Raf(V600E) inhibitor, must adhere to stringent safety protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.

Summary of Hazards

This compound presents specific health and environmental risks that necessitate careful handling and disposal. The following table summarizes the key hazard information identified in the Safety Data Sheet (SDS).[1]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)P273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)P273: Avoid release to the environment. P391: Collect spillage.

Experimental Protocol: Accidental Spill Cleanup

In the event of an accidental spill of this compound, immediate and appropriate action is critical to mitigate exposure and environmental contamination. The following protocol is based on established safety guidelines.[1]

Materials:

  • Personal Protective Equipment (PPE): Full protective suit, chemical-resistant gloves, safety goggles, and a respirator with an appropriate filter.

  • Inert absorbent material (e.g., diatomite, universal binders).

  • Sealable, labeled waste containers.

  • Decontamination solution (e.g., alcohol).

  • Scrubbing materials.

Procedure:

  • Ensure Personal Safety: Immediately put on all required PPE before approaching the spill. Ensure the area is well-ventilated.[1]

  • Contain the Spill: Prevent further leakage or spreading of the material. Take measures to keep the product from entering drains or water courses.[1]

  • Absorb the Spilled Material: Cover and absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Collect the Waste: Carefully collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Scrub the contaminated surfaces and any affected equipment with alcohol to decontaminate them.[1]

  • Dispose of Contaminated Materials: All contaminated materials, including the absorbent material and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined in the disposal plan.[1]

This compound Disposal Workflow

The proper disposal of this compound is a critical final step in its handling lifecycle. The following diagram illustrates the necessary workflow to ensure safe and compliant disposal.

EBI907_Disposal_Workflow cluster_0 Preparation for Disposal cluster_1 Waste Collection & Storage cluster_2 Final Disposal A 1. Wear Full PPE (Gloves, Goggles, Lab Coat) B 2. Segregate this compound Waste (Solid & Liquid) A->B C 3. Use Designated, Labeled, and Sealed Containers B->C D 4. Store in a Cool, Well-Ventilated Area C->D E 5. Avoid Sunlight and Ignition Sources D->E F 6. Arrange for Pickup by an Approved Waste Disposal Plant E->F G 7. Comply with all Local, State, and Federal Regulations F->G

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this document is intended for guidance and is based on available safety data. Always consult the specific Safety Data Sheet (SDS) provided with the product and adhere to all applicable local, state, and federal regulations for waste disposal.[1] It is the responsibility of the user to ensure that their disposal practices are compliant and safe.

References

Personal protective equipment for handling EBI-907

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling EBI-907, a potent B-RafV600E inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

This compound is a highly potent and orally efficacious B-RafV600E inhibitor with a low single-digit nanomolar activity (IC50 = 4.9 nM), making it over 10-fold more potent than Vemurafenib.[1] As a potent compound, it necessitates careful handling to prevent exposure.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE Category Item Specifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the designated handling area.
Hand Protection Two pairs of chemotherapy-rated glovesInner glove should be tucked under the gown cuff, and the outer glove should be over the cuff. Change gloves immediately if contaminated.
Body Protection Impervious laboratory coat or gownSolid-front, back-closing design is required. Should be resistant to chemical permeation.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation of the Workspace:

  • All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[3]

  • The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.

  • Ensure a chemical spill kit is readily accessible.

2. Weighing the Compound:

  • Use a dedicated, calibrated analytical balance located inside the fume hood or BSC.

  • Handle the container with care to avoid generating dust.

  • If any material is spilled, decontaminate the area immediately as per the spill response plan.

3. Preparing Solutions:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • This compound is shipped as a non-hazardous chemical and is stable for several weeks at ambient temperature.[1] For long-term storage, it should be kept dry, dark, and at -20°C.[1]

  • Clearly label all solutions with the compound name, concentration, date of preparation, and the initials of the researcher.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gown, etc.), absorbent paper, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Don PPE: Before starting, put on all required PPE as detailed in the table above.

  • Prepare Workspace: Set up the work area inside a chemical fume hood as previously described.

  • Weigh this compound:

    • Place a sterile, empty microcentrifuge tube on the analytical balance and tare it.

    • Carefully add the desired amount of this compound powder (Molecular Weight: 506.95 g/mol ) to the tube. For 1 ml of a 10 mM solution, you would need 5.07 mg.

    • Record the exact weight.

  • Dissolve in DMSO:

    • Using a calibrated micropipette, slowly add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, labeled container.

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh Proceed to handling dissolve Prepare Stock Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment dispose Dispose of Hazardous Waste decontaminate->dispose G This compound Spill Response Plan cluster_cleanup Cleanup spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Additional PPE (if necessary) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Spill Area with Appropriate Solvent contain->cleanup decontaminate Decontaminate with a Suitable Agent (e.g., 10% bleach) cleanup->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident to EHS dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.